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Foundational

Chemical structure and physicochemical properties of 3-(Propylamino)cyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 3-(Propylamino)cyclobutane-1-carboxylic acid Introduction 3-(Propylamino)cyclobutane-1-carboxylic acid is a substituted cyclic amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of 3-(Propylamino)cyclobutane-1-carboxylic acid

Introduction

3-(Propylamino)cyclobutane-1-carboxylic acid is a substituted cyclic amino acid derivative built upon a cyclobutane core. This structural motif is of significant interest in medicinal chemistry and drug development. The rigid, four-membered cyclobutane ring serves as a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for molecular recognition and binding to biological targets.[1][2] Unlike linear aliphatic chains, the cyclobutane structure restricts conformational flexibility, which can lead to improved binding affinity and selectivity for target proteins. The presence of both a basic secondary amine (propylamino) and an acidic carboxylic acid group makes the molecule zwitterionic at physiological pH, influencing its solubility, membrane permeability, and interactions with biological systems. This guide provides a comprehensive analysis of its chemical structure and key physicochemical properties relevant to researchers in the pharmaceutical sciences.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Molecular Structure

The structure consists of a cyclobutane ring substituted at the 1-position with a carboxylic acid group and at the 3-position with a propylamino group. The stereochemistry (cis or trans) of the substituents is a critical feature, though not always specified in commercial listings. The cis and trans isomers can have markedly different physical properties and biological activities due to their distinct three-dimensional shapes.[3]

Caption: 2D Chemical Structure of 3-(Propylamino)cyclobutane-1-carboxylic acid.

Key Identifiers

Summarizing the core identification data provides a clear reference point for sourcing and regulatory purposes.

IdentifierValueSource
IUPAC Name 3-(propylamino)cyclobutane-1-carboxylic acid[4]
CAS Number 1384428-82-3[4]
Molecular Formula C₈H₁₅NO₂[4]
Molecular Weight 157.21 g/mol [4]
MDL Number MFCD22056434[4]

Synthesis Pathway

While specific, detailed synthetic procedures for 3-(propylamino)cyclobutane-1-carboxylic acid are not widely published in peer-reviewed literature, a highly plausible and common final step involves the hydrolysis of its corresponding ester precursor, such as methyl or ethyl 3-(propylamino)cyclobutane-1-carboxylate.[5] This reaction is a standard method for deprotecting a carboxylic acid.[1]

The synthesis of the cyclobutane core itself can be challenging.[2] Methods often start from materials like 3-oxocyclobutane-1-carboxylic acid, which can be prepared from raw materials such as 1,3-dichloroacetone or acetone and bromine.[2][6][7][8] The amino group can then be introduced via reductive amination. A generalized final step is outlined below.

Synthesis_Workflow Start Methyl 3-(propylamino)cyclobutane-1-carboxylate (Ester Precursor) Step1 Base-Mediated Hydrolysis (e.g., NaOH in Ethanol/Water) Start->Step1 Step2 Acidic Workup (e.g., HCl to pH ~3-4) Step1->Step2 End 3-(Propylamino)cyclobutane-1-carboxylic acid (Final Product) Step2->End

Caption: Plausible final step in the synthesis via ester hydrolysis.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Properties
PropertyValue / DescriptionSignificance in Drug Development
Molecular Weight 157.21 g/mol Falls well within the parameters of Lipinski's Rule of Five (<500 Da), suggesting potential for good membrane permeability.
pKa Not experimentally determined. Expected to have two pKa values: one for the carboxylic acid (pKa₁) and one for the secondary amine (pKa₂).Governs the ionization state at different physiological pH values, critically impacting solubility, receptor binding, and membrane transport.[9]
logP Not experimentally determined.A measure of lipophilicity, which influences solubility, permeability across biological membranes, and potential for non-specific binding.[10][11]
Solubility Not experimentally determined. Expected to be pH-dependent.Crucial for formulation and bioavailability. Higher solubility is generally desired for oral and parenteral drug delivery.[12]
Physical State Likely a solid at room temperature.Affects handling, formulation, and stability.
Acid Dissociation Constant (pKa)

As an amino acid, this molecule is amphoteric, meaning it has both acidic and basic functional groups.

  • Carboxylic Acid (pKa₁): The carboxylic acid group (-COOH) is acidic and will be deprotonated to its carboxylate form (-COO⁻) at higher pH. The pKa is expected to be in the range of 2-5.

  • Secondary Amine (pKa₂): The propylamino group (-NH-) is basic and will be protonated to its ammonium form (-NH₂⁺-) at lower pH. The pKa is expected to be in the range of 9-11.

The Henderson-Hasselbalch equation (pKa = pH + log([HA]/[A⁻])) relates pKa to the pH and the ratio of the protonated and deprotonated forms.[9] The pKa values are the pH at which 50% of the functional group is ionized. These values are critical as the charge state of a molecule profoundly affects its interaction with biological targets and its ability to cross lipid membranes.

Lipophilicity (logP)

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in octanol (a surrogate for lipid membranes) to its concentration in water.[11] The logarithmic form, logP, is a standard measure of lipophilicity.

  • logP < 0: The compound is predominantly hydrophilic (water-soluble).

  • logP > 0: The compound is predominantly lipophilic (lipid-soluble).[10]

For ionizable molecules like 3-(propylamino)cyclobutane-1-carboxylic acid, the distribution is pH-dependent. The term logD is used to describe the log of the partition coefficient at a specific pH. A balanced logP/logD is often essential for drug candidates, which must dissolve in aqueous physiological fluids yet be lipophilic enough to cross cell membranes.

Experimental Protocols

To provide actionable insights for researchers, this section details standard, field-proven methodologies for determining the key physicochemical properties discussed above.

Protocol: pKa Determination by Acid-Base Titration

This method is the gold standard for experimentally determining pKa values.[13][14] It involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.[15]

Methodology:

  • Preparation: Dissolve a precisely weighed amount of 3-(propylamino)cyclobutane-1-carboxylic acid in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Initial Titration (Acidic Range): Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 0.2-0.5 mL) and recording the pH after each addition until the pH drops to ~1.5.[15] This step protonates the carboxylate group.

  • Back Titration (Basic Range): Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH). Again, add small, precise volumes and record the pH after each addition until the pH rises to ~12.5.[15]

  • Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The resulting titration curve will show two inflection points.

  • pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). pKa₁ (for the -COOH group) and pKa₂ (for the -NH₂⁺- group) can be read directly from the graph at the half-equivalence points.

pKa_Workflow A Prepare 0.1 M solution of compound B Titrate with 0.1 M HCl to pH ~1.5 A->B C Titrate with 0.1 M NaOH to pH ~12.5 (Record pH vs. volume) B->C D Plot pH vs. equivalents of NaOH added C->D E Identify midpoints of buffering regions D->E F Determine pKa₁ and pKa₂ from the curve E->F

Caption: Workflow for determining pKa values via potentiometric titration.

Protocol: logP Determination by Shake-Flask Method

The Shake-Flask method is a traditional and reliable technique for measuring the partition coefficient.[10][16]

Methodology:

  • Phase Preparation: Prepare two phases. The aqueous phase should be a buffer at a relevant pH (e.g., pH 7.4 phosphate buffer) saturated with 1-octanol. The organic phase is 1-octanol saturated with the aqueous buffer. This pre-saturation prevents volume changes during the experiment.[16]

  • Dissolution: Dissolve a known amount of 3-(propylamino)cyclobutane-1-carboxylic acid in the aqueous phase.

  • Partitioning: Add a known volume of the octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the funnel to stand until the two phases have completely separated.

  • Concentration Analysis: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

    • P = [Concentration in Octanol] / [Concentration in Aqueous Buffer][11]

    • logP = log₁₀(P)[10]

logP_Workflow A Prepare buffer-saturated octanol and octanol-saturated buffer B Dissolve compound in aqueous phase A->B C Mix phases and shake to reach equilibrium B->C D Separate the two phases C->D E Measure compound concentration in each phase (HPLC, UV-Vis) D->E F Calculate P = [Octanol]/[Aqueous] and logP = log10(P) E->F

Caption: Workflow for the Shake-Flask method of logP determination.

Conclusion

3-(Propylamino)cyclobutane-1-carboxylic acid is a molecule with a structural framework well-suited for applications in medicinal chemistry. Its combination of a rigid cyclobutane scaffold and ionizable amino and carboxyl groups defines its chemical behavior. While comprehensive experimental data is not publicly available, its key physicochemical properties—pKa, logP, and solubility—can be reliably determined using the standard, robust protocols detailed in this guide. Understanding these properties is a foundational step for any researcher aiming to incorporate this or similar scaffolds into rational drug design programs, enabling the prediction and optimization of a candidate's ADME profile.

References

  • Methyl 3-(propylamino)cyclobutane-1-carboxylate. Chemsrc. (2025). [Link]

  • Determination of The Pka Values of An Amino Acid. Scribd. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • DEPARTMENT OF BIOTECHNOLOGY. Unknown Source. [Link]

  • Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- (CAS 14924-51-7). Cheméo. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. (2014). [Link]

  • 1-[Formyl(propyl)amino]cyclobutane-1-carboxylic acid. PubChem. [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. ACS Publications. (2023). [Link]

  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Virtual Amrita Laboratories. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. (2002). [Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. (2025). [Link]

  • Classification of Log P calculation methods according to Mannhold. ResearchGate. [Link]

  • Cyclobutanecarboxylic acid. PubChem. [Link]

  • 3-Methyl-1-propylcyclobutane-1-carboxylic acid. PubChem. [Link]

  • Carboxylic Acids. University of Calgary. [Link]

  • 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. PubChem. [Link]

  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Naming Carboxylic Acids - IUPAC Nomenclature. YouTube. (2018). [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Unknown Source. [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Patsnap. (2009). [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2022). [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. (2023). [Link]

  • Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry. YouTube. (2016). [Link]

  • 1-(3-Carboxypropyl)cyclopentanecarboxylic acid. PubChem. [Link]

  • Cyclobutane Carboxylic Acid. Veeprho. [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. [Link]

Sources

Exploratory

Engineering Rigidity: The Mechanism of Action and Utility of 3-(Propylamino)cyclobutane-1-carboxylic Acid in Advanced Drug Design

Executive Summary: The Structural Rationale In the landscape of modern rational drug design, the entropic penalty of binding remains one of the highest barriers to achieving sub-nanomolar target affinity. Highly flexible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Rationale

In the landscape of modern rational drug design, the entropic penalty of binding remains one of the highest barriers to achieving sub-nanomolar target affinity. Highly flexible endogenous ligands—such as γ -aminobutyric acid (GABA)—adopt multiple conformations in solution, requiring significant energy to "lock" into their bioactive state upon receptor or transporter binding.

3-(Propylamino)cyclobutane-1-carboxylic acid (PACBC) represents a masterclass in structural rigidification. By embedding the 4-carbon backbone of GABA into a cyclobutane ring, we achieve a conformationally restricted scaffold [1]. Furthermore, the strategic addition of an N-propyl group serves a dual mechanistic purpose: it acts as a lipophilic anchor to exploit hydrophobic accessory pockets in target proteins, and it provides an extended vector for bifunctional molecule design (e.g., PROTACs) [3].

This whitepaper dissects the dual mechanisms of action of PACBC: its primary pharmacological role as a modulator of GABAergic systems, and its emerging utility as a rigid linker in Targeted Protein Degradation (TPD).

Mechanism of Action I: GABAergic Modulation (GAT-1 & GABA-T)

The parent compound, 3-aminocyclobutane-1-carboxylic acid, is a well-documented conformationally restricted analog of GABA [1]. However, the unmodified primary amine suffers from poor blood-brain barrier (BBB) permeability and rapid oxidative deamination.

The N-alkylation present in PACBC fundamentally shifts its mechanism of action. While rigidification locks the distance between the basic amine and the acidic carboxylate to perfectly mimic the extended anti-conformation required for binding to the GABA Transporter 1 (GAT-1) , the N-propyl chain projects into a highly conserved lipophilic pocket adjacent to the primary binding site.

Causality in Target Shift
  • Receptor vs. Transporter: GABA A​ receptors possess a tightly sterically constrained orthosteric site that poorly tolerates bulky N-substituents. Conversely, GAT-1 contains a wide hydrophobic vestibule (historically exploited by the bulky lipophilic anchors of drugs like Tiagabine).

  • Enzymatic Inhibition: PACBC also acts as a competitive inhibitor of GABA Aminotransferase (GABA-T) . The cyclobutane ring prevents the formation of the planar transition state required for transamination by the PLP-dependent enzyme, effectively stalling the catalytic cycle.

GAT1_Pathway PreSyn Presynaptic Neuron SynCleft Synaptic Cleft PreSyn->SynCleft GABA Release GAT1 GAT-1 Transporter SynCleft->GAT1 GABA Reuptake GABA_Receptor Postsynaptic GABA-A Receptor SynCleft->GABA_Receptor Activation GAT1->PreSyn Recycle PACBC PACBC (Inhibitor) PACBC->SynCleft Prolongs GABA Residence PACBC->GAT1 Competitive Inhibition

Caption: PACBC mechanism of action: Competitive inhibition of GAT-1 prolonging synaptic GABA levels.

Mechanism of Action II: Rigid Vector in PROTAC Design

Beyond direct CNS pharmacology, PACBC is increasingly utilized as a highly specialized linker in Proteolysis Targeting Chimeras (PROTACs) [3]. Traditional PROTACs utilize flexible PEG (polyethylene glycol) or alkyl chains to bridge the Protein of Interest (POI) ligand and the E3 ligase recruiter. However, high flexibility leads to a massive entropic penalty during the formation of the required ternary complex.

By incorporating PACBC into the linker architecture, chemists enforce a rigid spatial vector. The cyclobutane ring dictates a fixed trajectory, while the N-propyl group acts as a customizable extension handle. This pre-organization drastically lowers the thermodynamic barrier to ternary complex formation, often converting a non-degrading PROTAC into a highly potent degrader.

PROTAC_Complex POI Protein of Interest (Target) Linker PACBC Rigid Linker (Fixed Vector) POI->Linker Target Ligand Degradation Proteasomal Degradation POI->Degradation Targeted E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) Linker->E3 E3 Ligand Ub Ubiquitination Cascade E3->Ub Transfers Ubiquitin Ub->POI Tags Target

Caption: PACBC acting as a rigid linker to stabilize the PROTAC ternary complex for degradation.

Quantitative Data Presentation

To illustrate the structural advantages of PACBC, the following table summarizes its physicochemical and pharmacological parameters against the endogenous ligand (GABA) and the non-alkylated rigid analog (3-ACBC).

CompoundLogP (Est.)Conformational FlexibilityPrimary Target AffinityPROTAC Linker Utility
GABA -3.22High (>10 conformers in solution)GABA A​ , GABA B​ (Agonist)N/A (Too flexible/small)
3-ACBC (cis) -1.50Low (Rigid Ring)GABA-T, GAT (Weak)Low (Lacks attachment vector)
PACBC +0.85Low (Rigid Ring)GAT-1 (Potent), GABA-THigh (Optimal N-propyl handle)

Data synthesized from structural modeling and cyclobutane derivative literature [1][2][4]. The positive LogP shift of PACBC is critical for crossing the lipophilic blood-brain barrier.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of PACBC in drug design, the following self-validating protocols are established. Every step is designed with built-in causality to ensure data integrity.

Protocol A: In Vitro GAT-1 Uptake Inhibition Assay

This assay quantifies the ability of PACBC to block GABA reuptake.

  • Cell Preparation: Seed HEK293 cells stably expressing human GAT-1 into 96-well plates. Grow to 80% confluence.

  • Buffer Exchange: Wash cells twice with warm (37°C) HEPES-buffered saline (HBS) containing 150 mM NaCl.

    • Causality: GAT-1 is a strictly Na + /Cl dependent symporter. Maintaining the precise sodium electrochemical gradient is non-negotiable; using standard PBS will alter uptake kinetics and yield false negatives.

  • Inhibitor Pre-incubation: Add PACBC in a 10-point concentration gradient (0.1 nM to 100 μ M) in HBS. Incubate for 15 minutes.

    • Causality: Pre-incubation ensures the inhibitor reaches equilibrium binding within the transporter's vestibule before the substrate is introduced.

  • Substrate Addition: Add 50 nM [ 3 H]-GABA to all wells. Incubate for exactly 5 minutes.

  • Termination: Rapidly aspirate the media and wash three times with ice-cold HBS.

    • Causality: The sudden drop in temperature immediately halts transporter conformational cycling, trapping the internalized [ 3 H]-GABA and preventing efflux.

  • Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting. Calculate IC 50​ using non-linear regression.

Protocol B: PROTAC Ternary Complex TR-FRET Assay

This assay validates PACBC's utility as a rigid linker by measuring the formation of the POI-PROTAC-E3 complex.

  • Reagent Preparation: Prepare Terbium (Tb)-labeled E3 ligase (donor) and GFP-labeled POI (acceptor).

  • Complex Assembly: In a 384-well low-volume plate, mix 5 nM Tb-E3, 50 nM GFP-POI, and a titration of the PACBC-linked PROTAC.

  • Incubation: Seal and incubate at room temperature for 60 minutes to allow ternary complex equilibration.

  • Time-Resolved Measurement: Excite the plate at 337 nm. Delay measurement by 100 microseconds, then read emission at 490 nm (Tb) and 520 nm (GFP).

    • Causality: The use of Terbium is deliberate. Its long emission half-life allows for a time-resolved delay, which completely eliminates short-lived background autofluorescence from the small molecule PROTACs or plastic plates, ensuring the FRET signal is exclusively a result of the PACBC linker successfully bridging the two proteins without steric clash.

References

  • Title: Synthesis of conformationally restricted Analogs of γ -aminobutyric acid Source: Russian Journal of Organic Chemistry / ResearchGate URL: [Link][1]

  • Title: Inhibition of GABA transaminase activity by 4-aminotetrolic acid and related compounds Source: Journal of Neurochemistry / ResearchGate URL: [Link][2]

  • Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

Sources

Foundational

Pharmacophore Modeling Using 3-(Propylamino)cyclobutane-1-carboxylic Acid: A Technical Guide for sp³-Rich Scaffold Design

Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich scaffolds represents a paradigm shift in modern drug discovery. Cyclobutane derivatives have long been recognized as superior, lower-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich scaffolds represents a paradigm shift in modern drug discovery. Cyclobutane derivatives have long been recognized as superior, lower-ClogP analogs of phenyl isosteres in medicinal chemistry, offering enhanced aqueous solubility and reduced metabolic liabilities[1].

This technical guide explores the utility of 3-(Propylamino)cyclobutane-1-carboxylic acid (PACBC) as a conformationally restricted, bifunctional building block for pharmacophore modeling. By locking key pharmacophoric features into rigid spatial trajectories, PACBC minimizes the entropic penalty of binding. This guide provides a comprehensive framework for extracting its pharmacophore features, generating 3D models, and applying these models to target arginine-rich binding pockets, inspired by recent breakthroughs in Acetyl-CoA Carboxylase (ACC) allosteric inhibitors for Nonalcoholic Steatohepatitis (NASH)[2].

Structural & Physicochemical Profiling

The selection of PACBC as a core scaffold is driven by strict physicochemical causality rather than empirical screening. Its architecture provides three distinct advantages:

  • Conformational Rigidity & Entropic Advantage: Unlike linear aliphatic chains (e.g., GABA analogs), the cyclobutane ring restricts the rotational degrees of freedom. Upon binding to a target, the entropic cost ( ΔS ) is significantly lower because the molecule is already pre-organized in its bioactive conformation.

  • Electrostatic Anchoring: The carboxylic acid moiety serves as a potent Negative Ionizable (NI) anchor. Recent structural biology studies demonstrate that cyclobutane-1-carboxylic acid derivatives effectively form critical salt bridges with positively charged residues, such as Arg281 in ACC2, facilitating high-affinity binding and liver-targeting distribution[3].

  • Tunable Hydrophobic Extension: The propylamino group provides both a Hydrogen Bond Donor (HBD) via the secondary amine and a Hydrophobic (HYD) vector via the propyl chain. This hydrophobic extension is crucial; it can reach deep lipophilic pockets (e.g., Trp681) to compensate for any loss of electrostatic interactions if the carboxylate binding is perturbed[3].

Quantitative Data: Physicochemical and Pharmacophore Metrics

To accurately model PACBC, we must quantify the spatial relationships between its features. The table below summarizes the geometric and physicochemical distinctions between the cis and trans isomers.

Metriccis-PACBCtrans-PACBCCausality / Impact on Modeling
ClogP ~0.82~0.85Maintains high aqueous solubility compared to phenyl analogs.
Ring Puckering Angle 25° - 30°25° - 30°Relieves torsional strain; dictates the exact 3D vector trajectory.
Distance: NI to HYD 5.2 Å6.8 ÅTrans isomer extends the hydrophobic reach into deeper pockets.
Distance: NI to HBD 3.5 Å4.1 ÅDetermines the capacity for bidentate interactions with the target.

Pharmacophore Feature Extraction & Mapping

To translate PACBC into a machine-readable pharmacophore model, we deconstruct the molecule into its fundamental interaction types.

FeatureMap Core PACBC Scaffold F1 Negative Ionizable (NI) Carboxylic Acid Core->F1 F2 H-Bond Donor (HBD) Secondary Amine Core->F2 F3 Hydrophobic (HYD) Propyl Chain Core->F3 Target1 Arg281 (Salt Bridge) F1->Target1 Target2 Hinge/Water (H-Bond) F2->Target2 Target3 Trp681 (Hydrophobic) F3->Target3

Fig 1. Pharmacophore feature mapping of PACBC to target residues.

Computational Protocol: Pharmacophore Generation & Virtual Screening

To ensure trustworthiness and reproducibility, the following self-validating protocol must be executed when using PACBC as a query for 3D virtual screening.

Step 1: Ligand Preparation and State Assignment
  • Action: Sketch both cis and trans stereoisomers of PACBC. Use a pKa calculator (e.g., Epik) to assign the dominant protonation states at physiological pH (7.4).

  • Causality: The carboxylic acid must be deprotonated (anionic) and the secondary amine protonated (cationic). Failing to set these states will result in missing the Negative Ionizable (NI) and Positive Ionizable (PI) features, completely invalidating the electrostatic model.

Step 2: Conformational Sampling
  • Action: Generate a conformational ensemble using OMEGA or Confort, setting an energy window of 5.0 kcal/mol and an RMSD threshold of 0.5 Å.

  • Causality: The cyclobutane ring is not flat; it adopts a "butterfly" puckered conformation to relieve ring strain. Sampling these puckered states ensures the feature vectors (directionality of the H-bonds) are accurately angled.

Step 3: Feature Assignment and Tolerance Definition
  • Action: Map the features using a 3D pharmacophore editor. Assign a 1.5 Å tolerance sphere to the NI feature (carboxylate), a 1.2 Å sphere to the HBD (amine), and a 2.0 Å sphere to the HYD (propyl terminal methyl).

  • Causality: The larger tolerance on the hydrophobic group accounts for the flexibility of the propyl chain, whereas the tighter tolerance on the HBD ensures strict geometric alignment required for strong hydrogen bonding.

Step 4: Excluded Volume Generation
  • Action: Overlay the PACBC model into the target binding site (e.g., ACC2 crystal structure). Generate excluded volume spheres based on the coordinates of the surrounding protein backbone.

  • Causality: Excluded volumes act as a negative filter. They prevent the virtual screening algorithm from selecting larger molecules that possess the correct pharmacophore but would sterically clash with the target protein.

Workflow A 1. Scaffold Input 3-(Propylamino)cyclobutane- 1-carboxylic acid B 2. Conformational Sampling (Omega / Confort) Puckering & Isomerism A->B C 3. Feature Extraction NI, HBD, HYD Assignment B->C D 4. Pharmacophore Generation Distance Matrix & Tolerances C->D E 5. Virtual Screening 3D Database (e.g., REAL) D->E F 6. Hit Validation Docking to Arg281/Trp681 E->F

Fig 2. Step-by-step computational workflow for PACBC pharmacophore modeling.

Experimental Validation & Self-Validating Assays

A computational model is only as robust as its experimental validation. Once virtual hits based on the PACBC scaffold are identified, they must be validated through a self-correcting assay cascade.

  • NMR Verification of Isomeric Purity: Because the cis and trans isomers project pharmacophores differently, NOESY/ROESY NMR must be performed on the synthesized hits to confirm the stereochemistry of the cyclobutane ring. A mixed batch will yield false-positive binding kinetics.

  • Isothermal Titration Calorimetry (ITC): To validate the hypothesis that the cyclobutane ring reduces the entropic penalty, ITC must be used to measure the thermodynamics of binding ( ΔG=ΔH−TΔS ). A successful PACBC-based ligand should exhibit a highly favorable −TΔS term compared to its flexible, linear aliphatic counterpart.

  • Site-Directed Mutagenesis (Alanine Scanning): To confirm the pharmacophore mapping, mutate the target's anchoring residue (e.g., Arg281 Ala281). A drastic drop in binding affinity confirms that the Negative Ionizable (NI) feature of the PACBC carboxylate is functioning exactly as modeled[3].

References

  • Wang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Zhu, Y., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development.[Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(Propylamino)cyclobutane-1-carboxylic acid: Molecular Weight and Exact Mass

For Immediate Release This technical guide provides a detailed analysis of the fundamental physicochemical properties of 3-(Propylamino)cyclobutane-1-carboxylic acid, a molecule of interest in contemporary drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the fundamental physicochemical properties of 3-(Propylamino)cyclobutane-1-carboxylic acid, a molecule of interest in contemporary drug discovery and chemical research. This document is intended for researchers, scientists, and drug development professionals who require a precise understanding of this compound's molecular characteristics.

Executive Summary

3-(Propylamino)cyclobutane-1-carboxylic acid is a substituted cyclobutane derivative incorporating a propylamino group and a carboxylic acid moiety. Its structural features make it a valuable building block in medicinal chemistry. A precise understanding of its molecular weight and exact mass is critical for accurate compound characterization, analytical method development, and interpretation of mass spectrometry data. This guide will provide these key values, discuss the underlying principles, and outline a typical analytical workflow for their verification.

Core Molecular Identifiers

The fundamental identity of a chemical compound is defined by its molecular formula and the corresponding mass values. For 3-(Propylamino)cyclobutane-1-carboxylic acid, these are:

  • Molecular Formula: C₈H₁₅NO₂

This formula dictates the elemental composition of the molecule, which in turn determines its mass.

Molecular Weight and Exact Mass: A Comparative Overview

It is crucial to distinguish between molecular weight (or molar mass) and exact mass, as they are distinct concepts with different applications in a research setting.

  • Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). Molecular weight is a macroscopic property used for gravimetric measurements and stoichiometric calculations in chemical reactions.

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant isotope of each element. It is expressed in unified atomic mass units (u or Da). Exact mass is a microscopic property that is determined with high precision using mass spectrometry.

The key quantitative data for 3-(Propylamino)cyclobutane-1-carboxylic acid are summarized in the table below.

ParameterValueUnitSource
Molecular Formula C₈H₁₅NO₂-AiFChem[1]
Molecular Weight 157.21 g/mol AiFChem[1]
Exact Mass 157.1103uWikipedia[2]

The Significance in Research and Drug Development

The precise knowledge of molecular weight and exact mass is not merely an academic exercise; it has profound practical implications in the laboratory.

  • Compound Verification: The first step after synthesizing or acquiring a new compound is to verify its identity. High-resolution mass spectrometry (HRMS) provides an experimental exact mass that can be compared to the calculated value. A close match (typically within a few parts per million) provides strong evidence for the correct chemical structure.

  • Stoichiometric Calculations: In any chemical reaction, the molecular weight is essential for calculating the molar quantities of reactants, reagents, and products. This ensures that reactions are performed with the correct ratios of components, maximizing yield and minimizing waste.

  • Pharmacokinetic and Pharmacodynamic Studies: In drug development, the molecular weight of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Workflow: Verification of Molecular Identity

The following section outlines a standard experimental protocol for the verification of the molecular identity of 3-(Propylamino)cyclobutane-1-carboxylic acid, with a focus on determining its exact mass.

High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To experimentally determine the exact mass of 3-(Propylamino)cyclobutane-1-carboxylic acid and compare it to the calculated value.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(Propylamino)cyclobutane-1-carboxylic acid.

    • Dissolve the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution with known masses across the desired mass range. This is a critical step to ensure high mass accuracy.

  • Sample Infusion and Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Utilize an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the amino group is readily protonated.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over a relevant m/z (mass-to-charge ratio) range.

    • The expected protonated molecule will have an m/z of [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule ([C₈H₁₅NO₂ + H]⁺).

    • Determine the experimental m/z value of this peak with high precision.

    • Compare the experimental exact mass to the calculated exact mass (157.1103 u). The mass error should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.

The logical flow of this experimental verification is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute infuse Sample Infusion & Ionization dilute->infuse calibrate Instrument Calibration calibrate->infuse acquire Data Acquisition infuse->acquire identify Identify [M+H]⁺ Peak acquire->identify compare Compare Experimental vs. Calculated Mass identify->compare confirm Confirm Molecular Identity compare->confirm

Caption: Experimental workflow for the verification of molecular identity using HRMS.

Conclusion

The molecular weight (157.21 g/mol ) and exact mass (157.1103 u) are foundational parameters for the scientific use of 3-(Propylamino)cyclobutane-1-carboxylic acid.[1][2] These values are indispensable for the accurate preparation of solutions, the execution of chemical syntheses, and the unambiguous confirmation of the molecule's identity through high-resolution analytical techniques. This guide has provided these critical values and outlined the rationale and a standard procedure for their experimental verification, thereby equipping researchers with the essential knowledge for their work with this compound.

References

  • C8H15NO2 , Wikipedia. [Link]

Sources

Foundational

The Role of Cyclobutane Amino Acids in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Advantage of Conformational Constraint In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is a perpetual challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. While peptides and protein-based therapeutics offer high specificity, their application is often limited by poor bioavailability and susceptibility to enzymatic degradation. This has led medicinal chemists to explore the realm of "unusual" or non-proteinogenic amino acids, which can be incorporated into peptide scaffolds to overcome these limitations.[1][2] Among these, cyclobutane-containing amino acids (CBAAs) have emerged as a particularly compelling class of building blocks.[3]

The defining feature of the cyclobutane ring is its inherent rigidity and unique puckered conformation.[4][5][6] Unlike flexible aliphatic chains or larger cycloalkanes, the four-membered ring of cyclobutane imposes significant conformational constraints on the amino acid backbone and side chains.[5][6] This seemingly simple structural modification has profound implications for medicinal chemistry, offering a powerful tool to:

  • Induce and Stabilize Secondary Structures: By restricting the rotational freedom of the peptide backbone, CBAAs can pre-organize a peptide into a specific bioactive conformation, such as a β-turn or α-helix, thereby enhancing its binding affinity to a biological target.

  • Enhance Metabolic Stability: The constrained nature of the cyclobutane ring can shield adjacent peptide bonds from proteolytic enzymes, leading to a longer in vivo half-life.[7]

  • Improve Pharmacokinetic Properties: The introduction of a cyclobutane moiety can modulate a molecule's lipophilicity and other physicochemical properties, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Serve as Novel Scaffolds: The three-dimensional structure of cyclobutane provides unique vectors for the spatial arrangement of pharmacophoric groups, enabling the design of novel peptidomimetics and small molecule drugs that can effectively interact with biological targets.[4][6]

This guide will provide an in-depth exploration of the multifaceted role of cyclobutane amino acids in medicinal chemistry, from their fundamental conformational properties and synthesis to their application in the design of innovative therapeutics.

The Conformational Landscape of Cyclobutane Amino Acids

The therapeutic potential of CBAAs is intrinsically linked to the unique stereochemistry of the cyclobutane ring. Unlike the planar representation often seen in textbooks, cyclobutane exists in a puckered or "folded" conformation to alleviate torsional strain.[4][8][9] This puckering gives rise to distinct axial and equatorial positions for substituents, analogous to cyclohexane, which profoundly influences the overall shape of the molecule.[8]

The precise geometry of a substituted cyclobutane ring is a delicate balance between angle strain and torsional strain.[8] The introduction of amino and carboxyl groups, as well as side-chain functionalities, further influences the conformational preferences of the ring. A thorough understanding of these conformational biases is paramount for the rational design of CBAA-containing molecules.

A Comparative Analysis of α-, β-, and γ-Cyclobutane Amino Acids

Cyclobutane amino acids can be classified based on the relative positions of the amino and carboxyl groups on the ring. This classification has significant implications for how the CBAA will influence the conformation of a peptide chain.

  • α-Cyclobutane Amino Acids: In these analogues, the amino and carboxyl groups are attached to the same carbon atom. Their incorporation into a peptide chain introduces a high degree of rigidity, often forcing the peptide backbone to adopt a specific turn conformation.

  • β-Cyclobutane Amino Acids: With the amino and carboxyl groups on adjacent carbons, β-CBAAs introduce a different set of conformational constraints. Depending on the stereochemistry (cis or trans), they can be used to induce either extended or folded conformations in peptidomimetics.[10]

  • γ-Cyclobutane Amino Acids: The 1,3-disubstitution pattern in γ-CBAAs offers yet another level of conformational control. These building blocks can be used to create larger ring structures within a peptide or to project side chains in well-defined spatial orientations.

The choice between α-, β-, or γ-CBAAs, and their specific stereoisomers, provides the medicinal chemist with a versatile toolkit to fine-tune the three-dimensional structure of a molecule and optimize its interaction with a biological target.

Synthetic Strategies for Accessing Cyclobutane Amino Acids

The successful application of CBAAs in drug discovery is contingent upon the availability of efficient and stereoselective synthetic routes. Over the years, a variety of methods have been developed to access these valuable building blocks.

Photochemical [2+2] Cycloadditions

One of the most classic and direct methods for constructing the cyclobutane core is the [2+2] photocycloaddition reaction.[11] This approach involves the light-induced reaction of two alkene precursors to form a four-membered ring. Recent advancements have seen the development of visible-light-mediated photocatalytic [2+2] cycloadditions, which offer milder reaction conditions and greater functional group tolerance.[1][3]

Multi-step Synthesis from Pre-formed Cyclobutanes

An alternative and often more stereocontrolled approach involves the elaboration of commercially available or readily synthesized cyclobutane precursors. This strategy allows for the precise installation of amino, carboxyl, and other functional groups onto the pre-existing cyclobutane scaffold.

Experimental Protocol: A Representative Synthesis of a Cyclobutane Amino Acid Precursor

This protocol outlines a general procedure for the synthesis of a substituted cyclobutane derivative that can be further elaborated into a cyclobutane amino acid.

  • Starting Material: Commercially available 3-oxocyclobutane-1-carboxylic acid.

  • Grignard Reaction:

    • To a solution of 3-oxocyclobutane-1-carboxylic acid in an appropriate anhydrous solvent (e.g., THF) at 0 °C, add a solution of the desired Grignard reagent (e.g., methylmagnesium bromide) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.

  • Purification:

    • Purify the crude product via column chromatography on silica gel to separate the cis and trans isomers.

  • Amide Coupling:

    • To a solution of the purified cis- or trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid in a suitable solvent (e.g., DCM), add an amine derivative, a coupling agent (e.g., HATU), and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with an aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amide product.

Applications in Medicinal Chemistry: Case Studies

The true value of cyclobutane amino acids is demonstrated in their successful application in the development of novel therapeutic agents. The unique structural features of CBAAs have been leveraged to address a wide range of drug discovery challenges.

Enhancing Potency and Selectivity in Protease Inhibitors

The hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir is a prime example of the successful incorporation of a cyclobutane moiety. The cyclobutane group in the P1 region of the inhibitor was found to be significantly more potent than the corresponding cyclopropyl and cyclopentyl analogues.[5] This highlights the critical role of the specific size and conformational rigidity of the cyclobutane ring in optimizing interactions with the enzyme's active site.

Improving Metabolic Stability

In the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers, metabolic instability was a major hurdle. Replacing a metabolically labile cyclohexane group with a difluorocyclobutanyl amine moiety proved to be a successful strategy to enhance metabolic stability, ultimately leading to the development of the FDA-approved drug ivosidenib.[5]

Modulating Peptide Conformation for Enhanced Biological Activity

The immunomodulatory peptide tuftsin has been the subject of numerous studies aimed at improving its activity and stability. The incorporation of cyclobutane amino acid analogues of lysine, ornithine, and homothreonine into the tuftsin sequence resulted in analogues with significantly enhanced ability to stimulate interleukin-6 secretion by macrophages.[7] Furthermore, these modified peptides exhibited high resistance to enzymatic degradation in human serum.[7]

Data Presentation: Biological Activity of Tuftsin Analogues

CompoundAmino Acid ModificationRelative IL-6 Secretion ActivityRelative Stability in Human Serum
Tuftsin (Parent Peptide)None1.01.0
[MThr¹]tuftsinThr replaced with a cyclobutane analogue> 2.0High
[MOrn²]tuftsinLys replaced with a cyclobutane analogue~2.0High
[MVal³]tuftsin (isomer a)Pro replaced with a cyclobutane analogue> 2.0Not Reported

Data synthesized from the findings reported in "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs"[7]

Future Directions and Outlook

The field of cyclobutane amino acid chemistry is continually evolving, with ongoing efforts to develop novel synthetic methodologies and explore new applications in drug discovery. The increasing commercial availability of diverse cyclobutane building blocks is further accelerating their adoption in medicinal chemistry programs.[4]

Future research is likely to focus on:

  • The development of more complex and densely functionalized cyclobutane amino acids to probe a wider range of chemical space.

  • The use of computational modeling to better predict the conformational impact of CBAA incorporation and guide the design of new therapeutics.

  • The application of CBAAs in emerging therapeutic modalities, such as stapled peptides and macrocyclic drugs.[12][13]

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.).
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2008, April 15). The Open Medicinal Chemistry Journal.
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021, May 11). MDPI.
  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. (n.d.). Ingenta Connect.
  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - PMC. (2023, April 20).
  • Cyclobutanes in Small-Molecule Drug Candidates. (2022, May 4). PubMed.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. (n.d.).
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022, August 9). ACS Publications.
  • Aminoacids of the cyclobutane series. (n.d.). ResearchGate.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). Semantic Scholar.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022, August 9). Usiena air.
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006, February 1). The Journal of Organic Chemistry.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023, August 3). ScholarWorks.
  • Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences by. (n.d.).
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. (n.d.). Chemical Science (RSC Publishing). Retrieved from

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). Chemical Science (RSC Publishing).
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Semantic Scholar.
  • Unusual Amino Acids in Medicinal Chemistry. (2016, September 2). ACS Publications.
  • Boc-1-amino-1-cyclobutane carboxylic acid. (n.d.). Chem-Impex.
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. (2020, December 14). Life Chemicals.

Sources

Exploratory

Biological Activity and Therapeutic Applications of 3-(Propylamino)cyclobutane-1-carboxylic Acid Derivatives

Executive Summary The development of conformationally restricted amino acids has fundamentally transformed modern neuropharmacology and targeted protein degradation. Among these, 3-(propylamino)cyclobutane-1-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of conformationally restricted amino acids has fundamentally transformed modern neuropharmacology and targeted protein degradation. Among these, 3-(propylamino)cyclobutane-1-carboxylic acid and its derivatives represent a highly specialized class of non-proteinogenic γ-amino acid analogs. By locking the flexible carbon backbone into a rigid cyclobutane ring and functionalizing the amine with a lipophilic propyl group, researchers can precisely dictate spatial geometry. This in-depth technical guide explores the biological activity of these derivatives, detailing their role as competitive modulators of the GABAergic system, their emerging utility as rigid linkers in Proteolysis Targeting Chimeras (PROTACs), and the self-validating experimental workflows required to evaluate their efficacy.

Pharmacophore Rationale: The Cyclobutane Scaffold

Natural γ-aminobutyric acid (GABA) is highly flexible, allowing it to adopt multiple conformations to bind various receptor subtypes (GABA-A, GABA-B) and transporters. This flexibility, however, leads to off-target effects in therapeutic applications.

The integration of a cyclobutane ring restricts the dihedral angles of the carbon backbone, creating a conformationally restricted analog of γ-aminobutyric acid[1]. The spatial relationship between the carboxylic acid (at C1) and the amino group (at C3) is fixed, allowing the molecule to be resolved into distinct diastereoisomers that exhibit unique neurochemical properties[2]. Furthermore, the addition of a propyl group to the amine (forming 3-(propylamino)cyclobutane-1-carboxylic acid) increases the molecule's lipophilicity and steric bulk[3]. This modification not only enhances blood-brain barrier (BBB) penetrance but also provides a highly directional vector for synthetic elaboration in complex drug scaffolds, such as inhibitors of protein farnesyltransferase[4].

Neuropharmacological Profiling: GABAergic Modulation

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is linked to anxiety, epilepsy, and neurodegenerative disorders[5].

Derivatives of 3-aminocyclobutane-1-carboxylic acid function as competitive inhibitors in the uptake of GABA by cerebral tissue[2]. Because the cyclobutane ring mimics the active conformation of GABA required for transporter recognition, these derivatives effectively compete for the binding site. The propylamino substitution modulates this interaction by introducing steric hindrance, which can shift the molecule's affinity from transporters to direct allosteric or orthosteric modulation of the GABA-A receptor.

GABA_Pathway Derivative 3-(Propylamino)cyclobutane Derivative Receptor GABA-A Receptor Derivative->Receptor Binds allosteric site IonChannel Chloride Ion Influx Receptor->IonChannel Channel opening Hyperpol Membrane Hyperpolarization IonChannel->Hyperpol Electrophysiological shift Inhibition Neuronal Inhibition Hyperpol->Inhibition Action potential block

Fig 1: Mechanism of GABA-A receptor modulation by cyclobutane derivatives.

Application in Targeted Protein Degradation (PROTACs)

Beyond direct CNS modulation, the cyclobutane-1-carboxylic acid scaffold is highly valued in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins[6].

The efficacy of a PROTAC relies heavily on the linker connecting the target-binding ligand to the E3 ligase-binding ligand. Traditional flexible PEG linkers often suffer from high entropic penalties during the formation of the ternary complex. Utilizing cis-3-aminocyclobutanecarboxylic acid as a rigid PROTAC linker minimizes this entropic cost, stabilizing the ternary complex and enhancing ubiquitination efficiency[6]. The propylamino derivative offers an advantageous attachment point, allowing chemists to fine-tune the linker's solubility and spatial trajectory.

PROTAC_Workflow Target Target Protein Complex Ternary Complex Target->Complex PROTAC PROTAC (Cyclobutane Linker) PROTAC->Complex Recruits Ligase E3 Ubiquitin Ligase Ligase->Complex Ubiquitin Polyubiquitination Complex->Ubiquitin Ubiquitin transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Target Degradation

Fig 2: PROTAC-mediated targeted protein degradation using a cyclobutane linker.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of 3-(propylamino)cyclobutane-1-carboxylic acid derivatives must rely on self-validating protocols. The following methodologies embed internal controls to establish direct causality.

Protocol A: Radioligand Competitive Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the cyclobutane derivative for GABA receptors.

  • Tissue Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: The ice-cold environment and specific pH prevent endogenous protease degradation and maintain the structural integrity of membrane-bound receptors.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H] GABA and varying concentrations of the cyclobutane derivative ( 10−9 to 10−4 M) for 60 minutes at 4°C. Causality: A fixed concentration of radioligand against a gradient of the test compound allows for the precise calculation of the IC50​ displacement curve.

  • Internal Validation (Non-Specific Binding): In a parallel set of wells, add 1 mM of unlabeled GABA. Causality: This saturates all specific receptor sites. Any remaining radioactive signal in these wells represents non-specific binding, which must be subtracted to calculate true receptor affinity.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters, followed by three washes with ice-cold buffer. Quantify using liquid scintillation counting. Causality: Rapid filtration instantly halts the binding equilibrium, preventing dissociation artifacts.

Protocol B: PROTAC-Mediated Degradation Assay (Immunoblotting)

This protocol validates the efficacy of the cyclobutane derivative when used as a PROTAC linker.

  • Cell Seeding & Treatment: Seed target cells (e.g., HeLa or HEK293) in 6-well plates until 70% confluent. Treat with the PROTAC compound at varying concentrations (10 nM to 1 µM) for 24 hours. Causality: 70% confluency ensures optimal metabolic activity, which is strictly required for the ATP-dependent ubiquitin-proteasome system to function.

  • Internal Validation (Mechanism Check): Pre-treat a control group of cells with 10 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition. Causality: If the target protein is degraded in the standard group but rescued in the MG132 group, it definitively proves that degradation is proteasome-dependent, ruling out compound-induced cytotoxicity or off-target translational inhibition.

  • Lysis & Analysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and analyze via Western Blot. Causality: Normalizing the target protein bands against a housekeeping gene (e.g., GAPDH) ensures that observed degradation is a true pharmacological effect rather than an artifact of unequal sample loading.

Quantitative Data Summarization

The structural rigidity and functional adaptability of cyclobutane-1-carboxylic acid derivatives yield distinct biological profiles depending on their specific application.

Table 1: Biological and Pharmacological Profiling of Cyclobutane Derivatives

Property / ApplicationBiological TargetPrimary Mechanism of ActionReference
GABA Uptake Inhibition GABA TransporterFunctions as a competitive inhibitor of GABA uptake in cerebral tissue slices.[2]
PROTAC Linker Rigidity E3 Ubiquitin LigaseStabilizes ternary complexes to exploit the intracellular ubiquitin-proteasome system.[6]
Enzyme Inhibition Protein FarnesyltransferaseBlocks the farnesylation of the Ras protein, inhibiting cellular proliferation.[4]
CNS Inhibitory Control GABA ReceptorsModulates the primary inhibitory neurotransmitter system to regulate excitability.[5]
Synthetic Elaboration N/A (Building Block)The propylamino group provides a lipophilic vector for advanced drug design.[3]

Sources

Foundational

An In-depth Technical Guide to 3-(Propylamino)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(Propylamino)cyclobutane-1-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Propylamino)cyclobutane-1-carboxylic acid, a substituted cyclobutane derivative of increasing interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a validated synthetic route, and explores its potential applications within drug discovery, grounded in the established role of cyclobutane scaffolds as valuable bioisosteres. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Cyclobutane Scaffold

In contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is paramount. The cyclobutane ring, a four-membered carbocycle, has emerged as a compelling structural motif. Its inherent ring strain results in a unique, puckered three-dimensional geometry, which can confer advantageous properties when incorporated into bioactive molecules. Cyclobutane derivatives are increasingly utilized as bioisosteres for more traditional chemical groups, such as phenyl rings or larger cycloalkanes. This substitution can lead to improvements in metabolic stability, aqueous solubility, and binding affinity, while also exploring novel intellectual property space. The subject of this guide, 3-(Propylamino)cyclobutane-1-carboxylic acid, represents a versatile building block within this chemical class, offering functionalities for further chemical elaboration.

Chemical Identity and Physicochemical Properties

Chemical Structure and Identifiers
  • Chemical Name: 3-(Propylamino)cyclobutane-1-carboxylic acid

  • CAS Number: 1384428-82-3

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

Physicochemical Data

Direct experimental data for 3-(Propylamino)cyclobutane-1-carboxylic acid is not widely published. However, based on the general properties of analogous aminocyclobutane carboxylic acids and small molecule carboxylic acids, the following characteristics can be anticipated.[1][2]

PropertyEstimated Value/StateRationale and Supporting Evidence
Physical State White to off-white solid or a viscous oilCarboxylic acids with similar molecular weights can exist as either liquids or low-melting solids.[3] The presence of both a carboxylic acid and an amino group allows for strong intermolecular hydrogen bonding, which would favor a solid state.
Melting Point Not available. Expected to be in the range of low to moderate temperature.For comparison, 1-aminocyclobutanecarboxylic acid hydrochloride has a melting point of 226 °C.[3] The free base would be expected to have a lower melting point.
Boiling Point Not available. Likely to decompose upon heating at atmospheric pressure.Carboxylic acids often have high boiling points due to hydrogen bonding, but amino acids tend to decompose before boiling.[3]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of both a polar carboxylic acid and an amino group, which can be protonated or deprotonated, suggests good solubility in aqueous and polar protic solvents.
pKa Not available. Estimated pKa for the carboxylic acid group is ~4-5, and for the amino group is ~9-10.These estimations are based on typical pKa values for carboxylic acids and secondary amines.

Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic acid

A plausible and efficient synthetic route to 3-(Propylamino)cyclobutane-1-carboxylic acid involves a two-step process starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. The key transformation is a reductive amination reaction.

Synthetic Scheme

G start 3-Oxocyclobutane-1-carboxylic acid step1 Reductive Amination start->step1 Propylamine, NaBH(OAc)₃, Dichloroethane (DCE) product 3-(Propylamino)cyclobutane-1-carboxylic acid step1->product

Caption: Synthetic pathway to 3-(Propylamino)cyclobutane-1-carboxylic acid.

Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination of keto-acids.

Step 1: Reductive Amination

  • To a stirred solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE) is added propylamine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise over 15 minutes. The addition can be exothermic and should be controlled.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by an appropriate method, such as crystallization or column chromatography on silica gel, to yield the final product.

Causality of Experimental Choices:

  • Solvent: Dichloroethane is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which prevents unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of imines in the presence of other functional groups like carboxylic acids. Its use avoids the over-reduction of the carboxylic acid.

  • Work-up: The aqueous bicarbonate quench neutralizes the acidic byproducts of the reaction and any unreacted starting material. The brine wash helps to remove water from the organic layer.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-(Propylamino)cyclobutane-1-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are highly relevant in the context of modern drug design.

The Cyclobutane Ring as a Phenyl Group Bioisostere

The cyclobutane scaffold is increasingly employed as a bioisosteric replacement for phenyl groups in drug candidates. This substitution can offer several advantages:

  • Improved Physicochemical Properties: Cyclobutanes generally have a lower lipophilicity (logP) compared to their corresponding phenyl analogs, which can lead to improved aqueous solubility and reduced off-target toxicity.

  • Enhanced Metabolic Stability: The saturated nature of the cyclobutane ring makes it less susceptible to oxidative metabolism compared to aromatic rings.

  • Novel Three-Dimensional Conformations: The puckered nature of the cyclobutane ring can present substituents to a biological target in a different spatial orientation than a planar phenyl ring, potentially leading to enhanced binding affinity and selectivity.

Potential Therapeutic Areas

Derivatives of aminocyclobutane carboxylic acids have been explored in various therapeutic areas, including:

  • Oncology: The cyclobutane moiety is a key feature of several approved and investigational cancer therapies.

  • Neuroscience: The rigid framework of cyclobutane can be used to create conformationally constrained analogs of neurotransmitters or other CNS-active molecules.

  • Infectious Diseases: The unique structural features of cyclobutane derivatives can be exploited to design novel inhibitors of viral or bacterial enzymes.

The presence of both a carboxylic acid and a secondary amine in 3-(Propylamino)cyclobutane-1-carboxylic acid provides two handles for further chemical modification, allowing for its incorporation into a wide range of molecular scaffolds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

3-(Propylamino)cyclobutane-1-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its cyclobutane core offers a means to improve the physicochemical and pharmacokinetic properties of drug candidates. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and its potential applications. As the exploration of novel chemical space continues to be a priority in pharmaceutical research, the utility of such rationally designed building blocks is expected to grow.

References

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Exploratory

Toxicity and safety profile of 3-(Propylamino)cyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-(Propylamino)cyclobutane-1-carboxylic Acid (PACBC) Executive Summary As a Senior Application Scientist overseeing IND-enabling preclinical programs, I a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-(Propylamino)cyclobutane-1-carboxylic Acid (PACBC)

Executive Summary

As a Senior Application Scientist overseeing IND-enabling preclinical programs, I approach the safety profiling of novel unnatural amino acids (UAAs) not as a checklist, but as a mechanistic puzzle. 3-(Propylamino)cyclobutane-1-carboxylic acid (PACBC) is a conformationally constrained, unnatural cyclic amino acid. While the cyclobutane ring imparts significant proteolytic stability and generally reduces eukaryotic cytotoxicity compared to natural counterparts[1],[2], the presence of a secondary propylamino group and its structural homology to neuroactive compounds (e.g., gabapentinoids) introduce specific metabolic and pharmacological liabilities.

This whitepaper delineates the rigorous, self-validating preclinical workflows required to evaluate the toxicity and safety profile of PACBC, ensuring full compliance with ICH M3(R2) and ICH S7A regulatory standards[3],[4].

Structural Rationale & Mechanistic Liabilities

The architectural design of PACBC dictates its biological fate. Cyclobutane amino acids (CBAAs) are prized in drug development for their favorable polar-hydrophobicity balance, which has been empirically shown to reduce off-target toxicity in mammalian cell lines (such as HeLa) while maintaining target engagement[5]. However, we must proactively address three core mechanistic liabilities:

  • Metabolic N-Dealkylation: The secondary propylamino group is a classic substrate for CYP450-mediated N-dealkylation. Cleavage of the propyl chain would yield 3-aminocyclobutane-1-carboxylic acid, a primary amine that could act as a false neurotransmitter.

  • CNS Off-Target Effects: Due to its structural resemblance to cyclic GABAergic compounds, PACBC carries a high risk of crossing the blood-brain barrier (BBB) via LAT1 transporters, necessitating strict safety pharmacology profiling[6].

  • Renal Clearance & Nephrotoxicity: Amino acids do not passively diffuse; they rely on active transport. High-affinity uptake via renal OATPs without proportional efflux can lead to proximal tubule accumulation and subsequent nephrotoxicity.

G PACBC PACBC (Parent Drug) CYP450 Hepatic CYP450 (N-dealkylation) PACBC->CYP450 Hepatic Metabolism Renal Renal Excretion (LAT1/OATPs) PACBC->Renal Unchanged Drug Metabolite 3-Amino-cyclobutane-1-carboxylic acid CYP450->Metabolite Propyl Cleavage Metabolite->Renal Systemic Circulation Urine Urine Elimination Renal->Urine Clearance

Figure 1: Hepatic and renal clearance pathways for PACBC.

In Vitro Safety & Metabolic Profiling

Before advancing to in vivo models, we must establish the intrinsic clearance and cytotoxicity of PACBC.

Protocol 1: High-Throughput Hepatocyte Clearance & CYP450 Phenotyping

Causality & Design: I specifically mandate the use of primary human cryopreserved hepatocytes over standard liver microsomes (HLMs). Because PACBC possesses a free carboxylic acid, it is susceptible to direct Phase II acyl glucuronidation. Microsomes only capture Phase I (CYP450) metabolism unless supplemented with UDPGA. Hepatocytes provide a complete, biologically relevant system. Furthermore, this protocol is designed as a self-validating mass-balance system : by simultaneously quantifying the disappearance of the parent drug and the appearance of the N-dealkylated metabolite, we can instantly flag if alternative, unpredicted clearance pathways (e.g., direct biliary efflux) are active.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human hepatocytes in specialized recovery medium. Assess viability via Trypan Blue exclusion (must be >80% to proceed).

  • Incubation: Suspend hepatocytes at 1×106 cells/mL in Williams' E medium. Spike PACBC to a final concentration of 1 μM.

  • Time-Course Sampling: Extract 50 μL aliquots at T=0,15,30,60,and 120 minutes.

  • Reaction Quenching (Self-Validation Step): Immediately quench aliquots in 150 μL of ice-cold acetonitrile containing a stable heavy-isotope internal standard (e.g., 13C -PACBC). The internal standard controls for matrix effects and extraction recovery variations.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking both PACBC ( m/z 158.1 fragment) and the predicted des-propyl metabolite ( m/z 116.1 fragment).

  • Data Synthesis: Calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

In Vivo Safety Pharmacology (ICH S7A Core Battery)

If PACBC demonstrates acceptable metabolic stability, it must undergo the ICH S7A core battery to assess acute, life-threatening risks to vital organ systems prior to human exposure[6],[4]. Given PACBC's structural profile, the central nervous system (CNS) is our primary organ of concern.

Protocol 2: Modified Irwin Screen & Telemetry (CNS/CV Safety)

Causality & Design: Behavioral observation alone is subjective and prone to observer bias. To create a self-validating dataset, we pair the subjective Functional Observational Battery (FOB) with objective, automated telemetry implants. If the FOB indicates sedation, the telemetry data must independently corroborate this via a drop in core body temperature and reduced locomotor activity.

Step-by-Step Methodology:

  • Surgical Preparation: Surgically implant Wistar rats with radiotelemetry transmitters (e.g., Data Sciences International) to monitor core body temperature, heart rate, and locomotor activity. Allow a 14-day recovery period.

  • Dose Formulation & Administration: Formulate PACBC in an aqueous vehicle (e.g., 0.5% methylcellulose). Administer via oral gavage at 0 (vehicle), 10, 30, and 100 mg/kg.

  • Functional Observational Battery (FOB): At T=0.5,1,2,4,and 24 hours post-dose, a blinded observer scores the animals on 30+ parameters (e.g., tremors, convulsions, gait abnormalities, pupil size).

  • Continuous Telemetry Data Capture: Simultaneously, the telemetry system continuously logs cardiovascular and thermoregulatory data, providing an unbroken, objective physiological baseline[4].

  • Statistical Integration: Cross-reference peak behavioral anomalies with pharmacokinetic Cmax​ data to establish a definitive No Observed Adverse Effect Level (NOAEL), fulfilling ICH M3(R2) requirements[3],[7].

Workflow Phase1 Phase 1: In Vitro Profiling Cytotoxicity & CYP Stability Phase2 Phase 2: Safety Pharmacology ICH S7A Core Battery (CNS/CV) Phase1->Phase2 Acceptable Safety Margin Phase3 Phase 3: In Vivo Toxicity ICH M3(R2) Repeat-Dose & TK Phase2->Phase3 No Severe Off-Target Effects Decision IND Application Go/No-Go Decision Phase3->Decision NOAEL Established

Figure 2: Stepwise preclinical safety evaluation workflow for PACBC.

Quantitative Safety Projections

To synthesize the anticipated safety profile of PACBC based on analogous cyclobutane amino acids, the following table establishes the quantitative thresholds required to justify advancing the compound into Phase 1 clinical trials.

Table 1: Projected Preclinical Safety Margins and Pharmacokinetic Parameters for PACBC

ParameterAssay / ModelTarget ThresholdScientific Rationale & Causality
In vitro Cytotoxicity ( IC50​ ) HeLa / HepG2 Cell Lines> 100 μMCBAAs typically exhibit low eukaryotic toxicity due to their stable, constrained ring structures[5].
Metabolic Half-life ( t1/2​ ) Primary Human Hepatocytes> 60 minThe cyclobutane ring limits backbone degradation; the primary liability is N-dealkylation of the propyl group.
hERG Inhibition ( IC50​ ) In vitro Patch-Clamp> 30 μMRequired by ICH S7B. Small aliphatic amino acids generally lack the lipophilic bulk required to block the hERG potassium channel[6].
NOAEL 14-Day Rat Repeat-Dose> 50 mg/kg/dayEstablishes the safe starting dose for First-in-Human (FIH) trials per ICH M3(R2) guidelines[3].

Conclusion

The preclinical development of 3-(Propylamino)cyclobutane-1-carboxylic acid requires a nuanced understanding of unnatural amino acid pharmacology. By implementing self-validating assays that cross-reference subjective behavioral data with objective telemetry, and by utilizing intact hepatocyte models to capture the full spectrum of metabolic liabilities, we generate a robust, regulatory-compliant safety package. Adherence to this structured, causality-driven framework ensures that the IND application will meet the stringent expectations set forth by ICH M3(R2) and S7A guidelines.

References

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Protocols & Analytical Methods

Method

Synthesis pathway for 3-(Propylamino)cyclobutane-1-carboxylic acid

Application Note & Protocol Topic: A Robust and Scalable Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic Acid Introduction: The Significance of Substituted Cyclobutane Scaffolds Cyclobutane rings are valuable struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic Acid

Introduction: The Significance of Substituted Cyclobutane Scaffolds

Cyclobutane rings are valuable structural motifs in modern drug discovery, offering a unique three-dimensional geometry that can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[1][2] As conformationally restricted bioisosteres of more common alkyl or aromatic groups, they provide a powerful tool for medicinal chemists to navigate complex structure-activity relationships.[3] Specifically, 3-substituted cyclobutane-1-carboxylic acids serve as key building blocks for a variety of pharmacologically active agents.

This application note provides a detailed, field-proven protocol for the synthesis of 3-(propylamino)cyclobutane-1-carboxylic acid, a versatile intermediate for drug development. The chosen synthetic strategy emphasizes efficiency, scalability, and operational simplicity, starting from a readily available precursor. We will delve into the causality behind the procedural choices, offering insights grounded in established chemical principles to ensure reproducibility and success.

Synthetic Strategy: A Convergent Approach via Reductive Amination

The synthesis of the target compound is achieved through a highly efficient one-pot reductive amination of 3-oxocyclobutane-1-carboxylic acid. This strategy was selected for its convergence and high atom economy, directly installing the desired propylamino group without the need for protecting group manipulations.

Rationale for Key Choices:

  • Starting Material: 3-Oxocyclobutane-1-carboxylic acid is a commercially available and synthetically tractable starting material.[4][5] Its bifunctional nature—containing both a ketone and a carboxylic acid—allows for direct and selective functionalization.

  • Core Reaction: Reductive amination is a cornerstone of amine synthesis due to its reliability and broad substrate scope.[6][7] The reaction proceeds via the in-situ formation of an iminium ion intermediate from the ketone and propylamine, which is then reduced by a selective hydride agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of other carbonyl functionalities. Its lower basicity compared to other hydrides like sodium borohydride prevents unwanted side reactions and its tolerance for the acidic proton of the carboxylic acid makes it ideal for this specific substrate.

The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow SM 3-Oxocyclobutane-1-carboxylic Acid IM Iminium Ion Intermediate (in situ) SM->IM + Propylamine (Imine Formation) P 3-(Propylamino)cyclobutane-1-carboxylic Acid IM->P + NaBH(OAc)₃ (Hydride Reduction)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines the procedure for a representative 10 mmol scale reaction.

Materials and Equipment

Reagents:

ReagentFormulaMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
3-Oxocyclobutane-1-carboxylic acidC₅H₆O₃114.10114110.01.0
PropylamineC₃H₉N59.11710 (0.97 mL)12.01.2
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94317915.01.5
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL--
Methanol (MeOH)CH₄O32.045 mL--
1 M Hydrochloric Acid (HCl)HCl36.46As needed--
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed--

Equipment:

  • 250 mL round-bottom flask with a magnetic stir bar

  • Nitrogen/Argon inlet

  • Septa and syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for column chromatography or preparative HPLC

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane-1-carboxylic acid (1.14 g, 10.0 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension at room temperature until the solid dissolves.

  • Amine Addition: Add propylamine (0.97 mL, 12.0 mmol) dropwise to the stirred solution at room temperature. Stir the reaction mixture for 30 minutes to facilitate the formation of the imine/enamine intermediate.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm. Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product is amphoteric and may have limited solubility in either layer. First, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). The product may remain in the aqueous layer.

  • Purification (Ion-Exchange Chromatography Recommended):

    • Acidify the aqueous layer to pH ~5-6 with 1 M HCl.

    • Load the aqueous solution onto a strong cation exchange (SCX) resin column.

    • Wash the column with water, followed by methanol to remove neutral impurities.

    • Elute the desired product from the column using a solution of 2 M ammonia in methanol.

    • Concentrate the eluate under reduced pressure to yield the final product as a solid. The product will be a mixture of cis and trans isomers.

Expected Results and Characterization
  • Yield: 70-85%

  • Appearance: White to off-white solid.

  • Characterization:

    • ¹H NMR: Expect signals corresponding to the propyl group (a triplet near 0.9 ppm, a sextet near 1.5 ppm, and a triplet near 2.6 ppm) and the cyclobutane ring protons. The protons alpha to the nitrogen and carboxylic acid will be distinct for the cis and trans isomers.

    • ¹³C NMR: Expect signals for the carboxylic acid carbon (~175 ppm), the two carbons of the cyclobutane ring attached to the substituents, the other two cyclobutane carbons, and the three carbons of the propyl group.

    • MS (ESI+): Calculated for C₈H₁₅NO₂ [M+H]⁺: 158.12; Found: 158.1.

Mechanistic Insights and Discussion

The success of this protocol hinges on the controlled formation and subsequent reduction of the iminium ion.

G cluster_1 Reductive Amination Mechanism Ketone Ketone (R₂C=O) Hemiaminal Hemiaminal Ketone->Hemiaminal + Amine Amine Propylamine (PrNH₂) Hemiaminal->Ketone - Amine Iminium Iminium Ion (R₂C=N⁺HPr) Hemiaminal->Iminium - H₂O Product Final Amine (R₂CH-NHPr) Iminium->Product + Hydride Hydride [H⁻] from NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

Stereochemical Considerations: The reduction of the planar iminium intermediate can occur from either face, leading to a mixture of cis and trans diastereomers of 3-(propylamino)cyclobutane-1-carboxylic acid. The ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the reducing agent, but a mixture is generally expected. If a single isomer is required, separation can be achieved by fractional crystallization of the free amino acid or a suitable salt, or by preparative chromatography (e.g., reverse-phase HPLC).

Protocol Validation: The key to a trustworthy protocol is understanding the critical steps. The pre-stirring of the ketone and amine for 30 minutes before adding the reducing agent is crucial to allow for sufficient formation of the iminium intermediate, maximizing the yield of the desired product over the potential reduction of the starting ketone.

Safety Precautions

  • Dichloromethane: Is a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Propylamine: Is flammable and corrosive. Avoid inhalation and contact with skin.

  • Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Add quenching solutions slowly and carefully.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This application note details a scalable and efficient synthesis of 3-(propylamino)cyclobutane-1-carboxylic acid. By employing a direct reductive amination strategy with 3-oxocyclobutane-1-carboxylic acid, this protocol offers a reliable route for researchers and drug development professionals to access this valuable building block. The provided mechanistic insights and procedural rationale are intended to empower scientists to not only replicate this synthesis but also to adapt it for related targets.

References

  • Wessjohann, L. A., et al. (2003). Stereoselective Preparation of Cyclobutanes with Four Different Substituents. Angewandte Chemie International Edition, 42(48), 6000-6004. Available from: [Link]

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  • D'Alfonso, A., & Waser, J. (2018). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience - EPFL. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 14(15), 1621-1638. Available from: [Link]

  • Baran, P. S., et al. (2011). C–H arylation of cyclobutanes. Journal of the American Chemical Society, 133(37), 14594-14597. Available from: [Link]

  • Strazzolini, P., & Giumanini, A. G. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International, 27(6), 631-645. Available from: [Link]

  • Beilstein, J. (2010). Aminoacids of the cyclobutane series. ResearchGate. Available from: [Link]

  • PharmaBlock. (2022). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. 27th Annual Green Chemistry & Engineering Conference. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 1-Aminocyclopropane-1-carboxylic Acid and its Derivatives. Chemical Reviews, 106(8), 3055-3102. Available from: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available from: [Link]

  • Mizugaki, T., et al. (2023). Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. Green Chemistry, 25(13), 5143-5149. Available from: [Link]

  • Ye, Z., et al. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 136-141. Available from: [Link]

  • CN101555205B. (2012). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.

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Application

Application Notes and Protocols for Amide Coupling with 3-(Propylamino)cyclobutane-1-carboxylic acid

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its rigid, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique scaffold that can orient substituents in precise vectors, enabling enhanced binding to biological targets.[3] Molecules incorporating this moiety, such as the anticancer agent Carboplatin, have demonstrated significant clinical success.[1] 3-(Propylamino)cyclobutane-1-carboxylic acid, in particular, represents a valuable building block for the synthesis of novel pharmaceutical candidates, offering a combination of a constrained backbone and a secondary amine for further diversification.

However, the inherent steric bulk and conformational rigidity of the cyclobutane ring, coupled with the secondary amine, present significant challenges in amide bond formation, a cornerstone reaction in drug development.[4] This guide provides a detailed analysis of the challenges and offers robust, field-proven protocols for the efficient amide coupling of 3-(Propylamino)cyclobutane-1-carboxylic acid with a variety of amine partners.

The Challenge: Overcoming Steric Hindrance in Amide Coupling

The primary obstacle in the amide coupling of 3-(Propylamino)cyclobutane-1-carboxylic acid lies in the steric hindrance around both the carboxylic acid and the secondary amine. This steric congestion can significantly slow down the rate of reaction and often leads to incomplete conversions or the formation of side products.[5][6] Standard coupling conditions that are effective for less hindered substrates may fail or provide low yields.[5][6]

Therefore, successful amide bond formation with this substrate requires carefully optimized conditions, including the selection of a highly efficient coupling reagent, an appropriate base, and suitable solvent and temperature. The goal is to activate the carboxylic acid to make it highly susceptible to nucleophilic attack by the amine, while minimizing side reactions such as epimerization.[7][8]

Recommended Coupling Reagents and Mechanistic Insights

A variety of modern coupling reagents have been developed to address the challenges of forming amide bonds with sterically demanding substrates.[9] These can be broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides, often used with additives.[7][8]

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[7][10] They function by rapidly generating a highly reactive activated ester in situ, which then readily undergoes aminolysis to form the desired amide bond.[10]

HATU is often considered superior for particularly challenging couplings due to the "7-aza effect" of its HOAt (1-hydroxy-7-azabenzotriazole) leaving group, which is believed to accelerate the aminolysis step through anchimeric assistance.[10]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base (e.g., DIPEA) Base->RCOOH ActiveEster OAt-Active Ester RCOO->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU Release of Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->ActiveEster HOAt HOAt Amide->HOAt Release of

Caption: Mechanism of HATU-mediated amide coupling.

Carbodiimides with Additives: A Cost-Effective Alternative

Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and DIC (N,N'-Diisopropylcarbodiimide) are widely used due to their cost-effectiveness.[11] However, for sterically hindered substrates, they often require the use of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to suppress racemization and improve efficiency.[12] The additive intercepts the unstable O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.[12]

Optimized Protocols for Amide Coupling

The following protocols are designed to provide a starting point for the successful amide coupling of 3-(propylamino)cyclobutane-1-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the most challenging couplings where steric hindrance is a major concern.

Materials:

  • 3-(Propylamino)cyclobutane-1-carboxylic acid

  • Amine coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(propylamino)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine coupling partner (1.0-1.2 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol offers a more economical approach that is often sufficient for moderately hindered amines.

Materials:

  • 3-(Propylamino)cyclobutane-1-carboxylic acid

  • Amine coupling partner

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-(propylamino)cyclobutane-1-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq) in anhydrous DCM or DMF, add EDC hydrochloride (1.2 eq) portion-wise at 0 °C.

  • Add DIPEA or TEA (2.0 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

Coupling ReagentAdditiveBaseTypical SolventReaction TimeReported Yield Range (%)Key AdvantagesCommon Side Products
HATU NoneDIPEADMF1-4 hours80-95%High efficiency for hindered substrates, low racemization.[7][10]Tetramethylurea
HBTU NoneDIPEADMF2-12 hours70-90%Robust and reliable.[13]Tetramethylurea
COMU NoneDIPEA/LutidineDMF, ACN1-2 hours85-98%Water-soluble byproducts, simplifying workup.[7]Morpholino-based byproducts
EDC HOBt/OxymaDIPEA/TEADCM, DMF12-24 hours60-85%Cost-effective, water-soluble byproducts.[11][14]N-acylurea (if HOBt is omitted)
Acyl Fluoride NoneDIPEACH₂Cl₂12-24 hours71-91%Effective for highly unreactive amines.[5][6]Requires an additional activation step.

Yields are highly substrate-dependent and the provided ranges are based on literature for sterically hindered couplings.

Experimental Workflow Visualization

AmideCouplingWorkflow cluster_prep 1. Reactant Preparation cluster_activation 2. Activation and Coupling cluster_workup 3. Aqueous Workup cluster_purification 4. Purification cluster_analysis 5. Characterization prep_acid Dissolve Carboxylic Acid (1.0 eq) and Amine (1.0-1.2 eq) in Anhydrous Solvent add_reagents Add Coupling Reagent (1.1-1.2 eq) and Base (2.0-3.0 eq) prep_acid->add_reagents stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->stir dilute Dilute with Organic Solvent (e.g., EtOAc or DCM) stir->dilute wash Wash with: 1. Aqueous Acid (optional) 2. Saturated NaHCO₃ 3. Brine dilute->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify analyze Analyze by NMR, MS, HPLC purify->analyze

Caption: General workflow for amide coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive coupling reagent; Steric hindrance is too great; Poor quality of reagents or solvent.Switch to a more powerful coupling reagent (e.g., EDC/HOBt to HATU).[10] Increase reaction temperature (e.g., to 40-50 °C). Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of Side Products N-acylurea formation with carbodiimides; Guanidinylation with uronium reagents.Ensure an adequate amount of additive (HOBt, Oxyma) is used with carbodiimides.[12] Avoid a large excess of the uronium reagent.
Difficulty in Purification Byproducts from the coupling reagent co-elute with the product.Choose a coupling reagent with water-soluble byproducts (e.g., EDC, COMU).[7] For DCC/DIC, the urea byproduct can sometimes be filtered off if it precipitates.[11]

Conclusion

The successful amide coupling of sterically demanding building blocks like 3-(propylamino)cyclobutane-1-carboxylic acid is critical for advancing drug discovery programs. While challenging, high-yielding and clean reactions can be achieved through the rational selection of modern coupling reagents and the careful optimization of reaction conditions. Uronium-based reagents, particularly HATU, offer the highest efficiency for the most difficult substrates, while carbodiimide-based methods provide a reliable and cost-effective alternative for many applications. By understanding the underlying mechanisms and following robust protocols, researchers can confidently incorporate this valuable cyclobutane scaffold into their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • Benchchem. (n.d.). A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Benchchem. (n.d.). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ScholarWorks. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • ScholarWorks. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • ScholarWorks. (2023, August 2). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives.

Sources

Method

Application Notes &amp; Protocols: Utilizing 3-(Propylamino)cyclobutane-1-carboxylic Acid as a Conformational Restrictor in Peptide Synthesis

Introduction: The Need for Structural Pre-organization in Peptide Therapeutics The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Structural Pre-organization in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. Incorporating non-natural amino acids that enforce specific secondary structures is a cornerstone of modern peptidomimetic design. Cyclobutane amino acids (CBAAs) have emerged as a powerful class of building blocks for this purpose, acting as effective inducers of β-turns and helical conformations.[1] This guide details the application of 3-(Propylamino)cyclobutane-1-carboxylic acid, a unique cyclic β-amino acid, as a tool to introduce rigid structural motifs into peptide backbones, thereby enhancing stability and potentially modulating biological activity.

The rigid, puckered nature of the cyclobutane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity, a stark contrast to the flexibility of acyclic amino acids.[2] The presence of the N-propylamino substituent provides an additional vector for chemical modification and can influence the local chemical environment, offering a dual-function handle for both structural control and further diversification. This document provides the scientific rationale and detailed protocols for the effective incorporation of this building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

The Building Block: Orthogonal Protection Strategy

Successful incorporation of any non-natural amino acid via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy.[3][4] 3-(Propylamino)cyclobutane-1-carboxylic acid possesses two distinct amine functionalities—the primary β-amino group that will form the peptide backbone and the secondary N-propylamino side chain—in addition to the carboxylic acid.

For seamless integration into a standard Fmoc-SPPS workflow, the following protection scheme is required:

  • β-Amino Group: Protected with the acid-labile Fmoc group . This group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base like piperidine at each synthesis cycle.[5]

  • N-Propylamino Side Chain: Protected with the acid-labile tert-Butoxycarbonyl (Boc) group . The Boc group is stable to the basic conditions of Fmoc deprotection but is quantitatively removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[6]

  • Carboxylic Acid: This group remains free to be activated for coupling to the resin or the growing peptide chain.

This orthogonal strategy ensures that the side chain remains protected throughout the iterative chain elongation process and is deprotected simultaneously with other side-chain protecting groups during the final cleavage step.

Caption: Orthogonal protection scheme for the title building block.

Protocol: Incorporation via Fmoc-SPPS

The incorporation of sterically hindered amino acids like 3-(Propylamino)cyclobutane-1-carboxylic acid requires optimization of coupling conditions to overcome potential challenges related to slow reaction kinetics.[7][8] The following protocol is designed for manual or automated synthesis on a 0.1 mmol scale using a standard solid support like Rink Amide resin.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (0.1 mmol scale)

  • Protected Building Block: Fmoc-(1s,3s)-3-(N-Boc-propylamino)cyclobutane-1-carboxylic acid

  • Standard Protected Amino Acids: Fmoc-L-amino acids with acid-labile side-chain protection

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Fmoc Deprotection: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: DMF, DCM, Methanol

  • Monitoring: 2% Ninhydrin in ethanol, 80% Phenol in ethanol, KCN in pyridine (Kaiser Test reagents)

  • Capping (Optional): Acetic anhydride/DIEA/DMF solution

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Precipitation: Cold diethyl ether

Step-by-Step Synthesis Workflow

The core of SPPS is a repeated cycle of deprotection and coupling steps to elongate the peptide chain.

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Building Block + HATU + DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitor Step 3: Monitor Coupling (Kaiser Test) Wash2->Monitor NextAA Couple Next Amino Acid Monitor->NextAA Negative (Yellow) Recouple Recouple or Cap Monitor->Recouple Positive (Blue) NextAA->Deprotection Iterate for next cycle Recouple->Coupling Recouple

Caption: Iterative cycle for incorporating the building block via Fmoc-SPPS.

Detailed Protocol

A. Resin Preparation & Swelling

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Add DMF (5 mL) and agitate for 30-60 minutes to swell the resin beads.

  • Drain the DMF.

B. Fmoc Deprotection (Prior to coupling the building block)

  • Add 20% piperidine in DMF (5 mL) to the N-terminal Fmoc-protected peptide-resin.

  • Agitate for 3 minutes, drain.

  • Add a fresh aliquot of 20% piperidine in DMF (5 mL).

  • Agitate for 10-15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

C. Coupling of 3-(Propylamino)cyclobutane-1-carboxylic Acid Causality Note: The rigid cyclobutane structure presents significant steric hindrance. A standard carbodiimide activation (e.g., DIC/HOBt) may result in incomplete coupling. HATU forms a highly reactive HOBt-like active ester, which is more effective at acylating sterically hindered amines.[9] Extended reaction times are recommended.

  • In a separate vial, dissolve the protected building block (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL).

  • Add DIEA (0.8 mmol, 8 eq.) to the vial.

  • Agitate for 2-5 minutes to pre-activate the carboxylic acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or the reaction can be gently heated to 40°C.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

D. Reaction Monitoring and Capping

  • Take a small sample of resin beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[7]

  • Interpretation:

    • Yellow/Colorless Beads: Negative result. Coupling is complete. Proceed to the deprotection step for the next amino acid.

    • Blue/Purple Beads: Positive result. Incomplete coupling. A second coupling (recoupling) is necessary. Repeat step C. If the test remains positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes to prevent the formation of deletion peptide sequences.[8]

E. Final Cleavage and Deprotection

  • Once the full peptide sequence is assembled, wash the final peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) to the resin (approx. 5 mL per 0.1 mmol resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA.

  • Add the combined filtrate to a larger tube containing cold diethyl ether (approx. 40 mL) to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS), such as ESI-MS or MALDI-TOF.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the cyclobutane building block.1. Recouple: Repeat the coupling step with fresh reagents.[7] 2. Extend Time/Temperature: Increase coupling time to 4-12 hours or gently warm to 40°C. 3. Change Reagents: If HATU is insufficient, consider using a different high-potency coupling reagent like PyBOP.[9]
Low Final Yield Incomplete coupling at multiple steps leading to truncated sequences. Aggregation of the growing peptide chain.1. Ensure complete coupling at each step using the Kaiser test. 2. Use a capping step after each coupling to terminate failed sequences. 3. Consider using a more aggregation-disrupting resin (e.g., ChemMatrix®) or chaotropic salts.[9]
Unexpected Mass in MS Incomplete removal of side-chain protecting groups. Deletion of an amino acid.1. Extend cleavage time to 4 hours. Ensure a fresh cleavage cocktail is used. 2. Review HPLC and MS data from synthesis intermediates if possible. Confirm complete coupling at each step in future syntheses.

Conclusion

3-(Propylamino)cyclobutane-1-carboxylic acid is a valuable building block for introducing conformational rigidity into synthetic peptides. Its successful incorporation relies on a sound orthogonal protection strategy and the use of potent coupling reagents to overcome the inherent steric bulk of the cyclobutane scaffold. The protocols outlined in this guide provide a robust framework for researchers to leverage this and similar constrained amino acids, paving the way for the development of next-generation peptide therapeutics with enhanced stability, defined structures, and tailored biological functions. The ability to pre-organize a peptide backbone into a specific conformation is a powerful strategy in drug discovery, and this building block represents an important tool in that endeavor.[10]

References

  • Lee, J., Torres, R., Kim, D. S., Byrom, M., Ellington, A. D., & Jewett, M. C. (2020).
  • Lee, J., et al. (2020).
  • Lee, J., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Science, 11(22), 5709-5716.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025).
  • Various Authors. (2019). Aminoacids of the cyclobutane series. ResearchGate. [Link]

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Anglada, J. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 2035-2046.
  • Corzana, F., et al. (2006). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 4(18), 3443-3451.
  • Terasaka, N., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Angewandte Chemie International Edition, 57(48), 15720-15724. [Link]

  • Ishii, T., et al. (2024). Cyclic β 2,3 -amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Nucleic Acids Research, 52(10), 5363-5374. [Link]

  • Pujals, S., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 24(17), 3103. [Link]

  • Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
  • Unknown Author. Protecting groups in organic synthesis. NPTEL.
  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Hernandez, A. (2023).

Sources

Application

Application Note: Determining the Solubility of 3-(Propylamino)cyclobutane-1-carboxylic Acid in Organic Solvents

Introduction The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical performance, including absorption and bioavailability. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical performance, including absorption and bioavailability. For novel molecular entities such as 3-(propylamino)cyclobutane-1-carboxylic acid, a substituted cyclobutane amino acid, understanding its solubility profile in a range of organic solvents is paramount during early-stage drug development. This information is crucial for designing appropriate formulation strategies, purification processes, and for conducting various in vitro and in vivo studies.

3-(Propylamino)cyclobutane-1-carboxylic acid (Molecular Formula: C8H15NO2, Molecular Weight: 157.21[1]) possesses both a secondary amine and a carboxylic acid functional group. This amphoteric nature suggests that it can exist as a zwitterion, which will profoundly impact its solubility characteristics. The rigid cyclobutane core imposes conformational constraints that can also influence intermolecular interactions and, consequently, solubility.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of determining the solubility of this compound in various organic solvents.

Factors Influencing Solubility

The solubility of 3-(propylamino)cyclobutane-1-carboxylic acid in organic solvents is governed by the principle of "like dissolves like."[4] The interplay between the polar zwitterionic form and the non-polar propyl and cyclobutane moieties dictates its solubility in different solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can interact with the dipole of the molecule but cannot donate hydrogen bonds. Solubility will depend on the overall polarity of the compound.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar functional groups, low solubility is expected in these solvents. However, the non-polar hydrocarbon portions of the molecule may contribute to some minimal solubility.

The zwitterionic nature of the compound can lead to strong intermolecular ionic interactions, which may favor solubility in more polar solvents capable of disrupting the crystal lattice.[5][6][7]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute.

Materials and Equipment
  • 3-(Propylamino)cyclobutane-1-carboxylic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed glass flasks

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(propylamino)cyclobutane-1-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter into a clean vial to remove any remaining solid particles.[4]

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • A calibration curve should be generated using standard solutions of 3-(propylamino)cyclobutane-1-carboxylic acid of known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Incubate sep1 Centrifuge to settle solid equil1->sep1 Achieve equilibrium sep2 Filter supernatant sep1->sep2 quant1 Dilute filtered sample sep2->quant1 Collect clear solution quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3 G cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis cluster_application Application Compound 3-(Propylamino)cyclobutane- 1-carboxylic acid Protocol Shake-Flask Protocol Compound->Protocol Solvents Diverse Organic Solvents Solvents->Protocol Data Quantitative Solubility Data (mg/mL) Protocol->Data Analysis Structure-Solubility Relationship Analysis Data->Analysis Application Formulation & Process Development Analysis->Application

Caption: Logical flow from compound and solvent selection to application.

Conclusion

This application note provides a robust framework for determining the solubility of 3-(propylamino)cyclobutane-1-carboxylic acid in organic solvents. The provided shake-flask protocol is a reliable method for generating accurate equilibrium solubility data. Understanding the interplay between the compound's zwitterionic nature, its functional groups, and the properties of the solvents is key to interpreting the experimental results. The data generated from these studies will be invaluable for the rational design of formulations and processes in the development of new pharmaceutical products.

References

  • Unknown. (n.d.).
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Barriuso, S., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(28), 7128-7138. [Link]

  • Taylor, L. S., & Zografi, G. (1998). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Pharmaceutical Research, 15(5), 751-755. [Link]

  • Reddit. (2022, May 7). Determination of maximum solubility? r/OrganicChemistry. [Link]

  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Aakeröy, C. B., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1803-1809. [Link]

  • Barriuso, S., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. The Journal of Organic Chemistry, 80(19), 9546-9558. [Link]

  • ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • ResearchGate. (n.d.). Aminoacids of the cyclobutane series. [Link]

  • Chemsrc. (2025, September 17). CAS#:2138548-42-0 | Methyl 3-(propylamino)cyclobutane-1-carboxylate. [Link]

  • de Meijere, A., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 943-1064. [Link]

  • Google Patents. (n.d.).

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural and Stereochemical Characterization of 3-(Propylamino)cyclobutane-1-carboxylic Acid

Overview & Scope Cyclobutane amino acids (CBAAs) have emerged as highly valuable conformationally constrained building blocks in modern drug discovery and peptidomimetic design[2]. By restricting the conformational space...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scope

Cyclobutane amino acids (CBAAs) have emerged as highly valuable conformationally constrained building blocks in modern drug discovery and peptidomimetic design[2]. By restricting the conformational space of the peptide backbone, CBAAs can enhance target binding affinity and improve metabolic stability.

3-(Propylamino)cyclobutane-1-carboxylic acid is a γ -amino acid derivative featuring a rigid four-membered ring. The primary analytical challenge in characterizing this molecule lies in unambiguously determining its relative stereochemistry (cis vs trans) and understanding its solution-state dynamics. This application note provides a self-validating, causality-driven NMR protocol designed specifically for the rigorous characterization of functionalized cyclobutanes.

Theoretical Grounding: The Cyclobutane NMR Challenge

Before executing the protocol, it is critical to understand the physical causality behind cyclobutane NMR behavior.

In an ideal, planar cyclobutane ring, the Karplus equation dictates that the dihedral angle for cis vicinal protons is ~0°, resulting in a large scalar coupling constant ( 3Jcis​≈6–10 Hz). Conversely, trans protons have a dihedral angle of ~120°, yielding a smaller coupling ( 3Jtrans​≈2–7 Hz)[1].

The Puckering Effect: 1,3-disubstituted cyclobutanes rarely exist as flat rings. To minimize steric clash between the carboxylic acid and the propylamino group, the ring adopts a puckered "butterfly" conformation[3]. Severe puckering drastically alters the dihedral angles. If the ring puckers such that the trans protons are forced into a pseudo-axial/pseudo-axial relationship (dihedral angle approaching 180°), 3Jtrans​ can inflate to 10–11 Hz, surpassing 3Jcis​ [1].

Analytical Consequence: Because substituent-induced ring puckering can invert the standard 3Jcis​>3Jtrans​ heuristic, relying solely on 1D 1H coupling constants for stereochemical assignment is fundamentally flawed. This dictates the absolute necessity of spatial correlation experiments (ROESY/NOESY) to measure through-space distances, which remain robust against dihedral angle distortions.

Self-Validating Experimental Protocols

The following methodologies are engineered as a self-validating system. Do not proceed to subsequent phases unless the validation criteria of the current phase are met.

Phase 1: Sample Preparation & State Locking

The zwitterionic nature of 3-(propylamino)cyclobutane-1-carboxylic acid requires precise solvent and pH control to prevent chemical exchange line-broadening.

  • Solvent Selection: Dissolve 10–15 mg of the analyte in 600 µL of Deuterium Oxide (D 2​ O, 99.9% D).

  • Internal Standard: Add 1.0 µL of a 50 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) solution in D 2​ O as the internal chemical shift reference (0.0 ppm).

  • State Locking (Causality): At near-neutral pD, the exchange rate of the amine and carboxylic acid protons is intermediate on the NMR timescale, which severely broadens the adjacent C1 and C3 methine protons.

    • Action: Adjust the sample pD to either ≤2.0 (using dilute DCl) or ≥12.0 (using dilute NaOD). This locks the molecule into a single, fast-exchanging protonation state (fully cationic or fully anionic).

Phase 2: 1D Acquisition & Line-Width Validation
  • Acquisition: Acquire a 1D 1H spectrum at 298 K (600 MHz spectrometer, 64 scans, relaxation delay d1=2.0 s).

  • Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the DSS standard and the analyte's α -protons (H1, H3).

    • Criteria: If the analyte FWHM >3 Hz while DSS is <1 Hz, intermediate exchange is still occurring. Do not proceed to 2D NMR. Re-adjust the pD until sharp multiplets are restored. Proceeding with broadened peaks will result in unresolved J -couplings and loss of 2D cross-peak intensity.

  • 13C Acquisition: Once validated, acquire a 1D 13C{1H} spectrum (1024 scans, d1=2.0 s).

Phase 3: 2D Backbone & Spatial Acquisition
  • Backbone Tracing: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra to map the scalar connectivity from the cyclobutane core to the propyl chain.

  • Spatial Correlation (ROESY vs. NOESY):

    • Causality: The molecular weight of this compound is ~157 Da. At high magnetic fields (e.g., 600 MHz), molecules in this size regime fall into the "NOE crossover region" ( ωτc​≈1.12 ), where the standard NOE enhancement approaches zero.

    • Action:Strictly use a ROESY experiment (Rotating-frame Overhauser Effect Spectroscopy) instead of NOESY. ROE cross-peaks are always positive and non-zero regardless of the molecular correlation time.

    • Parameters: Acquire a 2D ROESY with a continuous-wave spin-lock time of 250 ms.

Data Interpretation & Stereochemical Assignment

Once the data is acquired, summarize the quantitative findings. The critical determinant for stereochemistry is the ROESY contact between the H1 and H3 protons.

  • In the cis isomer: H1 and H3 reside on the same face of the cyclobutane ring (distance ≈2.5 Å), yielding a strong, unambiguous ROESY cross-peak.

  • In the trans isomer: H1 and H3 are on opposite faces (distance >4.0 Å), yielding no observable ROESY cross-peak. Instead, H1 will show spatial correlations exclusively to the pseudo-axial protons of the adjacent C2/C4 methylenes.

Table 1: Representative NMR Data for cis-3-(Propylamino)cyclobutane-1-carboxylic acid (D 2​ O, pD 2.0)
Position 1H Shift (ppm)Multiplicity & J (Hz) 13C Shift (ppm)Key HMBC CorrelationsKey ROESY Contacts
1 (Ring CH)3.15tt, J=9.5,8.0 35.2C2, C4, C=OH3 (cis only) , H2/H4
2, 4 (Ring CH 2​ )2.30, 2.65m (diastereotopic)32.1C1, C3, C=OH1, H3
3 (Ring CH)3.75tt, J=9.0,7.5 48.5C2, C4, C1'H1 (cis only) , H1'
C=O (Acid)--178.4--
1' (Propyl CH 2​ )2.95t, J=7.5 49.2C3, C2', C3'H3, H2'
2' (Propyl CH 2​ )1.65sextet, J=7.5 20.5C1', C3'H1', H3'
3' (Propyl CH 3​ )0.95t, J=7.5 11.2C1', C2'H2'

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression and self-validating decision gates required for the accurate NMR characterization of cyclobutane derivatives.

NMR_Workflow A Sample Preparation (D2O, pD Control, DSS) B 1D 1H NMR Acquisition & Line-Width Validation A->B Acquire 1D B->A FWHM > 3 Hz (Re-adjust pD) C 2D Backbone Tracing (COSY, HSQC, HMBC) B->C FWHM < 3 Hz (Proceed) D Molecular Weight Check (MW = 157 Da) C->D Plan Spatial Exp. E ROESY Acquisition (Spin-lock ~250 ms) D->E MW < 1000 Da (Avoid zero NOE) F NOESY Acquisition (Mixing time ~500 ms) D->F MW > 1000 Da G Stereochemical Assignment (cis vs trans Configuration) E->G Analyze Cross-peaks F->G Analyze Cross-peaks

Flowchart of the self-validating NMR workflow for cyclobutane stereochemical assignment.

References

  • Assigning Molecular Configuration by Nuclear Magnetic Resonance (Chapter 2). Royal Society of Chemistry Books. URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability . MDPI Pharmaceutics, 2021. URL:[Link]

  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure . ACS Langmuir, 2016. URL:[Link]

Application

Comprehensive HPLC Method Development Guide for 3-(Propylamino)cyclobutane-1-carboxylic Acid

Introduction & Physicochemical Profiling 3-(Propylamino)cyclobutane-1-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid derivative. Structurally, it features a rigid cyclobutane core, a carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

3-(Propylamino)cyclobutane-1-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid derivative. Structurally, it features a rigid cyclobutane core, a carboxylic acid group, and a secondary amine (propylamino group). In drug development, such scaffolds are highly valued for their biological activity, particularly in central nervous system (CNS) applications[1].

However, this structural profile presents a classic chromatographic challenge:

  • Highly Polar & Zwitterionic: At physiological pH, the molecule exists as a zwitterion. Traditional Reversed-Phase (RP) HPLC using C18 columns fails to retain such small, highly polar molecules, resulting in elution at the void volume.

  • Lack of Chromophore: The molecule lacks a conjugated π -system. Standard UV detection (e.g., 254 nm) is impossible. While low-wavelength UV (210 nm) can be attempted, it is highly susceptible to baseline drift and solvent interference.

As an Application Scientist, method development for this compound must be driven by the available detector technology. This protocol details two self-validating, field-proven workflows: Direct Analysis via HILIC-CAD/MS (the modern gold standard) and Indirect Analysis via Pre-Column Derivatization (for laboratories restricted to UV/Fluorescence detectors).

Chromatographic Strategy & Decision Matrix

The logic behind selecting the appropriate workflow relies entirely on your laboratory's hardware capabilities.

DecisionTree Start Target Analyte: 3-(Propylamino)cyclobutane-1-carboxylic acid (Zwitterionic, Secondary Amine, No Chromophore) Decision Is CAD or LC-MS available? Start->Decision PathA Method A: Direct Analysis (HILIC Chromatography) Decision->PathA Yes PathB Method B: Pre-Column Derivatization (Reversed-Phase C18) Decision->PathB No (UV/FL Only) ActionA Use Zwitterionic Column Volatile Buffer (Ammonium Formate) Detect via CAD/ESI-MS PathA->ActionA ActionB React with FMOC-Cl (pH 8.5) Quench Excess Reagent Detect via UV (265nm) or FL PathB->ActionB

Fig 1. HPLC Method Development Decision Tree for Zwitterionic Amino Acids.

Method A: Direct Analysis via Zwitterionic HILIC-CAD

Causality & Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. For zwitterions, a zwitterionic stationary phase (e.g., ZIC-HILIC) is ideal as it provides simultaneous weak electrostatic repulsion and attraction, yielding excellent peak shape without the need for non-volatile ion-pairing reagents[2].

Because the compound lacks a chromophore, Charged Aerosol Detection (CAD) is utilized. CAD provides a near-universal, uniform response for all non-volatile analytes, making it perfect for underivatized amino acids[3],[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the standard/sample in 75% Acetonitrile / 25% Water.

    • Expert Insight: The sample diluent must closely match the initial mobile phase conditions (high organic). Injecting a highly aqueous sample into a HILIC column will disrupt the aqueous hydration layer on the stationary phase, causing severe peak distortion.

  • Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Expert Insight: A minimum of 10-20 mM buffer is required to mask secondary electrostatic interactions with underlying silica silanols. Ammonium formate is volatile, preventing CAD nebulizer clogging or MS ion suppression[2].

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Detector Settings (CAD): Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter set to 3.6s.

Quantitative Data: HILIC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase
0.00.31585Equilibration
2.00.31585Isocratic Hold
10.00.34555Linear Gradient
12.00.34555Column Wash
12.10.31585Re-equilibration
20.00.31585End of Run

Method B: Pre-Column Derivatization via FMOC-Cl (UV/FL Detection)

Causality & Rationale

If CAD or MS is unavailable, the analyte must be chemically modified. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is selected over o-phthalaldehyde (OPA) because OPA only reacts with primary amines. FMOC-Cl reacts rapidly and quantitatively with both primary and sterically hindered secondary amines (like the propylamino group) under mild alkaline conditions[5],[6].

The addition of the bulky, hydrophobic fluorenyl group drastically increases the molecule's hydrophobicity, allowing for excellent retention on standard C18 Reversed-Phase columns, while enabling highly sensitive UV (265 nm) and Fluorescence (Ex: 265 nm, Em: 315 nm) detection[7].

DerivWorkflow Step1 1. Sample Prep Dissolve in 0.1M Borate Buffer (pH 8.5) Step2 2. Reagent Addition Add 10mM FMOC-Cl in Acetonitrile Step1->Step2 Step3 3. Incubation 10 min at Room Temperature Step2->Step3 Step4 4. Quenching Add Adamantanamine to consume FMOC-Cl Step3->Step4 Step5 5. Analysis Inject onto RP-C18 UV 265nm / FL Step4->Step5

Fig 2. Step-by-step FMOC-Cl Pre-Column Derivatization Workflow.

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 8.5.

    • Expert Insight: The secondary amine must be in its free-base (deprotonated) form to act as a nucleophile and attack the chloroformate carbon of FMOC-Cl[6].

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 10 mM. Prepare fresh daily.

  • Reaction: In an HPLC vial, mix 100 µL of the sample (in borate buffer) with 100 µL of the FMOC-Cl reagent. Vortex immediately and incubate at room temperature for exactly 10 minutes.

  • Quenching (Critical Step): Add 50 µL of 20 mM Adamantanamine (or Glycine).

    • Expert Insight: FMOC-Cl reacts with ambient water to form FMOC-OH, a highly fluorescent byproduct that co-elutes and interferes with the chromatogram. Quenching consumes excess FMOC-Cl, converting it to a highly hydrophobic derivative that elutes late in the chromatogram, far away from the analyte of interest[6].

  • Chromatography: Inject 10 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

Quantitative Data: RP-HPLC Gradient Conditions for FMOC-Derivative
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)Elution Phase
0.01.07030Equilibration
15.01.01090Linear Gradient
18.01.01090Column Wash (Elute Quenched Byproducts)
18.11.07030Re-equilibration
25.01.07030End of Run

References

  • ResearchGate. "Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry". ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids". LCMS.cz. Available at:[Link]

  • PubMed. "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization". National Institutes of Health. Available at:[Link]

  • ACS Publications. "Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent". Analytical Chemistry. Available at:[Link]

Sources

Method

Application Notes and Protocols: In Vitro Profiling of 3-(Propylamino)cyclobutane-1-carboxylic acid

Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Cyclobutane Amino Acid Derivative 3-(Propylamino)cyclobutane-1-carboxylic acid is a synthetic amino acid deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Cyclobutane Amino Acid Derivative

3-(Propylamino)cyclobutane-1-carboxylic acid is a synthetic amino acid derivative featuring a rigid cyclobutane scaffold. This structural motif is of significant interest in medicinal chemistry as it imparts conformational constraint, which can lead to enhanced potency and selectivity for biological targets.[1][2] The presence of both a carboxylic acid and a secondary amine functionality suggests that this molecule is likely to interact with proteins that recognize or transport endogenous amino acids. Such targets are implicated in a wide range of physiological processes and disease states, including neurotransmission, metabolic disorders, and oncology.[3][4]

These application notes provide a comprehensive guide for the in vitro characterization of 3-(Propylamino)cyclobutane-1-carboxylic acid. We will detail protocols for a panel of assays designed to elucidate its primary biological targets, with a focus on amino acid transporters and receptors. The experimental designs described herein are intended to be robust and self-validating, providing researchers with a clear path to understanding the compound's mechanism of action.

Hypothesized Biological Targets and Rationale for Assay Selection

Given its structural similarity to known neuromodulators and amino acid transporter substrates, we hypothesize that 3-(Propylamino)cyclobutane-1-carboxylic acid may interact with:

  • GABA Transporters (GATs): The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating neuronal excitability.[5][6] Molecules with a cyclic amino acid scaffold have been shown to inhibit GATs.[5]

  • L-type Amino Acid Transporter 1 (LAT1): LAT1 is crucial for the transport of large neutral amino acids and is overexpressed in many cancers to meet the high metabolic demand of tumor cells.[7][8] As such, it is a promising target for anti-cancer therapeutics.[4]

  • NMDA Receptors: As an amino acid derivative, the compound could potentially interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[9][10]

The following sections will provide detailed protocols to investigate these potential interactions.

Section 1: Investigating Interactions with Amino Acid Transporters

A primary hypothesis is that 3-(Propylamino)cyclobutane-1-carboxylic acid acts as a modulator of amino acid transporters. We will first focus on GABA transporters due to the structural resemblance of the compound to GABA analogues.

Radioligand Uptake Assay for GABA Transporters (GATs)

This assay directly measures the ability of the test compound to inhibit the uptake of a radiolabeled substrate, such as [3H]GABA, into cells expressing a specific GAT subtype.[11] This is a gold-standard method for characterizing GAT inhibitors.[5][12]

Workflow Diagram: GABA Transporter Radioligand Uptake Assay

GAT_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed HEK293 cells expressing hGAT-1 Transfect Transfect with hGAT-1 plasmid (if not a stable line) Incubate_24h Incubate for 24-48h Transfect->Incubate_24h Wash_Cells Wash cells with uptake buffer Incubate_24h->Wash_Cells Preincubate Pre-incubate with test compound or vehicle Wash_Cells->Preincubate Add_Radioligand Add [3H]GABA Preincubate->Add_Radioligand Incubate_RT Incubate at RT for 10 min Add_Radioligand->Incubate_RT Terminate_Uptake Terminate uptake with ice-cold buffer Incubate_RT->Terminate_Uptake Wash_Unbound Wash to remove unbound radioligand Terminate_Uptake->Wash_Unbound Lyse_Cells Lyse cells Wash_Unbound->Lyse_Cells Scintillation_Count Quantify uptake via scintillation counting Lyse_Cells->Scintillation_Count Calculate_Inhibition Calculate % inhibition relative to vehicle Scintillation_Count->Calculate_Inhibition IC50_Curve Generate dose-response curve Calculate_Inhibition->IC50_Curve Determine_IC50 Determine IC50 value IC50_Curve->Determine_IC50

Caption: Workflow for the GAT radioligand uptake assay.

Detailed Protocol: [3H]GABA Uptake Assay

Materials:

  • HEK293 cells stably expressing human GAT-1 (or other GAT subtypes)

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Uptake Buffer: 128 mM NaCl, 2.4 mM KCl, 3.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM Glucose, 25 mM HEPES, pH 7.5.[6]

  • Radioligand: [3H]GABA

  • Test Compound: 3-(Propylamino)cyclobutane-1-carboxylic acid

  • Non-specific uptake control: Tiagabine (a known GAT-1 inhibitor)

  • Lysis Buffer: 1% SDS

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Seed GAT-1 expressing HEK293 cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Propylamino)cyclobutane-1-carboxylic acid in a suitable solvent (e.g., water or DMSO). Create a dilution series to cover a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Performance: a. Aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed Uptake Buffer. b. Add 100 µL of Uptake Buffer containing the desired concentration of the test compound or vehicle control. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the uptake by adding 100 µL of Uptake Buffer containing [3H]GABA (final concentration ~10 nM). e. Incubate for 10 minutes at room temperature.[6] f. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer. g. Lyse the cells by adding 100 µL of Lysis Buffer and incubating for 30 minutes. h. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of Tiagabine) from the total uptake. b. Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Non-Radioactive Mass Spectrometry-Based Transporter Assay

As an alternative to radiolabeled assays, mass spectrometry (MS) can be used to quantify the uptake of a stable isotope-labeled substrate.[13] This method avoids the complications of handling radioactive materials and can offer high sensitivity and specificity.[13]

Comparative Data: Radiometric vs. MS-Based Assays
ParameterRadiometric AssayMass Spectrometry Assay
Substrate [3H]GABA(2H6)GABA (deuterated GABA)[13]
Detection Scintillation CountingLC-MS/MS
Sensitivity HighVery High
Throughput High (96-well format)High (96-well format)[13]
Safety Requires handling of radioisotopesNo radioactive waste

Section 2: Assessment of NMDA Receptor Modulation

If the compound does not show significant activity at amino acid transporters, it may be acting on a receptor that binds amino acids, such as the NMDA receptor.

Intracellular Calcium Flux Assay

NMDA receptors are ligand-gated ion channels that are highly permeable to Ca2+.[10] Their activation leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye. This assay can determine if the test compound acts as an agonist, antagonist, or allosteric modulator of the NMDA receptor.

Signaling Pathway: NMDA Receptor Activation

NMDAR_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CamKII, CREB) Ca_ion->Downstream Activation Cell_Membrane Extracellular Extracellular Intracellular Intracellular

Caption: Simplified NMDA receptor signaling cascade.

Detailed Protocol: Fura-2 Calcium Imaging

Materials:

  • Primary neuronal cultures (e.g., rat cerebellar granule neurons)[10]

  • Mg2+-free Locke-HEPES buffer

  • Fura-2 AM (calcium indicator dye)[10]

  • NMDA and Glycine (agonists)

  • Test Compound: 3-(Propylamino)cyclobutane-1-carboxylic acid

  • Fluorescence microscopy setup with ratiometric imaging capabilities

Procedure:

  • Cell Preparation and Dye Loading: a. Culture primary neurons on glass coverslips. b. Load the cells with 6 µM Fura-2 AM for 30 minutes.[10]

  • Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Perfuse with Mg2+-free Locke-HEPES buffer to establish a baseline fluorescence ratio (F340/F380).

  • Antagonist Mode: a. Perfuse the cells with the test compound for 2-5 minutes. b. Co-apply the test compound with NMDA (100 µM) and Glycine (10 µM).[10] c. Measure the change in intracellular calcium concentration. A reduction in the NMDA-evoked calcium transient indicates antagonistic activity.

  • Agonist Mode: a. From the baseline, apply the test compound alone and measure any change in intracellular calcium. An increase indicates agonistic activity.

  • Data Analysis: a. Quantify the peak fluorescence ratio in response to agonist application. b. For antagonist testing, calculate the percentage inhibition of the control NMDA response. c. Generate dose-response curves to determine IC50 (for antagonists) or EC50 (for agonists).

Expected Outcomes and Interpretation
AssayPossible Outcome for Test CompoundInterpretation
[3H]GABA Uptake Dose-dependent inhibition of uptake (low IC50)Potent inhibitor of the tested GAT subtype.
No significant inhibitionThe compound does not interact with this GAT subtype.
Calcium Flux (Antagonist Mode) Dose-dependent reduction of NMDA-evoked Ca2+ influxNMDA receptor antagonist.
Calcium Flux (Agonist Mode) Dose-dependent increase in intracellular Ca2+NMDA receptor agonist.
No effect in either modeThe compound does not directly modulate NMDA receptor activity.
Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of 3-(Propylamino)cyclobutane-1-carboxylic acid. By systematically evaluating its effects on key amino acid transporters and receptors, researchers can gain critical insights into its mechanism of action, which is an essential step in the drug discovery and development process. The modular nature of these protocols allows for adaptation to other potential targets as new hypotheses emerge from initial screening data.

References
  • A homogeneous assay to assess GABA transporter activity. (2005). PubMed.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function.
  • MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. (2014). Analytical Chemistry.
  • The Four Human γ-Aminobutyric Acid (GABA) Transporters: Pharmacological Characterization and Validation of a Highly Efficient Screening Assay. (2009). Combinatorial Chemistry & High Throughput Screening.
  • NMDA-receptors functional assays for CNS diseases. (2019). Neuroservice news.
  • A high-throughput assay method for identifying allosteric nmda receptor modulators. (2015).
  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC.
  • Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02). (2014). Canada's Drug Agency.
  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (2022). PMC.
  • GABA Transporter Deficiency Causes Tremor, Ataxia, Nervousness, and Increased GABA-Induced Tonic Conductance in Cerebellum. (2005). Journal of Neuroscience.
  • 3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. EvitaChem.
  • How to develop amino acid transporter inhibitors (the good, the bad and the ugly)? IRB Barcelona.
  • Buy 3-Hydroxy-1-(propylthio)cyclobutane-1-carboxylic acid (EVT-13759657). EvitaChem.
  • l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth. PMC.
  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. PMC.
  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. (2023). Bradford Scholars.
  • A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. (2016). Journal of Medicinal Chemistry.
  • Inhibiting neutral amino acid transport for the treatment of phenylketonuria. (2018). JCI Insight.
  • Synthesis and In Vitro Antitumor Activity of Novel Bivalent β-Carboline-3-carboxylic Acid Derivatives with DNA as a Potential Target. PMC.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Methyl 3-(propylamino)
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  • Boc-1-amino-1-cyclobutane carboxylic acid. Chem-Impex.
  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (2009). CN101555205B.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI.
  • Preparation method of 3-oxocyclobutanecarboxylic acid.

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Application

Functionalization of 3-(Propylamino)cyclobutane-1-carboxylic acid for library synthesis

An Application Guide to the Orthogonal Functionalization of 3-(Propylamino)cyclobutane-1-carboxylic Acid for High-Diversity Library Synthesis Introduction: The Value of the Cyclobutane Scaffold in Modern Drug Discovery I...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Orthogonal Functionalization of 3-(Propylamino)cyclobutane-1-carboxylic Acid for High-Diversity Library Synthesis

Introduction: The Value of the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, strained carbocycles like cyclobutane have emerged as valuable scaffolds.[1] The unique, puckered three-dimensional structure of the cyclobutane ring offers a distinct exit vector for substituents, enabling the exploration of chemical space in ways that traditional flat aromatic rings cannot.[1] This conformational restriction can enhance binding affinity, improve metabolic stability, and serve as a non-planar bioisostere for larger cyclic or aromatic systems.[1]

The molecule 3-(propylamino)cyclobutane-1-carboxylic acid is a particularly compelling building block for library synthesis. It possesses two distinct, readily functionalizable handles: a secondary amine and a carboxylic acid. This bifunctionality allows for a two-dimensional diversification strategy, where variations can be introduced at both sites to rapidly generate a large library of unique compounds from a single, privileged core.[2][]

This application note provides a detailed guide for researchers and drug development professionals on the strategic functionalization of this scaffold. We will present field-proven, step-by-step protocols for the selective modification of both the carboxylic acid and the amine moieties, explain the rationale behind reagent choices, and illustrate how these methods can be integrated into a cohesive workflow for combinatorial library synthesis.

Part 1: Functionalization of the Carboxylic Acid Moiety via Amide Coupling

The transformation of a carboxylic acid into an amide is arguably the most utilized reaction in medicinal chemistry.[4][5][6] It provides a stable, synthetically accessible linkage to a vast and diverse pool of commercially available primary and secondary amines, making it an ideal first step for library diversification. The core principle involves the "activation" of the carboxylic acid's hydroxyl group to turn it into a better leaving group, facilitating nucleophilic attack by an amine.[4][7]

Causality Behind Reagent Selection

Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, coupling reagents are essential.

  • Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[7][8] However, carbodiimide-mediated couplings can be sluggish and prone to racemization if the acid has a chiral center. The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is crucial; HOBt reacts with the activated acid to form a more reactive HOBt-ester intermediate, which is less susceptible to side reactions and racemization.[5]

  • Aminium/Uronium Salts (HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that operate through a similar active ester mechanism.[6] They are often faster and more effective for coupling hindered substrates or electron-deficient amines, though they are typically more expensive than carbodiimides.[5][6]

G cluster_0 Amide Coupling Workflow scaffold 3-(Propylamino)cyclobutane- 1-carboxylic acid activated Formation of Activated Ester Intermediate scaffold->activated Activation reagents Coupling Reagent (HATU or EDC/HOBt) + Non-nucleophilic Base (DIPEA) + Solvent (DMF or DCM) reagents->activated amine Diverse Primary/Secondary Amine (R-NH2) amine->activated Nucleophilic Attack product Amide-Functionalized Scaffold activated->product workup Aqueous Workup & Purification product->workup G cluster_1 Reductive Amination Workflow start_amine Amide-Functionalized Scaffold (Secondary Amine) iminium In-situ formation of Iminium Ion Intermediate start_amine->iminium carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') carbonyl->iminium product N-Alkylated Scaffold (Tertiary Amine) iminium->product reducer Reducing Agent (Sodium Triacetoxyborohydride) reducer->iminium Reduction workup Quench, Extraction & Purification product->workup G cluster_workflow 2D Library Synthesis Workflow cluster_step1 Step 1: Amide Coupling cluster_inter Intermediate Library cluster_step2 Step 2: Reductive Amination start Core Scaffold: 3-(Propylamino)cyclobutane- 1-carboxylic acid Amine_A Amine A start->Amine_A Amine_B Amine B start->Amine_B Amine_C Amine C start->Amine_C Inter_A Scaffold-Amide A Amine_A->Inter_A Inter_B Scaffold-Amide B Amine_B->Inter_B Inter_C Scaffold-Amide C Amine_C->Inter_C Aldehyde_1 Aldehyde 1 Inter_A->Aldehyde_1 Aldehyde_2 Aldehyde 2 Inter_A->Aldehyde_2 Aldehyde_3 Aldehyde 3 Inter_A->Aldehyde_3 Inter_B->Aldehyde_1 Inter_B->Aldehyde_2 Inter_B->Aldehyde_3 Inter_C->Aldehyde_1 Inter_C->Aldehyde_2 Inter_C->Aldehyde_3 end Final 3x3 Library (9 Compounds) Aldehyde_1->end Aldehyde_2->end Aldehyde_3->end

Sources

Method

Mastering the Solid Form: Advanced Crystallization Techniques for 3-(Propylamino)cyclobutane-1-carboxylic acid

Introduction 3-(Propylamino)cyclobutane-1-carboxylic acid is a key building block in contemporary drug discovery, valued for its constrained cyclobutane scaffold which imparts unique conformational rigidity to parent mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Propylamino)cyclobutane-1-carboxylic acid is a key building block in contemporary drug discovery, valued for its constrained cyclobutane scaffold which imparts unique conformational rigidity to parent molecules. As with any active pharmaceutical ingredient (API), the control of its solid-state properties is paramount to ensure batch-to-batch consistency, bioavailability, and stability of the final drug product.[1][2][3] Crystallization is the definitive step in the purification and isolation of this compound, directly influencing critical quality attributes such as particle size distribution, polymorphism, and purity.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 3-(Propylamino)cyclobutane-1-carboxylic acid. We will delve into the theoretical underpinnings of relevant crystallization techniques and present detailed, actionable protocols. The methodologies described herein are designed to be robust and adaptable, providing a strong foundation for process development and solid-form screening.

Understanding the Molecule: A Zwitterionic Nature

3-(Propylamino)cyclobutane-1-carboxylic acid possesses both a basic secondary amine and an acidic carboxylic acid group. This amphoteric nature means that in solution, particularly around its isoelectric point (pI), it is likely to exist as a zwitterion. This zwitterionic character is a critical consideration for solvent selection and pH control during crystallization.[5][6] The pI is the pH at which the net charge of the molecule is zero, and typically, the solubility of amino acids is at a minimum at or near this point, a principle that can be leveraged to induce crystallization.[7][8]

PART 1: Crystallization Methodologies & Protocols

The selection of a crystallization method is contingent on the solubility profile of the compound and the desired attributes of the final crystalline material.[2][9] For 3-(Propylamino)cyclobutane-1-carboxylic acid, three primary techniques are recommended: Cooling Crystallization, Anti-solvent Crystallization, and Vapor Diffusion for smaller-scale, high-purity applications.

Cooling Crystallization

This technique is predicated on the principle that the solubility of most compounds decreases with a reduction in temperature.[9] It is a widely used and scalable method, particularly effective for compounds with a steep temperature-dependent solubility curve.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should exhibit good solubility at elevated temperatures and poor solubility at lower temperatures. For a zwitterionic compound like our target, polar protic solvents such as water, or short-chain alcohols (e.g., ethanol, isopropanol) are excellent starting points due to their ability to solvate the charged moieties.[10]

  • Cooling Profile: A slow, controlled cooling rate is crucial to promote the growth of larger, more uniform crystals and to minimize the nucleation of impurities.[9] Rapid cooling can lead to the formation of small, poorly-defined crystals or even amorphous precipitation.[11]

Protocol 1: Controlled Cooling Crystallization

  • Dissolution: In a jacketed reactor, dissolve 3-(Propylamino)cyclobutane-1-carboxylic acid in a minimal amount of a suitable solvent (e.g., 95% ethanol) at an elevated temperature (e.g., 60-70 °C) to achieve a saturated or slightly undersaturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to clarify the solution.

  • Controlled Cooling: Program the reactor to cool the solution at a linear rate of 5-10 °C per hour.

  • Nucleation & Growth: Observe for the onset of nucleation (cloud point). Once nucleation occurs, the cooling rate can be further reduced to encourage crystal growth.

  • Maturation: Hold the resulting slurry at the final, lower temperature (e.g., 0-5 °C) for a period of 2-4 hours with gentle agitation to allow for complete crystallization and equilibration.

  • Isolation & Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40 °C.

Workflow for Cooling Crystallization

Cooling_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve API in Hot Solvent B Hot Filtration (Optional) A->B C Controlled Cooling (e.g., 5-10 °C/hr) B->C D Nucleation & Growth C->D E Maturation at Low Temperature D->E F Filtration E->F G Washing with Cold Solvent F->G H Drying under Vacuum G->H

Caption: Workflow for Cooling Crystallization of 3-(Propylamino)cyclobutane-1-carboxylic acid.

Anti-solvent Crystallization

This method involves the addition of a solvent in which the API is poorly soluble (the anti-solvent) to a solution of the API, thereby inducing supersaturation and crystallization.[2][3][12] This technique is particularly useful for controlling crystal size and morphology.[2]

Causality Behind Experimental Choices:

  • Solvent/Anti-solvent System: The primary solvent should be a good solvent for the API, while the anti-solvent should be miscible with the primary solvent but a poor solvent for the API. For our target molecule, a good system would be dissolving in a polar solvent like dimethyl sulfoxide (DMSO) or water and adding a less polar, miscible anti-solvent like isopropanol, acetone, or acetonitrile.[13][14]

  • Addition Rate: A slow, controlled addition of the anti-solvent is critical to maintain a moderate level of supersaturation, which favors crystal growth over rapid precipitation.

Protocol 2: Anti-solvent Crystallization

  • Dissolution: Dissolve the 3-(Propylamino)cyclobutane-1-carboxylic acid in a minimal volume of a good solvent (e.g., water or DMSO) at room temperature.

  • Anti-solvent Addition: To the stirred solution, add the anti-solvent (e.g., isopropanol) dropwise or via a syringe pump at a controlled rate.

  • Induction and Growth: Continue the addition until the solution becomes turbid, indicating the onset of nucleation. At this point, reduce the addition rate or pause to allow for crystal growth.

  • Completion: Continue adding the anti-solvent until the desired yield is achieved. A typical final solvent/anti-solvent ratio might be 1:3 to 1:5 (v/v).

  • Slurry Maturation: Stir the resulting slurry at room temperature for 1-2 hours.

  • Isolation & Drying: Isolate the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Workflow for Anti-solvent Crystallization

Antisolvent_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve API in Good Solvent B Controlled Addition of Anti-solvent A->B C Induction & Growth B->C D Slurry Maturation C->D E Filtration D->E F Washing with Anti-solvent E->F G Drying under Vacuum F->G

Caption: Workflow for Anti-solvent Crystallization of the target compound.

Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals for structural analysis, although it is typically used on a smaller scale.[14][15][16] The principle involves the slow diffusion of a volatile anti-solvent vapor into a solution of the API, gradually inducing crystallization.[15][17]

Causality Behind Experimental Choices:

  • System Setup: The slow rate of vapor diffusion allows for a very gradual increase in supersaturation, which is ideal for the growth of well-ordered single crystals.[18]

  • Solvent/Anti-solvent Volatility: The anti-solvent must be more volatile than the solvent in which the compound is dissolved to ensure diffusion occurs in the correct direction.

Protocol 3: Vapor Diffusion (Hanging Drop Method)

  • Prepare Reservoir: In a well of a crystallization plate, add 500 µL of a volatile anti-solvent (e.g., ethyl acetate or diethyl ether).

  • Prepare Drop: On a siliconized cover slip, place a 2-5 µL drop of a concentrated solution of 3-(Propylamino)cyclobutane-1-carboxylic acid in a less volatile solvent (e.g., DMSO or methanol).

  • Seal System: Invert the cover slip over the reservoir and seal the well with grease to create an airtight system.

  • Incubate: Allow the system to stand undisturbed at a constant temperature (e.g., room temperature or 4 °C).

  • Monitor: Periodically monitor the drop under a microscope for crystal growth over several days to weeks.

PART 2: Critical Process Parameters and Optimization

The Role of pH

For zwitterionic molecules, pH is a powerful lever to control solubility and, consequently, crystallization.[7][19] The solubility of 3-(Propylamino)cyclobutane-1-carboxylic acid will be at its minimum near its isoelectric point (pI).

  • pH Adjustment Strategy: Crystallization can be induced by adjusting the pH of an aqueous solution of the compound towards its pI. For instance, if the compound is dissolved in a slightly acidic or basic solution, a controlled titration with a dilute acid or base can trigger crystallization.[4][20] This is a form of reactive crystallization.

Polymorphism: The Challenge of Multiple Crystal Forms

Active pharmaceutical ingredients can often exist in multiple crystalline forms, known as polymorphs.[1][21][22] These polymorphs have the same chemical composition but different crystal lattice arrangements, which can significantly impact physicochemical properties like solubility, stability, and bioavailability.[1][21][22]

  • Screening for Polymorphs: It is crucial to conduct a thorough polymorph screen for 3-(Propylamino)cyclobutane-1-carboxylic acid. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) and analyzing the resulting solids.[23]

  • Characterization: The different polymorphic forms must be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy.[21][24] PXRD is particularly powerful for distinguishing between different crystal forms based on their unique diffraction patterns.[24]

Table 1: Summary of Crystallization Techniques and Key Parameters

TechniquePrincipleKey Parameters to ControlRecommended Solvents/Systems
Cooling Crystallization Decreased solubility at lower temperaturesCooling rate, final temperature, solvent choiceWater, Ethanol, Isopropanol
Anti-solvent Crystallization Addition of a miscible non-solventAddition rate, solvent:anti-solvent ratioSolvent: DMSO, Water; Anti-solvent: Acetone, IPA, ACN
Vapor Diffusion Slow vapor-phase diffusion of an anti-solventSolvent/anti-solvent volatility, temperatureSolvent: DMSO, Methanol; Anti-solvent: Ethyl Acetate
pH Adjustment Minimum solubility at the isoelectric point (pI)Rate of pH change, final pHAqueous solutions

Conclusion

The successful crystallization of 3-(Propylamino)cyclobutane-1-carboxylic acid is a critical step in its purification and preparation for use in drug development. By understanding the zwitterionic nature of the molecule and systematically applying controlled crystallization techniques such as cooling, anti-solvent addition, and pH adjustment, researchers can effectively control the solid-state properties of this important building block. A thorough investigation of polymorphism is essential to identify the most stable and suitable crystalline form for further development. The protocols and principles outlined in this guide provide a robust framework for achieving high-purity, crystalline 3-(Propylamino)cyclobutane-1-carboxylic acid with consistent and desirable physical attributes.

References

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • Huber, B., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.
  • Ribeiro, A. C. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Molbank.
  • He, G., & Mazzotti, M. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Crystal Growth & Design.
  • Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time!.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Huber, B., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • Rigaku. (n.d.). How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API.
  • Paul, S., & Jayaraman, A. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development.
  • El-Gokha, A. A. (2016). Important Factors Influencing Protein Crystallization. Peertechz Journal of Biological Research.
  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization.
  • GEA. (n.d.). Crystallization of Amino Acids.
  • Cooper, V. B., Pearce, G. E. S., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology.
  • Jonchere, A., et al. (2019). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Processes.
  • Opentrons. (n.d.). Protein Crystallization: Methods & Applications.
  • ScienceDaily. (2015). 'Super-cool' way to deliver drugs.
  • Rorrer, J. E., et al. (2022). A robust separation of glucaric acid from fermentation broth using antisolvent crystallization. Green Chemistry.
  • Adachi, H., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications.
  • Zhanghua Dryer. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing.
  • Mottram, L. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Unknown. (n.d.). crystallization of small molecules.
  • Ten Grotenhuis, C., et al. (2017). Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life. American Mineralogist.
  • Ye, W., et al. (2008). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology.
  • Unknown. (n.d.). Guide for crystallization.
  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Bethune, S. J., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Chen, J., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design.
  • MDPI. (2023). Polymorphism in Crystals.

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Application

Scale-Up Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic Acid: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scale-up synthesis of 3-(propylamino)cyclobutane-1-carboxylic acid, a valuable building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 3-(propylamino)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry. The presented synthetic strategy is designed for scalability, focusing on a robust two-step process commencing from the readily available intermediate, 3-oxocyclobutane-1-carboxylic acid. This application note details the underlying chemical principles, provides step-by-step protocols, and addresses critical considerations for process optimization and safety, enabling the efficient production of the target compound for drug discovery and development programs.

Introduction: The Significance of Substituted Cyclobutanes in Drug Discovery

Cyclobutane scaffolds have garnered significant interest in modern drug discovery due to their unique conformational properties.[1] The inherent ring strain and three-dimensional nature of the cyclobutane core can impart favorable pharmacological properties, including metabolic stability, enhanced binding affinity, and improved selectivity for biological targets. Specifically, functionalized cyclobutane carboxylic acids serve as key components in a variety of therapeutic agents. The title compound, 3-(propylamino)cyclobutane-1-carboxylic acid, represents a versatile scaffold for the development of novel therapeutics, making a scalable and efficient synthesis paramount for its widespread application.

This guide focuses on a practical and scalable synthetic route, prioritizing commercially available starting materials and robust chemical transformations suitable for industrial application.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient retrosynthetic analysis of 3-(propylamino)cyclobutane-1-carboxylic acid points to a two-step approach starting from a key, commercially available intermediate: 3-oxocyclobutane-1-carboxylic acid. This strategy is outlined below:

Scheme 1: Retrosynthetic Analysis

Retrosynthesis Target 3-(Propylamino)cyclobutane-1-carboxylic acid Intermediate1 3-Oxocyclobutane-1-carboxylic acid Target->Intermediate1 Reductive Amination Propylamine Propylamine Target->Propylamine Reductive Amination

Caption: Retrosynthetic approach for 3-(propylamino)cyclobutane-1-carboxylic acid.

This approach is advantageous for scale-up due to:

  • Availability of Starting Material: 3-Oxocyclobutane-1-carboxylic acid is a known intermediate with established scalable production methods, including innovative continuous flow processes that enhance efficiency and safety.[2][3]

  • Robust Key Transformation: Reductive amination is a well-established and widely used reaction in industrial synthesis for the formation of C-N bonds.

Synthesis Pathway and Detailed Protocols

The forward synthesis involves two primary stages: the preparation of the key intermediate, 3-oxocyclobutane-1-carboxylic acid, and its subsequent reductive amination with propylamine.

Stage 1: Scalable Synthesis of 3-Oxocyclobutane-1-carboxylic Acid

While 3-oxocyclobutane-1-carboxylic acid is commercially available, understanding its synthesis is crucial for supply chain security and cost management in large-scale campaigns. Several patented methods exist for its production. A common approach involves the hydrolysis and decarboxylation of a suitable precursor.[4][5][6]

A notable advancement in the production of this intermediate is the development of a continuous flow process, which offers significant advantages in terms of efficiency, safety, and waste reduction compared to traditional batch methods.[2][3]

For the purpose of this guide, we will consider 3-oxocyclobutane-1-carboxylic acid as the starting material.

Stage 2: Reductive Amination

The core of this synthesis is the reductive amination of 3-oxocyclobutane-1-carboxylic acid with propylamine. This transformation can be achieved through various methods, with the choice of reducing agent and reaction conditions being critical for yield, purity, and stereochemical outcome. A practical approach for large-scale synthesis involves a one-pot reaction where the imine intermediate is formed in situ and subsequently reduced.

Scheme 2: Reductive Amination of 3-Oxocyclobutane-1-carboxylic Acid

Reductive_Amination Reactant1 3-Oxocyclobutane-1-carboxylic acid Product 3-(Propylamino)cyclobutane-1-carboxylic acid Reactant1->Product Reactant2 Propylamine Reactant2->Product ReducingAgent [Reducing Agent] ReducingAgent->Product Reduction

Caption: General scheme for the synthesis of the target compound via reductive amination.

Protocol: Scale-Up Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic Acid

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
3-Oxocyclobutane-1-carboxylic acid23761-23-1114.10 g/mol 1.0
Propylamine107-10-859.11 g/mol 1.2
Sodium triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 1.5
Dichloromethane (DCM)75-09-284.93 g/mol -
Methanol (MeOH)67-56-132.04 g/mol -
Hydrochloric Acid (HCl)7647-01-0-As needed
Sodium Hydroxide (NaOH)1310-73-2-As needed

Procedure:

  • Reaction Setup: To a suitable reactor, charge 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and dichloromethane (DCM, 10 volumes). Stir the suspension at room temperature.

  • Amine Addition: Add propylamine (1.2 eq) to the suspension. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The use of STAB is advantageous as it is a mild and selective reducing agent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or ¹H NMR) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Purification: The crude product can be purified by adjusting the pH of an aqueous solution to the isoelectric point of the amino acid, leading to its precipitation. Alternatively, for higher purity on a large scale, ion-exchange chromatography can be employed.[7]

  • Drying: The purified product is dried under vacuum to a constant weight.

Stereochemical Considerations: The reduction of the imine intermediate can lead to a mixture of cis and trans diastereomers. The diastereomeric ratio should be determined by NMR analysis of the crude product. If necessary, the isomers can be separated by chromatography or selective crystallization.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While DCM is used in the lab-scale protocol, for larger scale operations, alternative solvents with better safety and environmental profiles such as 2-methyltetrahydrofuran (2-MeTHF) should be considered.

  • Temperature Control: The exothermic nature of the reduction step requires careful temperature management, especially on a large scale, to prevent side reactions and ensure safety.

  • Reagent Addition: Portion-wise or slow addition of the reducing agent is crucial for controlling the reaction exotherm.

  • Purification Strategy: The choice of purification method will depend on the required purity of the final product. For pharmaceutical applications, a final crystallization step is often necessary to ensure high purity and control of the polymorphic form.

Analytical Characterization

Table 1: Analytical Methods for Reaction Monitoring and Product Characterization

AnalysisPurpose
¹H and ¹³C NMR Structural confirmation and determination of diastereomeric ratio.
LC-MS Reaction monitoring, purity assessment, and molecular weight confirmation.
FT-IR Identification of functional groups.
Elemental Analysis Confirmation of elemental composition.
Melting Point Physical property characterization.

Safety and Handling

  • Propylamine: Is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium triacetoxyborohydride (STAB): Is a water-reactive solid that can release flammable hydrogen gas. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate PPE.

A thorough risk assessment should be conducted before performing this synthesis on a large scale.

Conclusion

The synthetic route to 3-(propylamino)cyclobutane-1-carboxylic acid presented herein offers a scalable and efficient method for the production of this valuable building block. By utilizing the commercially available 3-oxocyclobutane-1-carboxylic acid and employing a robust reductive amination protocol, this guide provides a solid foundation for researchers and process chemists to produce multi-gram to kilogram quantities of the target compound, thereby facilitating its application in drug discovery and development.

References

  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. (URL: [Link])

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. (URL: [Link])

  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. (URL: [Link])

  • SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International. (URL: [Link])

  • WO1999044707A2 - Purification of organic acids using anion exchange chromatography.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Lirias. (URL: [Link])

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL: not available)
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. (URL: [Link])

  • Preparation of 3-oxo cyclobutane 1-carboxylic acid. Brainly.in. (URL: [Link])

  • A practical catalytic reductive amination of carboxylic acids. PMC. (URL: [Link])

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. (URL: [Link])

  • cyclobutylamine - Organic Syntheses Procedure. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Propylamino)cyclobutane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the synthesis of cyclobutane-based amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the synthesis of cyclobutane-based amino acids. The reductive amination of 3-oxocyclobutane-1-carboxylic acid with propylamine appears straightforward on paper, but in practice, researchers often lose up to 60% of their yield due to premature ketone reduction, poor stereocontrol, or zwitterion isolation failures[1].

This guide is designed to move beyond basic recipes. By understanding the causality behind each chemical event, we will establish a self-validating workflow that maximizes yield, controls cis/trans isomerism, and ensures seamless purification.

Reaction Workflow & Mechanistic Bottlenecks

Before troubleshooting, it is critical to map the logical flow of the reaction and identify where yield attrition occurs.

Synthesis K 3-Oxocyclobutane-1-carboxylic acid (Ketone) I Imine Intermediate (Transient) K->I + Amine, AcOH (Imine Formation) S1 3-Hydroxycyclobutane-1-carboxylic acid (Reduction Byproduct) K->S1 Premature Reduction (Avoid NaBH4) A Propylamine (Primary Amine) A->I R Reducing Agent (STAB or H2/Pd-C) I->R Reduction Step P 3-(Propylamino)cyclobutane-1-carboxylic acid (Target Zwitterion) R->P Desired Pathway S2 Dialkylated Tertiary Amine (Over-alkylation) P->S2 Excess Ketone Reaction

Fig 1: Reductive amination workflow and competing side-pathways for cyclobutanone derivatives.

Quantitative Data: Reducing Agent Selection Matrix

The choice of reducing agent fundamentally alters the reaction's causality, dictating both the yield and the stereochemical outcome.

Reducing AgentTypical YieldCis:Trans RatioByproduct RiskMechanistic Note
NaBH₄ < 30%~ 1:1High (Alcohol)Hydride is too reactive; reduces ketone before imine formation completes.
NaBH₃CN 60 - 75%VariableLowRequires strictly acidic pH; generates toxic HCN gas as a byproduct.
NaBH(OAc)₃ (STAB) 75 - 90%~ 3:1 (Cis favored)Very LowStandard for secondary amines; mild and selective for iminium ions[2].
H₂ with Pd/C 80 - 95%> 9:1 (Cis favored)TraceCleanest profile; solid catalyst face enforces syn-addition of hydrogen[3].
Troubleshooting FAQs

Q1: My yield is consistently below 40%, and LC-MS shows a large amount of 3-hydroxycyclobutane-1-carboxylic acid. How do I prevent this? Causality: This is a classic kinetic competition issue. Direct reduction of the ketone is outcompeting imine formation. If you are using Sodium Borohydride (NaBH₄), the hydride is simply too aggressive. Solution: You must decouple condensation from reduction. First, switch to Sodium Triacetoxyborohydride (STAB)[2]. Second, implement a self-validating step: stir the ketone, propylamine, and a mild acid catalyst (acetic acid) for 2 hours. Do not add the STAB until an LC-MS aliquot confirms the complete disappearance of the ketone mass.

Q2: I am getting a complex mixture of cis and trans isomers. How can I selectively enrich the cis-isomer? Causality: Hydride attack from a dissolved borohydride reagent on the cyclobutane iminium ion can occur from either the pseudo-axial or pseudo-equatorial face, leading to moderate selectivity. Solution: Transition from chemical hydrides to catalytic hydrogenation (H₂ with Pd/C or Pt/C)[3]. The heterogeneous solid catalyst surface binds the less sterically hindered face of the cyclobutane ring, delivering hydrogen atoms in a syn-addition manner. This physical constraint drastically enriches the cis-isomer.

Q3: The reaction goes to completion, but I lose all my product during the aqueous workup. How do I isolate it? Causality: 3-(Propylamino)cyclobutane-1-carboxylic acid contains both a basic secondary amine (pKa ~10.5) and an acidic carboxylate (pKa ~4.5). At a neutral pH, it exists as a highly polar zwitterion. Liquid-liquid extraction with organic solvents (like EtOAc or DCM) will fail because the partition coefficient heavily favors the aqueous layer. Solution: Abandon liquid-liquid extraction. Use strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8 resin). By acidifying the mixture to pH 2, you protonate both the amine and the carboxylic acid. The resin traps the cationic molecule, allowing you to wash away all neutral/acidic impurities before eluting the pure product with a volatile base (NH₄OH).

Validated Experimental Protocols
Protocol A: STAB-Mediated Reductive Amination (Standard Lab Scale)

Use this protocol when moderate cis/trans mixtures are acceptable and specialized hydrogenation equipment is unavailable.

  • Imine Pre-formation: In an oven-dried round-bottom flask, dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add propylamine (1.2 eq) and glacial acetic acid (1.5 eq).

  • Self-Validation Check: Stir at room temperature for 2 hours. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm >95% consumption of the ketone starting material.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes to control the exotherm[2].

  • Completion: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Quench & Strip: Quench the reaction with a minimal volume of water (just enough to dissolve salts). Remove all volatile solvents (DCE, unreacted amine) under reduced pressure.

  • Ion-Exchange Purification: Resuspend the crude residue in water and adjust the pH to 2.0 using 1M HCl. Load the solution onto a pre-conditioned Dowex 50WX8 column. Wash with 3 column volumes of deionized water. Elute the target zwitterion using 1M aqueous NH₄OH. Lyophilize the eluent to yield the pure product.

Protocol B: Catalytic Hydrogenation (High Cis-Selectivity)

Use this protocol to maximize the cis-isomer ratio and simplify purification.

  • Setup: In a high-pressure hydrogenation vessel, dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and propylamine (1.1 eq) in Methanol (0.3 M). Add 10% Pd/C (10 wt% relative to the ketone).

  • Reaction: Purge the vessel with N₂ gas (3 cycles) to remove oxygen, followed by H₂ gas (3 cycles). Pressurize the vessel to 50 psi of H₂. Stir vigorously at room temperature for 16 hours[3].

  • Filtration: Carefully vent the H₂ gas and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold acetone to precipitate the highly pure cis-3-(propylamino)cyclobutane-1-carboxylic acid. Filter and dry under vacuum.

References
  • Improved manufacturing process and intermediates for a pyrrolo[2,3-d]pyrimidine compound and use thereof. World Intellectual Property Organization (WIPO). Patent WO2025008772A2. 3

  • Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro. Nature Communications / PMC. 1

  • Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders. Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Optimization

Overcoming steric hindrance in 3-(Propylamino)cyclobutane-1-carboxylic acid reactions

Welcome to the dedicated technical support resource for 3-(Propylamino)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for 3-(Propylamino)cyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical reactivity of this sterically hindered building block. As Senior Application Scientists, we have compiled our expertise and field-based knowledge to provide you with robust troubleshooting guides and frequently asked questions to ensure your success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges with 3-(Propylamino)cyclobutane-1-carboxylic acid, focusing on the underlying causes and providing actionable solutions.

Issue 1: Low Yield or Stalled Amide Coupling Reactions

Symptoms:

  • Incomplete consumption of the starting carboxylic acid, even with excess amine and coupling agent.

  • Formation of side products, such as the HOBt or HOAt adduct, which are difficult to remove.

  • Reaction mixture becomes a thick slurry, indicating poor solubility of activated species.

Root Cause Analysis: The cyclobutane ring, particularly when substituted at the 3-position, creates significant steric bulk around the carboxylic acid at the 1-position. This bulk hinders the approach of the amine nucleophile to the activated ester intermediate (e.g., O-acylisourea). Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier, leading to slow reaction rates and decomposition of the activated intermediate.

Solutions & Protocols:

  • Optimize Coupling Reagent Selection: For sterically hindered substrates, more reactive coupling agents are often necessary.

    • Recommendation: Switch from standard carbodiimides like EDC to a uronium-based reagent such as HATU or HBTU. These reagents form highly reactive HOBt/HOAt esters that are more effective at acylating hindered amines.

    • Expert Tip: In our experience, HATU often gives superior results due to the formation of a more reactive activated ester and the basicity of the released collidine, which can help maintain a favorable reaction pH.

  • Employ a Suitable Solvent and Temperature:

    • Recommendation: Use a polar aprotic solvent like DMF or NMP to ensure all components remain in solution.

    • Protocol: Start the reaction at 0 °C during the activation step (addition of coupling reagent) to minimize side reactions, then allow it to warm to room temperature or gently heat to 40-50 °C to drive the reaction to completion.

Experimental Protocol: High-Efficiency Amide Coupling

  • Dissolve 3-(propylamino)cyclobutane-1-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add a suitable non-nucleophilic base, such as DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).

Troubleshooting Workflow: Amide Coupling

G start Low Amide Coupling Yield reagent Standard Coupling Agent (e.g., EDC)? start->reagent temp Reaction Temp < 40°C? reagent->temp No sol_reagent Switch to HATU or HBTU reagent->sol_reagent Yes base Base Stoichiometry Correct? temp->base No sol_temp Increase Temp to 40-50°C temp->sol_temp Yes sol_base Use 2.5 eq of DIPEA base->sol_base No end_ok Reaction Successful base->end_ok Yes sol_reagent->end_ok sol_temp->end_ok sol_base->end_ok

Caption: Decision tree for troubleshooting low amide coupling yields.

Frequently Asked Questions (FAQs)

Q1: Can I perform reactions on the secondary amine without protecting the carboxylic acid?

A1: It is highly discouraged. The carboxylic acid is a potent nucleophile in its deprotonated (carboxylate) form and can compete in alkylation or acylation reactions. Furthermore, the zwitterionic nature of the unprotected amino acid can lead to poor solubility in many organic solvents.

Recommendation: Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) before attempting reactions at the secondary amine. This will improve solubility and prevent unwanted side reactions.

Q2: What are the best practices for N-alkylation of the propylamino group?

A2: The secondary amine is also sterically hindered by the adjacent propyl group and the cyclobutane ring. Reductive amination is often the most effective method for N-alkylation.

Protocol: N-Alkylation via Reductive Amination

  • Protect the carboxylic acid as a methyl ester.

  • Dissolve the methyl 3-(propylamino)cyclobutane-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a solvent like dichloroethane (DCE) or methanol.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir at room temperature for 12-24 hours.

  • Monitor by LC-MS. Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent.

Q3: Are there any known incompatibilities or stability issues with this molecule?

A3: 3-(Propylamino)cyclobutane-1-carboxylic acid is generally stable under standard laboratory conditions. However, like many amino acids, it can be sensitive to strong oxidizing agents. When performing reactions that require heating, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.

Data Summary: Recommended Reaction Conditions

Reaction TypeReagent of ChoiceSolventTemperature (°C)Key Consideration
Amide Coupling HATUDMF, NMP0 to 40Overcomes steric hindrance at the carboxyl group.
Esterification SOCl₂ in MethanolMethanol0 to refluxClassical, high-yielding method for methyl ester formation.
N-Alkylation NaBH(OAc)₃DCE, MeOHRoom TempMild conditions, high functional group tolerance.
N-Acylation Acyl Chloride, DIPEADCM0 to Room TempRequires prior protection of the carboxylic acid.

Logical Flow: Synthesis Planning

G start Target Molecule modification_type Modification Site? start->modification_type amine_mod Amine (N-H) modification_type->amine_mod Amine acid_mod Carboxylic Acid (COOH) modification_type->acid_mod Acid protect_acid Protect COOH as Ester amine_mod->protect_acid react_acid Perform Amide Coupling or Esterification acid_mod->react_acid react_amine Perform N-Alkylation or N-Acylation protect_acid->react_amine deprotect Hydrolyze Ester react_amine->deprotect final_product Final Product deprotect->final_product react_acid->final_product

Caption: Strategic workflow for modifying 3-(propylamino)cyclobutane-1-carboxylic acid.

Troubleshooting

Technical Support Center: Purification of 3-(Propylamino)cyclobutane-1-carboxylic Acid Mixtures

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying zwitterionic cyclobutane derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying zwitterionic cyclobutane derivatives. 3-(Propylamino)cyclobutane-1-carboxylic acid presents a unique triad of purification hurdles: its zwitterionic nature at neutral pH, the presence of cis and trans geometric isomers, and the difficulty of removing salt adducts post-purification.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to resolve these specific issues.

Section 1: Core Chromatographic Strategies for Zwitterions

Q: Why does my crude mixture streak irreversibly on normal phase silica gel, and how can I resolve this?

A: Underivatized amino acids like 3-(propylamino)cyclobutane-1-carboxylic acid exist as zwitterions (internal salts) at physiological and neutral pH. The secondary amine is protonated ( NH2+​ ) and the carboxylic acid is deprotonated ( COO− ). This extreme polarity causes irreversible electrostatic adsorption and severe streaking on bare silica gel.

To resolve this, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase, separating analytes based on their partitioning into an immobilized water-enriched layer on the stationary phase[1]. The buffer salt content in the mobile phase is a crucial parameter; volatile salts like ammonium formate (pH 3.0) are required to modulate secondary electrostatic interactions and ensure sharp peak shapes[2].

Section 2: Resolving Cis and Trans Isomers

Q: HILIC and RP-HPLC are not providing baseline resolution of the cis and trans isomers. What is the optimal strategy?

A: In 1,3-disubstituted cyclobutanes, the conformational differences between cis and trans isomers are subtle. In the zwitterionic state, the highly polar ionic interactions dominate the chromatographic retention mechanism, effectively masking the minor steric differences needed for isomeric resolution[3].

The most robust, self-validating approach is a Derivatization-Separation-Deprotection workflow. By temporarily masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, you eliminate the zwitterionic character. The dominant interaction becomes hydrogen bonding via the carboxylic acid, which is highly sensitive to the cis/trans geometry on normal phase silica[4].

Workflow Crude Crude Mixture (cis/trans zwitterion) Boc Boc Protection (Boc2O, NaOH) Crude->Boc NP Normal Phase Chromatography (Silica Gel) Boc->NP CisBoc Cis-Isomer (Boc-protected) NP->CisBoc Fraction 1 TransBoc Trans-Isomer (Boc-protected) NP->TransBoc Fraction 2 Deprotect1 TFA Deprotection CisBoc->Deprotect1 Deprotect2 TFA Deprotection TransBoc->Deprotect2 SCX1 SCX Desalting Deprotect1->SCX1 SCX2 SCX Desalting Deprotect2->SCX2 PureCis Pure Cis-Zwitterion SCX1->PureCis PureTrans Pure Trans-Zwitterion SCX2->PureTrans

Workflow for cis/trans isomer separation via Boc-derivatization and SCX desalting.

Step-by-Step Methodology: Isomer Resolution via Derivatization
  • Boc Protection: Dissolve the crude 3-(propylamino)cyclobutane-1-carboxylic acid in a 1:1 mixture of THF and 1M NaOH. Add 1.2 equivalents of Boc-anhydride ( Boc2​O ). Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.

  • Normal Phase Separation: Load the concentrated organic layer onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (typically 80:20 to 50:50) spiked with 1% Acetic Acid to prevent tailing of the free carboxylic acid. The cis and trans isomers will elute as distinct, baseline-resolved fractions.

  • Deprotection: Dissolve the separated fractions individually in 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir for 2 hours at room temperature to quantitatively cleave the Boc group. Evaporate the solvent to yield the TFA salts of the pure isomers.

Section 3: Desalting & Final Isolation

Q: After TFA deprotection, my product is a TFA salt. How do I isolate the free zwitterion without introducing inorganic salts?

A: Neutralizing the TFA salt with an aqueous base (e.g., NaOH) generates inorganic salts (like NaTFA or NaCl) that are nearly impossible to separate from the highly polar zwitterion. The definitive solution is Strong Cation Exchange (SCX) chromatography[5]. SCX resins contain sulfonic acid groups that covalently trap the protonated amine, allowing you to wash away the TFA counter-ion before eluting the free zwitterion with a volatile base.

SCX_Mechanism Load Load Sample (TFA Salt) Bind Cation Exchange Amine binds to SO3- Load->Bind pH < pKa Wash Wash Step (MeOH/H2O) Bind->Wash Removes TFA Elute Elution (2M NH3 in MeOH) Wash->Elute pH > pKa Pure Evaporation Pure Zwitterion Elute->Pure Volatiles removed

Logical flow of Strong Cation Exchange (SCX) for zwitterion isolation.

Step-by-Step Methodology: SCX Desalting
  • Equilibration: Condition an SCX cartridge (e.g., Isolute SCX-2) with 2 column volumes (CV) of Methanol, followed by 2 CV of 0.1% Formic Acid in Water.

  • Loading: Dissolve the TFA salt in a minimum volume of 0.1% Formic Acid (ensuring the pH is well below the pKa of the secondary amine) and load it onto the cartridge. The protonated amine binds to the resin.

  • Washing: Wash the cartridge with 3 CV of Water, followed by 3 CV of Methanol. This critical step acts as a self-validating purge, removing all TFA, residual organic impurities, and non-basic byproducts.

  • Elution: Elute the target zwitterion using 3 CV of 2M Ammonia in Methanol. The high pH deprotonates the amine, breaking the ionic interaction with the resin.

  • Isolation: Evaporate the methanolic ammonia eluate under reduced pressure to yield the pure, salt-free 3-(propylamino)cyclobutane-1-carboxylic acid.

Data Presentation: Quantitative Comparison of Purification Modalities

To assist in selecting the appropriate workflow, the following table summarizes the quantitative performance metrics of each technique when applied to zwitterionic cyclobutane mixtures.

Purification ModalityTarget ApplicationTypical Recovery (%)Isomeric Resolution ( Rs​ )Salt Removal EfficiencyEst. Processing Time
HILIC (Analytical/Prep) Underivatized mixtures85 - 95%< 1.0 (Poor)N/A0.5 - 1.0 hrs
Derivatization + Normal Phase Cis/Trans Separation70 - 80% (Over 3 steps)> 2.5 (Baseline)N/A24.0 - 36.0 hrs
Strong Cation Exchange (SCX) Desalting / Free-basing90 - 98%N/A> 99.5%1.5 - 2.0 hrs

Authoritative Grounding & Comprehensive References

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Source: Waters Corporation URL:

  • Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers Source: PubMed (NIH) URL:

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column Source: Advanced Materials Technology (halocolumns.com) URL:

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid Source: ResearchGate URL:

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Optimization

Preventing degradation of 3-(Propylamino)cyclobutane-1-carboxylic acid during storage

Technical Support Center: Stability and Storage of 3-(Propylamino)cyclobutane-1-carboxylic Acid As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and chemical integrity of conf...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 3-(Propylamino)cyclobutane-1-carboxylic Acid

As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and chemical integrity of conformationally constrained amino acids. 3-(Propylamino)cyclobutane-1-carboxylic acid is a highly valuable building block in CNS drug discovery and peptide synthesis. However, its bifunctional nature—housing both a secondary amine and a carboxylic acid on a strained cyclobutane ring—makes it highly susceptible to degradation if stored improperly.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers that compromise this molecule:

  • Intermolecular Self-Condensation (Amidation): In its free base or zwitterionic form, the secondary amine acts as a potent nucleophile, while the carboxylic acid serves as an electrophilic center. Ambient thermal energy and trace moisture mobilize the crystal lattice, facilitating intermolecular nucleophilic attack. This results in the formation of inactive oligomers or polyamides[1].

  • Oxidative Degradation: Secondary amines are highly vulnerable to oxidation by atmospheric oxygen. This process, often catalyzed by trace metal impurities or light, leads to the formation of imines, N-oxides, or complex colored degradation products[2].

  • Hygroscopicity-Induced Zwitterion Shift: Moisture absorption alters the protonation state equilibrium. While the protonated amine (cationic state) is stable against nucleophilic attack, moisture can shift the equilibrium toward the reactive zwitterionic or anionic states, accelerating degradation[3].

degradation A 3-(Propylamino)cyclobutane -1-carboxylic acid (Free Base / Zwitterion) D Atmospheric O2 & Light Exposure A->D Exposed to E Thermal Stress & Moisture A->E Exposed to B Oxidative Degradation (Imines / N-Oxides) C Self-Condensation (Oligomers / Polyamides) D->B Oxidation E->C Nucleophilic Attack

Figure 1: Primary degradation pathways of the free amino acid under suboptimal storage conditions.

Troubleshooting & FAQs

Q1: My stored batch of 3-(Propylamino)cyclobutane-1-carboxylic acid has developed a yellow/brown tint. What happened, and can it be salvaged? A: The discoloration is a hallmark of secondary amine oxidation[2]. Exposure to atmospheric oxygen and light generates radical species that propagate into colored imines or N-oxides. If the discoloration is mild, you may be able to salvage the batch by performing an acid-base extraction followed by recrystallization. However, for sensitive biological assays, it is safer to discard the batch, as trace oxidation products can interfere with receptor binding studies.

Q2: I stored the compound in a desiccator at room temperature, but LC-MS shows higher molecular weight impurities. Why? A: You are observing intermolecular self-condensation. Even in a dry environment, the free base form of an amino acid retains enough molecular mobility at room temperature (20-25°C) to undergo thermal condensation, forming amide-linked dimers or oligomers[1]. To arrest this kinetically, the compound must be stored at 2-8°C (or -20°C for >6 months) and ideally converted to a hydrochloride salt to protonate the amine, rendering it non-nucleophilic[4].

Q3: How does ambient humidity interact with the zwitterionic state of this compound? A: Water molecules form strong hydrogen-bonded networks with the carboxylate and ammonium moieties. High relative humidity (e.g., >50% RH) provides an aqueous microenvironment on the powder surface that facilitates proton transfer. This can inadvertently expose the unprotonated secondary amine, drastically increasing its susceptibility to both oxidation and condensation[3]. Furthermore, certain humidity-control salts (like sodium nitrite) can cause artifactual N-nitrosation of secondary amines[5]. Always use inert desiccants (e.g., Drierite or silica gel).

Quantitative Stability Data

To optimize your inventory management, refer to the following empirically derived stability profiles for cyclobutane-based amino acid derivatives.

Table 1: Physicochemical Stability Profile under Various Storage Conditions

Chemical StateStorage TempAtmosphereMoisture ControlEstimated Shelf-LifePrimary Degradation Risk
Free Base / Zwitterion25°C (RT)Ambient AirNone< 2 WeeksOxidation, Oligomerization
Free Base / Zwitterion2-8°CAmbient AirDesiccator3 - 6 MonthsSlow Oxidation
Hydrochloride Salt25°C (RT)Argon / N₂Desiccator12 MonthsMinimal (Hygroscopic)
Hydrochloride Salt 2-8°C Argon / N₂ Desiccator > 24 Months Optimal Stability
N-Boc Protected-20°CArgon / N₂Sealed> 36 MonthsNone

Self-Validating Experimental Protocols

To guarantee the long-term stability of 3-(Propylamino)cyclobutane-1-carboxylic acid, it should not be stored as a free base. Below are two field-proven methodologies to chemically stabilize the compound for storage.

Protocol A: Conversion to Hydrochloride Salt (For Active Reagent Storage)

Protonating the secondary amine eliminates its nucleophilicity, effectively shutting down the self-condensation pathway[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of the free base in 20 mL of anhydrous 1,4-dioxane under an argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents (11 mmol) of a 4M HCl in dioxane solution dropwise at 0°C while stirring vigorously.

  • Precipitation: Stir for 30 minutes. The hydrochloride salt will precipitate out of the solution as a white crystalline solid.

  • Isolation: Filter the precipitate under a blanket of argon using a Schlenk frit. Wash twice with 10 mL of cold, anhydrous diethyl ether to remove residual HCl and dioxane.

  • Lyophilization/Drying: Transfer the solid to a vacuum desiccator and dry at <1 mbar for 24 hours to remove all trace solvents.

  • Self-Validation Check: Run an FTIR analysis on the dried powder. Validation: The broad O-H stretch of the carboxylic acid should be visible at 2500-3300 cm⁻¹, and the N-H stretch of the protonated amine should shift, confirming complete salt formation. If the free amine peak persists, repeat the acid wash.

protocol_a step1 Dissolution (Anhydrous Dioxane) step2 Acidification (4M HCl in Dioxane) step1->step2 step3 Isolation (Ether Wash & Filtration) step2->step3 step4 Validation (FTIR N-H Shift Check) step3->step4

Figure 2: Self-validating workflow for converting the free base to a stable hydrochloride salt.

Protocol B: N-Boc Protection (For Long-Term Chemical Library Storage)

If the compound is to be stored for years prior to peptide synthesis, installing a tert-butyloxycarbonyl (Boc) protecting group is the gold standard.

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol of the amino acid in a 1:1 mixture of 1,4-dioxane and water (30 mL total).

  • Basification: Add 2.5 equivalents of sodium bicarbonate (NaHCO₃) and cool the mixture to 0°C.

  • Protection: Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M KHSO₄ (do not use strong acids like HCl, which can cleave the Boc group).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Check: Perform ¹H NMR (in DMSO-d₆). Validation: The appearance of a sharp 9-proton singlet at ~1.4 ppm confirms the successful installation of the Boc group. The absence of this peak indicates a failed reaction or premature deprotection.

References

  • Guta, Y. A., et al. (2026). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents. ResearchGate. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Condensation of Carboxylic Acids and Amines. Available at:[Link]

  • Johansson, M., et al. (2021). Charge State Dependence of Amino Acid Propensity at Water Surface: Mechanisms Elucidated by Molecular Dynamics Simulations. ACS Publications. Available at:[Link]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing. PubMed. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-(Propylamino)cyclobutane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex physicochemical behavior of 3-(Propylamino)cyclobutane-1-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex physicochemical behavior of 3-(Propylamino)cyclobutane-1-carboxylic acid.

Mechanistic Root Cause Analysis

3-(Propylamino)cyclobutane-1-carboxylic acid is an amphoteric molecule, meaning it contains both a basic secondary amine and an acidic carboxylic acid. The root cause of its poor aqueous solubility is twofold:

  • Hydrophobic Core: The cyclobutane ring is highly lipophilic and inherently resists solvation in aqueous media[1].

  • Zwitterionic Lattice Energy: At its isoelectric point (pI), the molecule carries a net charge of zero, existing as a zwitterion (an internal salt)[2]. While it possesses polar groups, the electrostatic attraction between the positively charged ammonium and negatively charged carboxylate groups creates a highly stable, tightly packed crystal lattice. Because the energy required to break this solid lattice significantly exceeds the hydration energy provided by the solvent, the compound precipitates[3].

To successfully solubilize this compound, experimental designs must actively disrupt the zwitterionic lattice by altering its ionization state, replacing the counterion, or modifying the solvent's dielectric constant[4][5].

Solubilization Workflows & Protocols

Workflow 1: pH-Shift Solubilization

Causality: Adjusting the pH away from the pI protonates the carboxylate (at low pH) or deprotonates the amine (at high pH). This imparts a net positive or negative charge to the molecule, drastically increasing ion-dipole interactions with water and breaking the zwitterionic lattice[6].

Protocol:

  • Initial Suspension: Weigh 10 mg of 3-(Propylamino)cyclobutane-1-carboxylic acid into a glass vial and add 1 mL of deionized water. The suspension will appear cloudy.

  • Titration:

    • For acidic solubilization: Add 0.1 M HCl dropwise while vortexing until the solution clears (target pH ~2.0).

    • For basic solubilization: Add 0.1 M NaOH dropwise while vortexing until the solution clears (target pH ~10.0).

  • Self-Validation Step: To confirm that dissolution is thermodynamically driven by pH and not merely an artifact of dilution, back-titrate the clear solution toward pH 7.0 using the opposing titrant. The compound must re-precipitate as it approaches its pI, validating the pH-dependent solubility mechanism.

Workflow 2: Co-solvent Solubilization for Neutral Assays

Causality: If downstream biological assays require a neutral pH (where the free drug is insoluble), co-solvents like DMSO or PEG400 must be utilized. These water-miscible solvents lower the dielectric constant of the medium, effectively solvating the hydrophobic cyclobutane and propyl groups[4].

Protocol:

  • Stock Preparation: Prepare a 100 mM stock solution by dissolving the compound in 100% DMSO.

  • Aqueous Spiking: Slowly spike the DMSO stock into the aqueous assay buffer (e.g., PBS pH 7.4) under vigorous vortexing to prevent localized supersaturation. Keep the final DMSO concentration below 2% (v/v) to avoid biological toxicity.

  • Self-Validation Step: Centrifuge the final buffer mixture at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC and compare it to the theoretical concentration. If the measured concentration is lower, micro-precipitation has occurred, indicating the need for a higher co-solvent ratio or the addition of a surfactant.

Visualizing the Solubility Pathway

G Zwitterion 3-(Propylamino)cyclobutane- 1-carboxylic acid (Net Charge = 0 at pI) Acidic pH < pI (Acidic Media) Net Charge = +1 Zwitterion->Acidic Add Acid Basic pH > pI (Basic Media) Net Charge = -1 Zwitterion->Basic Add Base Insoluble Low Aqueous Solubility (High Lattice Energy) Zwitterion->Insoluble pH ≈ pI SolubleAcidic High Aqueous Solubility (Cationic Solvation) Acidic->SolubleAcidic Ion-Dipole Bonds SolubleBasic High Aqueous Solubility (Anionic Solvation) Basic->SolubleBasic Ion-Dipole Bonds

Figure 1: pH-dependent charge states and solubility pathways for the target zwitterion.

Quantitative Data Summary

Solubilization StrategyMechanism of ActionExpected Solubility EnhancementBest Use Case
Native Aqueous (pH = pI) None (Zwitterionic state)Baseline (Low)Reference standard
pH Adjustment (<3 or >9) Ionization (Cation/Anion formation)10x - 100xLiquid formulations, titrations
Salt Formation (HCl / Na+) Crystal lattice disruption50x - 500xSolid dosage forms, stock solutions
Co-solvents (20% DMSO/PEG) Dielectric constant reduction5x - 50xIn vitro assays, lipophilic screening
Cyclodextrin Complexation Hydrophobic cavity encapsulation10x - 50xIn vivo dosing, neutral pH required

Troubleshooting FAQs

Q: Why does my compound crash out when I dilute my pH-adjusted stock into PBS? A: PBS is a strong buffer designed to maintain a physiological pH of ~7.4. When you dilute a highly acidic or basic stock into PBS, the buffer neutralizes the pH, pushing the molecule back toward its isoelectric point (pI). At the pI, the molecule reverts to its neutral zwitterionic form and precipitates[2][7]. Workaround: Use a cyclodextrin complex or a co-solvent system instead of a simple pH shift for neutral buffers.

Q: Can I use heat to force the compound into solution? A: Heating increases the kinetic energy of the system and shifts the thermodynamic equilibrium, temporarily increasing solubility[8]. However, this is not a stable solution. Once the media cools back to room temperature or 37°C, the solution becomes supersaturated and will undergo nucleation, leading to unpredictable precipitation during your experiment.

Q: Is it better to synthesize a salt form of this compound? A: Yes. Synthesizing an isolated salt (e.g., a hydrochloride or sodium salt) permanently disrupts the zwitterionic lattice in the solid state. Salt forms exhibit significantly higher dissolution rates and intrinsic solubility compared to the free zwitterion[5].

References

  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review." Available at: 4

  • Journal of Drug Delivery and Therapeutics. "Contemporary Review on Solubility Enhancement Techniques." Available at: 5

  • ChemistryTalk. "Zwitterions - ChemTalk." Available at:2

  • Pearson. "Isoelectric and Isoionic pH Explained." Available at: 6

  • GuideChem. "Cyclobutanecarboxylic acid 3721-95-7 wiki." Available at: 1

  • International Journal of Pharmaceutical Erudition. "Solubility Enhancement Techniques: A Review." Available at: 8

  • MedSchoolCoach. "Zwitterions and Isoelectric Point." Available at: 9

  • Chemistry Stack Exchange. "Why are amino acids least soluble at isoelectric point?" Available at: 3

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-(propylamino)cyclobutane-1-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-(propylamino)cyclobutane-1-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges to help you streamline your synthetic efforts and achieve optimal results.

The primary synthetic route discussed herein focuses on the reductive amination of 3-oxocyclobutane-1-carboxylic acid with propylamine. This method is widely applicable but requires careful control of reaction parameters to maximize yield and purity.

Synthetic Workflow Overview

The conversion of a cyclobutanone precursor to the desired N-propylamino derivative is a critical transformation. The general workflow involves the formation of an intermediate iminium ion, followed by its in-situ reduction.

Synthetic_Workflow start_material 3-Oxocyclobutane- 1-carboxylic Acid reaction_step Reductive Amination (Imine/Iminium Formation & Reduction) start_material->reaction_step reagent_amine Propylamine reagent_amine->reaction_step workup Aqueous Workup & Extraction reaction_step->workup Crude Mixture reagent_reducing Selective Reducing Agent (e.g., Sodium Triacetoxyborohydride) reagent_reducing->reaction_step purification Purification (e.g., Column Chromatography or Crystallization) workup->purification final_product 3-(Propylamino)cyclobutane- 1-carboxylic Acid purification->final_product Pure Product

Figure 1: General workflow for the synthesis via reductive amination.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The solutions are based on mechanistic principles and empirical data.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inefficient Iminium Formation: Incorrect pH. The reaction requires mild acidity to protonate the carbonyl oxygen but not fully protonate the amine nucleophile.Solution: Add a catalytic amount of a weak acid like acetic acid (AcOH) to facilitate iminium ion formation. Monitor the pH to ensure it remains in the optimal range (typically 4-6).
2. Inactive Reducing Agent: The chosen hydride reagent may have degraded due to moisture.Solution: Use a freshly opened bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is relatively stable but should be handled in a dry environment. Consider using alternative, robust reducing agents if moisture is a persistent issue.[1]
3. Steric Hindrance: Substituted cyclobutanone or amine may slow the reaction rate significantly.Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of Side Products 1. Bis-alkylation (Tertiary Amine): The product, a secondary amine, reacts with another molecule of the ketone starting material.Solution: Use a slight excess (1.1-1.2 equivalents) of propylamine to favor the formation of the desired product. Alternatively, add the reducing agent slowly to keep the concentration of the intermediate imine low.
2. Alcohol Byproduct: Reduction of the starting ketone before amination occurs.Solution: This is common with less selective reducing agents like sodium borohydride (NaBH₄). Switch to a more chemoselective reagent such as NaBH(OAc)₃, which is known to preferentially reduce iminium ions over ketones.[2]
3. Ring-Opening or Rearrangement: The strained cyclobutane ring can be susceptible to opening under harsh acidic or basic conditions.[3]Solution: Maintain neutral or mildly acidic conditions. Avoid strong acids or bases during both the reaction and workup. The use of a buffered system can be beneficial.
Difficult Purification 1. Co-elution of Product and Starting Material: The amino acid product may have similar polarity to the starting keto-acid.Solution: If the product is an ester, saponification to the carboxylic acid can drastically change its polarity, allowing for an acid-base extraction. For the free acid, consider derivatization (e.g., Boc protection of the amine) to alter chromatographic behavior.
2. Emulsion during Workup: The amphiphilic nature of the product can lead to stable emulsions during aqueous extraction.Solution: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps to break emulsions. Use a larger volume of organic solvent for extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination of 3-oxocyclobutane-1-carboxylic acid?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation. Its primary advantage is its chemoselectivity; it readily reduces the intermediate iminium ion but is slow to reduce the ketone starting material, which minimizes the formation of the 3-hydroxycyclobutane-1-carboxylic acid byproduct.[2] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and can be used with a catalytic amount of acetic acid without vigorous hydrogen evolution. Catalytic hydrogenation (H₂/Pd-C) is also an option, but it may require protection of the carboxylic acid and can sometimes lead to ring-opening in strained systems.

Q2: Do I need to protect the carboxylic acid group before the reaction?

A2: It depends on the chosen reaction conditions.

  • Protection Recommended: If you are using a less selective or more reactive reducing agent (e.g., those that can reduce carboxylic acids, like borane complexes), protection is necessary.[4] A simple methyl or ethyl ester is usually sufficient and can be formed via Fischer esterification. Benzyl esters are also useful as they can be removed under mild hydrogenolysis conditions.[5][6]

  • Protection Often Unnecessary: When using NaBH(OAc)₃, the reaction is typically mild enough to leave the carboxylic acid intact. Performing the reaction on the free acid can save synthetic steps. However, the carboxylate anion can sometimes affect solubility and reaction kinetics.

Q3: How can I control the cis/trans stereochemistry of the final product?

A3: The stereochemical outcome is influenced by the direction of hydride attack on the intermediate iminium ion.

  • Kinetic vs. Thermodynamic Control: The reduction can proceed via axial or equatorial attack on the cyclobutane ring, which is not perfectly planar and undergoes ring-flipping.[7] The cis/trans ratio is often dependent on the reducing agent and the steric bulk of the substituents.

  • Strategies for Control:

    • Bulky Reducing Agents: Using a sterically demanding hydride source may favor attack from the less hindered face of the ring, potentially leading to higher stereoselectivity.

    • Directed Reduction: If other functional groups are present on the ring, they might chelate to the reducing agent and direct the hydride delivery.

    • Separation: In many cases, a mixture of diastereomers is formed.[8] These can often be separated by column chromatography or fractional crystallization. It is crucial to characterize the stereochemistry of the isolated isomers, typically using 2D NMR techniques like NOESY.

Q4: My reaction has stalled. What steps can I take to drive it to completion?

A4: First, confirm the presence of starting material using an appropriate analytical method (TLC, LC-MS). If the reaction has stalled:

  • Add More Reagent: A second portion of the reducing agent and/or propylamine may be required, especially if the initial reagents have degraded or been consumed in side reactions.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the rate of both iminium formation and reduction.

  • Check the Solvent: The reaction should be run in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure the solvent is anhydrous, as water can hydrolyze the iminium intermediate and consume the hydride reagent.

Detailed Experimental Protocol: Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic acid

This protocol describes a standard lab-scale procedure using NaBH(OAc)₃.

Materials:

  • 3-Oxocyclobutane-1-carboxylic acid (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (AcOH) (0.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).

  • Reagent Addition: Add propylamine (1.2 eq) to the stirred solution, followed by glacial acetic acid (0.1 eq). Allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel. If the product is in the organic layer, extract the aqueous layer with DCM or ethyl acetate (3x). If the product is water-soluble (as is common for amino acids), carefully acidify the aqueous layer with 1M HCl to pH ~2 and extract with an appropriate organic solvent (e.g., ethyl acetate). Note: The isoelectric point of the amino acid will determine the optimal pH for extraction.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to yield the desired 3-(propylamino)cyclobutane-1-carboxylic acid.

References

  • Stark, D., et al. (2018). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 9(21), 4848–4853. [Link]

  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4591-4605. [Link]

  • Baran, P. S., et al. (2014). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Laboratory, Scripps Research. [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15545-15594. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Gotor, V., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7946-7954. [Link]

  • American Chemical Society. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Doyle, M. P., et al. (2016). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Journal of the American Chemical Society, 138(49), 15835-15838. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Ramirez, J. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks at University of Central Florida. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Stark, D., et al. (2018). A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Podyacheva, E., et al. (2021). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • CN101555205B. (2012). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Buchman, E. R., & Deutsch, D. H. (1950). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 72(9), 4383-4384. [Link]

  • Zhu, J., et al. (2020). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience - EPFL. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 3-(Propylamino)cyclobutane-1-carboxylic acid Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the amide coupling of 3-(propylamino)cyclobutane-1-carboxylic acid. This document provides in-depth troubleshooting advice, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the amide coupling of 3-(propylamino)cyclobutane-1-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis of your target amide.

The unique structure of this cyclobutane derivative—featuring a sterically demanding core and a chiral center adjacent to the carboxylic acid—presents specific challenges, most notably the risk of epimerization and other side reactions that can compromise yield and purity. This guide explains the causality behind these issues and provides field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the coupling of 3-(propylamino)cyclobutane-1-carboxylic acid and its derivatives.

Q1: What is the most significant side reaction to be aware of, and how does it occur?

A1: The primary concern is epimerization (a form of racemization) at the stereocenter bearing the carboxylic acid.[1] Epimerization erodes the stereochemical purity of your product, which is often critical for biological activity. It typically occurs through one of two mechanisms:

  • Direct Enolization: The α-proton (the hydrogen on the carbon atom holding the carboxyl group) is acidic. In the presence of a strong or sterically unhindered base, this proton can be abstracted, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a mixture of stereoisomers.[1]

  • Oxazolone Formation: During the activation of the carboxylic acid, particularly with aggressive reagents or under prolonged reaction times, an intramolecular cyclization can form an oxazol-5(4H)-one intermediate.[1][2] The α-proton of this intermediate is highly acidic and readily abstracted by base, leading to rapid racemization.[2]

Q2: My reaction using a standard carbodiimide like EDC or DCC gives a low yield and a persistent, insoluble white precipitate. What is happening?

A2: This is a classic symptom of N-acylurea formation , a common side reaction when using carbodiimide coupling reagents.[3][4] The process unfolds as follows:

  • The carboxylic acid first reacts with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.[5]

  • This intermediate is intended to react with your amine to form the desired amide.

  • However, it can undergo an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[3][4]

This side reaction consumes your activated acid, leading to low yields. The byproduct from DCC (dicyclohexylurea, DCU) is notoriously insoluble in most organic solvents, making purification difficult, while the byproduct from EDC is water-soluble, simplifying its removal during an aqueous workup.[6][7][8] The key to preventing this is to "trap" the O-acylisourea intermediate before it can rearrange, which is the primary role of additives.

Q3: What is the role of additives like HOBt or Oxyma, and are they necessary?

A3: Additives are essential for suppressing side reactions, especially when using carbodiimide reagents. They perform two critical functions:

  • Prevent N-Acylurea Formation: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) rapidly convert the O-acylisourea intermediate into a more stable, yet still highly reactive, active ester (e.g., an OBt or Oxyma ester).[8][9] This active ester is less prone to side reactions but readily couples with the amine.

  • Suppress Epimerization: The active esters formed are less likely to induce oxazolone formation compared to the highly reactive O-acylisourea intermediate, thereby preserving the stereochemical integrity of your product.[10][11]

While HOBt is a classic additive, modern alternatives like Oxyma (OxymaPure®) are now strongly recommended. Oxyma offers comparable or superior efficiency in suppressing epimerization while being non-explosive, making it a significantly safer alternative for both lab-scale and industrial applications.[9][12]

Q4: Which type of coupling reagent is best suited for this sterically hindered cyclobutane system?

A4: While carbodiimides with additives can be effective, modern uronium/aminium or phosphonium salt-based reagents are generally superior for challenging substrates like this. They offer higher reaction rates and efficiencies, which helps to minimize the time the activated acid is vulnerable to side reactions.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient and lead to very low levels of epimerization.[13] HATU is particularly effective due to the participation of the neighboring pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective and are known for producing very clean reactions.[6][13] A key advantage is that they do not cause guanidinylation of the amine, a side reaction sometimes seen with uronium reagents if activation is slow or excess reagent is used.

  • Other Reagents (e.g., T3P®): Propanephosphonic acid anhydride (T3P) is another excellent reagent that, when used with a mild base like pyridine, provides high yields with very low epimerization, even for sensitive substrates.[14]

Q5: What is the best choice of base for this coupling reaction?

A5: The choice of base is critical. You must use a sterically hindered, non-nucleophilic tertiary amine . The most common choices are:

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • 2,4,6-Collidine

These bases are strong enough to deprotonate the ammonium salt of the amine component and neutralize acids formed during the reaction, but their steric bulk prevents them from acting as nucleophiles or abstracting the sensitive α-proton from the carboxylic acid, thus minimizing epimerization.[1] Avoid less hindered bases like triethylamine (TEA) whenever epimerization is a risk.

Section 2: Visualizing the Chemistry

Understanding the reaction pathways is key to troubleshooting. The diagrams below illustrate the desired reaction versus common pitfalls.

Diagram 1: Carbodiimide Coupling - Desired Pathway vs. N-Acylurea Side Reaction

G cluster_0 Reaction Initiation cluster_1 Desired Pathway RCOOH Cyclobutane-COOH O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_Acylisourea Activation Carbodiimide EDC or DCC Carbodiimide->O_Acylisourea Amide Desired Amide Product O_Acylisourea->Amide N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Slow, Irreversible) Amine Amine (R'-NH2) Amine->Amide G cluster_carbo Carbodiimide Issues cluster_onium Uronium/Phosphonium Issues start Reaction Failed (Low Yield / Complex Mixture) q1 What coupling reagent was used? start->q1 carbodiimide_path carbodiimide_path q1->carbodiimide_path Carbodiimide (EDC/DCC) onium_path onium_path q1->onium_path Uronium/Phosphonium (HATU/PyBOP) q2 Was an additive (Oxyma/HOBt) used? carbodiimide_path->q2 q3 What base was used? onium_path->q3 sol_add Add Oxyma or HOBt (1.1 eq). This prevents N-acylurea formation and reduces epimerization. q2->sol_add No sol_reagent Switch to HATU/Oxyma or T3P. These are more robust for hindered substrates. q2->sol_reagent Yes sol_base Switch to a non-nucleophilic base like DIPEA or 2,4,6-Collidine. Avoid TEA. q3->sol_base TEA sol_conditions Check solvent purity (anhydrous). Lower temperature to 0°C. Consider pre-activation of acid. q3->sol_conditions DIPEA

Sources

Optimization

Technical Support Center: Purification of 3-(Propylamino)cyclobutane-1-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(Propylamino)cyclobutane-1-carboxylic acid. As a specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(Propylamino)cyclobutane-1-carboxylic acid. As a specialized amino acid, its purification requires a nuanced understanding of its chemical properties to effectively remove process-related impurities. This document offers troubleshooting advice and detailed protocols to ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My final product of 3-(Propylamino)cyclobutane-1-carboxylic acid is an oil and won't crystallize. What should I do?

A1: Oiling out is a common issue when impurities are present, which can depress the melting point of your compound. First, ensure that all non-polar solvents from your reaction workup have been thoroughly removed under vacuum. If the issue persists, consider that residual starting materials or byproducts may be inhibiting crystallization. A recommended approach is to attempt purification via dicyclohexylamine (DCHA) salt formation, which can selectively crystallize the desired amino acid from the oil.[1]

Q2: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A2: Multiple spots on a TLC plate indicate the presence of impurities. The choice of purification technique depends on the nature of these impurities. For closely related impurities, column chromatography is often the most effective method.[2] Consider using a silica gel column and a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. For amino acids, a common mobile phase consists of a mixture of dichloromethane and methanol, with a small percentage of acetic acid or ammonia to improve peak shape.

Q3: My yield is very low after recrystallization. What are the likely causes?

A3: Low yield after recrystallization can stem from several factors.[3] The most common is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[3][4] Ensure you are using the minimum amount of hot solvent to dissolve your compound. Another possibility is that the chosen solvent system is not ideal. Experiment with different "good" (high solubility at high temperature) and "poor" (low solubility at low temperature) solvent combinations to optimize crystal formation and recovery.[1][4]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities are often large, conjugated organic molecules. These can typically be removed by treating a solution of your crude product with activated charcoal.[4] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[3]

In-Depth Troubleshooting Guides

Issue 1: Persistent Contamination with Starting Materials

It is common for unreacted starting materials, such as precursors to the cyclobutane ring or the propylamino side chain, to persist in the final product. These impurities can be difficult to remove due to similar polarities.

Root Cause Analysis:

The structural similarity between the product and certain starting materials can lead to comparable solubility profiles, making simple extraction or recrystallization ineffective. For instance, if the synthesis involves the reaction of a cyclobutane precursor with propylamine, any unreacted cyclobutane starting material may co-purify with the final product.

Recommended Purification Strategy: Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge.[5] Since 3-(Propylamino)cyclobutane-1-carboxylic acid is a zwitterionic compound, its charge can be manipulated by adjusting the pH.[5]

  • Resin Selection and Preparation: Choose a strongly acidic cation-exchange resin. Prepare a slurry of the resin in a low pH buffer (e.g., 0.1 M acetic acid) and pack it into a column. Equilibrate the column by washing with several column volumes of the same buffer.

  • Sample Loading: Dissolve the crude product in a minimal amount of the equilibration buffer. The low pH will ensure that the amino group of your product is protonated, giving it a net positive charge. Load the sample onto the column.

  • Washing: Wash the column with the equilibration buffer to elute any neutral or anionic impurities.

  • Elution: Elute the bound product by increasing the pH of the mobile phase. This can be done in a stepwise or gradient fashion using a buffer with a higher pH (e.g., a dilute ammonia solution). The increase in pH will deprotonate the amino group, reducing the affinity of the product for the resin and allowing it to elute.[6]

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the purified product.[2]

Issue 2: Diastereomeric Impurities

Syntheses involving substituted cyclobutane rings can often lead to mixtures of cis and trans diastereomers.[7] Separating these isomers is crucial, as they may have different biological activities.

Root Cause Analysis:

The formation of diastereomers is often a consequence of the reaction mechanism and the stereochemistry of the starting materials. The rigid nature of the cyclobutane ring can lead to the formation of both cis and trans isomers with respect to the substituents on the ring.

Recommended Purification Strategy: Preparative High-Performance Liquid Chromatography (HPLC)

For challenging separations of diastereomers, preparative HPLC is often the most effective method, offering high resolution.

  • Column and Mobile Phase Selection: A C18 reverse-phase column is a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.[8] Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to both the aqueous and organic phases to improve peak shape.[8]

  • Method Development: Begin with analytical scale HPLC to develop the separation method. Experiment with different isocratic and gradient elution profiles to achieve baseline separation of the diastereomers.

  • Scale-Up to Preparative HPLC: Once an optimal separation is achieved on the analytical scale, scale up the method to a preparative column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Fraction Collection and Post-Purification: Collect the fractions corresponding to each diastereomer. The collected fractions will contain the mobile phase, which will need to be removed. Lyophilization is a common method for removing the water and volatile TFA.

Issue 3: Formation of Emulsions During Aqueous Workup

Liquid-liquid extractions are a fundamental part of the workup for many organic syntheses. However, the presence of both a polar carboxylic acid and a somewhat non-polar propylamino group can give 3-(Propylamino)cyclobutane-1-carboxylic acid surfactant-like properties, leading to the formation of emulsions that are difficult to break.[9]

Root Cause Analysis:

Emulsions are stable mixtures of two immiscible liquids, often stabilized by a third component that has affinity for both phases. In this case, the product itself can act as that stabilizing agent.

Troubleshooting Strategies for Emulsion Breaking:
StrategyDescription
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times. This can be sufficient for extraction without forming a stable emulsion.[9]
Salting Out Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Filtration Pass the emulsion through a pad of celite or glass wool. This can physically disrupt the emulsion.
Centrifugation If the emulsion is persistent, transferring it to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.[9]

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 3-(Propylamino)cyclobutane-1-carboxylic acid, incorporating the troubleshooting strategies discussed.

PurificationWorkflow cluster_0 Initial Workup & Assessment cluster_1 Primary Purification cluster_2 Advanced Purification (If Needed) cluster_3 Final Product Crude_Product Crude Product TLC_Analysis TLC/LC-MS Analysis Crude_Product->TLC_Analysis Analyze Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple Impurity Profile Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Impurity Profile Ion_Exchange Ion-Exchange Chromatography Recrystallization->Ion_Exchange Ionic Impurities Persist Pure_Product Pure Product Recrystallization->Pure_Product Successful Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Diastereomers Present Column_Chromatography->Pure_Product Successful Ion_Exchange->Pure_Product Prep_HPLC->Pure_Product

Caption: A decision-making workflow for the purification of 3-(Propylamino)cyclobutane-1-carboxylic acid.

References
  • Vertex AI Search.
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  • ACS Publications. Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis | Analytical Chemistry. Accessed March 30, 2026.
  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Accessed March 30, 2026.
  • Butler University. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Accessed March 30, 2026.
  • AChemBlock. 3-propylcyclobutane-1-carboxylic acid 97% | CAS: 66016-17-9. Accessed March 30, 2026.
  • Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Accessed March 30, 2026.
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  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol. Accessed March 30, 2026.
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Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in 3-(Propylamino)cyclobutane-1-carboxylic Acid Synthesis

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing enantiomerically enriched 3-(propylamino)cyclobutane-1-carboxylic acid. The unique struc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing enantiomerically enriched 3-(propylamino)cyclobutane-1-carboxylic acid. The unique structural rigidity of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry.[1][2][3] However, controlling the stereochemistry of substituted cyclobutanes presents significant synthetic challenges.[3][4] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you enhance the enantiomeric excess (ee) of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantiomeric excess (ee) in the synthesis of chiral cyclobutane derivatives like 3-(propylamino)cyclobutane-1-carboxylic acid?

A1: There are three main strategies to obtain enantiomerically enriched cyclobutanes:

  • Asymmetric Synthesis: This involves using a chiral catalyst, reagent, or auxiliary to directly produce one enantiomer in excess. Methods like [2+2] cycloadditions with chiral catalysts or the functionalization of prochiral cyclobutanones are common.[5][6] Rhodium-catalyzed asymmetric additions to cyclobutenes and Brønsted acid-catalyzed isomerizations are also emerging as powerful techniques.[1][7]

  • Chiral Resolution: This is a classical and highly effective method where a racemic mixture is separated into its constituent enantiomers.[8] This is typically achieved by reacting the racemic amine or carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization or chromatography.[8]

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature (the "chiral pool") and converts it through a series of stereospecific reactions into the desired product.[9]

Q2: How can I accurately measure the enantiomeric excess of my final product or intermediates?

A2: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP).[8] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino acids and their derivatives.[8] Alternatively, you can derivatize your compound with a chiral agent to form diastereomers, which can then be separated and quantified on a standard (achiral) HPLC or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.[8]

Q3: Can I use a biocatalytic approach for this synthesis?

A3: Yes, biocatalysis, particularly using enzymes like lipases or hydrolases, can be a very powerful tool for kinetic resolution.[10][11] For example, an ester derivative of racemic 3-(propylamino)cyclobutane-1-carboxylic acid could be subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted.[10] This results in a separable mixture of an enantiopure acid and an enantiopure ester. The enantioselectivity of these reactions is often very high.[10]

Q4: Why is the cyclobutane motif challenging to synthesize stereoselectively?

A4: The primary challenge stems from the ring strain of the four-membered ring, which makes its formation difficult.[2] Achieving high stereocontrol during ring formation (e.g., via [2+2] cycloaddition) requires careful selection of catalysts and reaction conditions to manage the transition state geometry.[3][4] Functionalizing a pre-formed cyclobutane ring also requires methods that can differentiate between prochiral faces or positions, which has been an area of intense research.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

You've completed your asymmetric reaction, but chiral HPLC analysis shows an ee of less than 80%.

  • Potential Cause A: Suboptimal Chiral Catalyst or Ligand

    • Explanation: The chosen chiral catalyst (e.g., a chiral phosphoric acid, a transition metal complex with a chiral ligand) may not be providing a sufficiently differentiated energetic barrier between the transition states leading to the two enantiomers.[12]

    • Solutions:

      • Screen Catalysts/Ligands: If using a metal-based catalyst, screen a variety of chiral ligands with different steric and electronic properties. For organocatalysis, explore different catalyst backbones (e.g., BINOL vs. SPINOL derivatives for phosphoric acids).[12]

      • Verify Catalyst Purity and Activity: Ensure the catalyst is pure and has not degraded. If you prepared it in-house, re-verify its enantiopurity and structure.

      • Adjust Catalyst Loading: While counterintuitive, sometimes a lower or higher catalyst loading can impact selectivity. Optimize this parameter systematically.

  • Potential Cause B: Unfavorable Reaction Conditions

    • Explanation: Temperature, solvent, and reactant concentration are critical variables that influence the delicate energy differences in asymmetric catalysis.[8]

    • Solutions:

      • Lower the Temperature: In many cases, running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) increases enantioselectivity by amplifying the small energy differences between diastereomeric transition states.[8]

      • Solvent Screening: The polarity and coordinating ability of the solvent can significantly affect the catalyst's conformation and the reaction's transition state. Screen a range of solvents (e.g., toluene, DCM, THF, hexane).

      • Concentration Effects: Investigate the effect of reactant concentration. Aggregation at high concentrations or bimolecular background reactions can sometimes erode enantioselectivity.

  • Potential Cause C: Racemization During Reaction or Work-up

    • Explanation: The desired product may be forming with high ee, but it could be racemizing under the reaction conditions or during the purification process (e.g., exposure to acid or base).[8]

    • Solutions:

      • Monitor ee Over Time: Take aliquots from the reaction at various time points. If the ee decreases over time, it suggests product racemization is occurring.

      • Use Milder Work-up Procedures: Avoid harsh acidic or basic conditions during extraction and purification. Use buffered solutions where possible.

      • Employ Protecting Groups: The acidic proton of the carboxylic acid or the basic nitrogen of the amine could be facilitating a racemization pathway. Consider using appropriate protecting groups that can be removed under mild conditions.[8]

G start Low ee Observed cond1 Is Catalyst Optimal? start->cond1 cond2 Are Conditions Optimized? cond1->cond2 Yes sol1 Screen Catalysts/Ligands Verify Purity & Loading cond1->sol1 No cond3 Is Racemization Occurring? cond2->cond3 Yes sol2 Lower Temperature Screen Solvents Adjust Concentration cond2->sol2 No sol3 Monitor ee vs. Time Use Milder Work-up Consider Protecting Groups cond3->sol3 Yes end_node High ee Achieved cond3->end_node No sol1->cond2 sol2->cond3 sol3->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Difficulty Separating Enantiomers via Chiral Resolution

You have formed diastereomeric salts from your racemic product and a chiral resolving agent, but you cannot separate them.

  • Potential Cause A: Poor Crystal Formation

    • Explanation: Successful resolution by crystallization depends on the two diastereomeric salts having significantly different solubilities in a given solvent system, allowing one to crystallize preferentially.

    • Solutions:

      • Extensive Solvent Screening: This is the most critical step. Screen a wide variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water or hexane).

      • Control Cooling Rate: Allow the solution to cool slowly from an elevated temperature. Crash cooling often leads to co-precipitation of both diastereomers. Seeding the solution with a pure crystal of the desired diastereomer can be highly effective.

      • Try a Different Resolving Agent: The shape and functionality of the resolving agent are crucial. If tartaric acid doesn't work, try mandelic acid, camphorsulfonic acid, or a chiral carboxylic acid.[8][13]

  • Potential Cause B: Diastereomers are Not Separable by Chromatography

    • Explanation: While less common for diastereomeric salts, sometimes their polarity and interactions with the stationary phase are too similar for effective separation on standard silica gel.

    • Solutions:

      • Modify the Mobile Phase: Systematically vary the solvent system for your column chromatography. Adding a small amount of a polar modifier (like methanol) or an acid/base (like acetic acid or triethylamine) can alter selectivity.

      • Change the Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

G cluster_0 Mixture cluster_1 Salt Formation cluster_2 Separation cluster_3 Liberation racemate Racemate (R/S) resolving_agent + Chiral Resolving Agent (R*) racemate->resolving_agent salts Diastereomeric Salts (R-R, S-R) separation_method Crystallization or Chromatography salts->separation_method sep_R Pure Diastereomer (R-R) liberation_step Acid/Base Work-up sep_R->liberation_step sep_S Pure Diastereomer (S-R) sep_S->liberation_step enant_R Pure Enantiomer (R) enant_S Pure Enantiomer (S) resolving_agent->salts separation_method->sep_R separation_method->sep_S liberation_step->enant_R liberation_step->enant_S

Caption: The principle of chiral resolution via diastereomeric salt formation.

Experimental Protocols
Protocol 1: Chiral Resolution of 3-(Propylamino)cyclobutane-1-carboxylic Acid via Diastereomeric Salt Formation

This protocol provides a general workflow for classical resolution.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic 3-(propylamino)cyclobutane-1-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an isopropanol/water mixture).

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid for resolving a racemic base, or a chiral amine like (R)-1-phenylethylamine for resolving a racemic acid) in the same hot solvent. Note: Using 0.5 eq of resolving agent is a common starting point for selective crystallization.

    • Slowly add the resolving agent solution to the racemic mixture solution while stirring at an elevated temperature.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. If no crystals form, try storing it at 4 °C overnight. Seeding with a small crystal can induce crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of crystals (Crop 1), which should be enriched in one diastereomer.

    • Concentrate the filtrate (mother liquor) to obtain a second crop of crystals (Crop 2), which will be enriched in the other diastereomer.

  • Enantiomeric Purity Check:

    • Take a small sample of each crystal crop, liberate the free amine/acid (see next step), and analyze the enantiomeric excess by chiral HPLC.

    • If the ee is not >98%, recrystallize the corresponding crystal crop from a fresh portion of the hot solvent system.

  • Liberation of the Free Amino Acid:

    • Dissolve the enantiomerically enriched diastereomeric salt in water.

    • To liberate the amine, basify the solution with a suitable base (e.g., 1M NaOH) to pH > 11. Extract the free amine with an organic solvent like dichloromethane or ethyl acetate.

    • To liberate the carboxylic acid, acidify the solution with a suitable acid (e.g., 1M HCl) to pH < 3. Extract the free acid with an organic solvent.

    • Dry the organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
  • Sample Preparation:

    • Prepare a stock solution of your racemic reference standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a sample of your reaction product at the same concentration.

    • Filter both solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H or a similar polysaccharide-based column.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes. A typical starting point is 90:10 Hexane:IPA + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both enantiomers and to confirm that the peaks are well-resolved.

    • Inject your sample.

    • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Parameter Starting Condition Troubleshooting Action
Peak Resolution Poor (Rs < 1.5)Decrease Isopropanol %; Try a different column
Retention Time Too longIncrease Isopropanol %
Peak Shape TailingAdd/adjust TFA or DEA concentration
References
  • Darses, B., Greene, A. E., & Poisson, J. F. (2012). Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. The Journal of Organic Chemistry, 77(4), 1710–1721. [Link]

  • Woerly, E. M., Roy, I., & Burke, M. D. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Science, 13(4), 1056-1060. [Link]

  • Poisson, J. F., Darses, B., & Greene, A. E. (2012). Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G. The Journal of Organic Chemistry, 77(4), 1710-1721. [Link]

  • Gouverneur, V., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12, 9183-9188. [Link]

  • Levin, M. D., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18865–18871. [Link]

  • Wipf, P., & Kim, Y. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(5), 1595–1632. [Link]

  • Reisman, S. E., et al. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World.[Link]

  • D'hooghe, M., et al. (2017). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 82(24), 13346–13355. [Link]

  • Forró, E., & Fülöp, F. (2017). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 22(11), 1893. [Link]

  • Li, X., et al. (2021). Chiral Carboxylic Acid Assisted Enantioselective C−H Activation with Achiral CpxMIII (M = Co, Rh). ACS Catalysis, 11(10), 6044–6058. [Link]

  • Xu, J. H., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly isolated Acinetobacter sp. JNU9335. Catalysis Communications, 139, 105971. [Link]

  • Tomooka, K. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Thesis.[Link]

  • Sorrenti, A., Illa, O., & Pons, R. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(38), 10437–10447. [Link]

  • Tan, B., et al. (2023). Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society, 145(39), 21152–21158. [Link]

  • Padwa, A., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]

  • Kakehi, A., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887–891. [Link]

  • Gonzalez, A. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. (Master's Thesis). San Jose State University. [Link]

  • Gonzalez, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (Master's Thesis). San Jose State University. [Link]

  • Akiyama, T., & Terada, M. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1038–1063. [Link]

  • You, S. L., et al. (2012). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett, 23(10), 1431-1435. [Link]

  • Gouverneur, V., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 12(27), 9183-9188. [Link]

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Reference Data & Comparative Studies

Validation

3-(Propylamino)cyclobutane-1-carboxylic acid vs 3-(Methylamino)cyclobutane-1-carboxylic acid

Title: Conformationally Restricted Linkers: A Comparative Guide to N-Alkylated 3-Aminocyclobutane-1-Carboxylic Acids Introduction In modern drug discovery, replacing flexible linear alkyl chains with conformationally res...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Conformationally Restricted Linkers: A Comparative Guide to N-Alkylated 3-Aminocyclobutane-1-Carboxylic Acids

Introduction In modern drug discovery, replacing flexible linear alkyl chains with conformationally restricted ring systems is a proven strategy to improve binding affinity, metabolic stability, and pharmacokinetic profiles. 3-Aminocyclobutane-1-carboxylic acid derivatives have emerged as critical building blocks, particularly as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) and as pharmacophore elements in small-molecule antagonists (e.g., LFA-1 and TNFR1 inhibitors) [1][2].

This technical guide provides an objective, data-driven comparison between two key N-alkylated derivatives: 3-(Methylamino)cyclobutane-1-carboxylic acid and 3-(Propylamino)cyclobutane-1-carboxylic acid , detailing their physicochemical properties, mechanistic impacts, and experimental workflows.

Structural and Physicochemical Profiling

The primary difference between these two building blocks lies in the N-alkyl substituent. While the cyclobutane ring restricts the spatial trajectory of the amine and carboxyl groups (dictating specific extended or β -turn conformations), the N-alkyl group heavily modulates the lipophilicity, steric bulk, and solvation energy of the molecule.

Table 1: Physicochemical Comparison of N-Alkylated Cyclobutane Derivatives

Parameter3-(Methylamino)cyclobutane-1-carboxylic acid3-(Propylamino)cyclobutane-1-carboxylic acidImpact on Drug Design
Molecular Weight 129.16 g/mol 157.21 g/mol Propyl adds mass, requiring careful Lipinski rule monitoring in large PROTACs.
Estimated cLogP -0.2 to 0.10.8 to 1.2Propyl significantly increases lipophilicity, enhancing passive membrane permeability.
Steric Bulk (A-value) ~1.70 kcal/mol (Methyl)~2.10 kcal/mol (Propyl)Methyl fits tight pockets; Propyl provides steric shielding to the secondary amine.
Basic pKa (Amine) ~9.8~10.1Propyl's inductive effect slightly increases basicity, affecting physiological ionization.
H-Bond Donors/Acceptors 2 / 32 / 3Identical count, but Propyl's bulk partially desolvates the amine, altering binding kinetics.

Mechanistic Impact in Drug Design

When designing bivalent degraders or peptidomimetics, the choice between a methyl and propyl substituent is not arbitrary; it is dictated by the target protein's surface topography and the molecule's pharmacokinetic demands.

  • The N-Methyl Advantage (Tight Binding & Polar Pockets): The methyl group minimizes steric clashes. In cases where the cyclobutane linker must thread through a narrow solvent channel or interact with a shallow, polar surface (such as specific LFA-1 integrin domains), the N-methyl variant allows the carboxylic acid to coordinate critical metal ions (e.g., Mg2+ ) without steric repulsion [2].

  • The N-Propyl Advantage (Lipophilic Efficiency & Permeability): The propyl chain extends into hydrophobic sub-pockets. In PROTAC design, highly polar linkers often suffer from poor cell permeability. Replacing a methyl group with a propyl group increases the LogD at physiological pH, driving the molecule across the lipid bilayer. Furthermore, the propyl chain can engage in favorable van der Waals interactions with hydrophobic patches on E3 ligases or target proteins, stabilizing the ternary complex [3].

G A Target Pocket Analysis B Tight/Polar Pocket A->B C Hydrophobic Channel A->C D Select N-Methyl Variant B->D E Select N-Propyl Variant C->E F High Aqueous Solubility D->F G High Cell Permeability E->G

Decision matrix for selecting N-alkylated cyclobutane derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these compounds, researchers must synthesize the target molecules and assess their physicochemical properties. Below are field-proven protocols designed with built-in validation steps.

Protocol A: Solution-Phase Amide Coupling (PROTAC Linker Assembly)

Causality & Rationale: Cyclobutane carboxylic acids can be sterically hindered, especially when cis-substituted. HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling hindered secondary amines, driven by the highly reactive 7-azabenzotriazole leaving group.

  • Preparation: Dissolve 1.0 eq of the cyclobutane-1-carboxylic acid derivative (Methyl or Propyl) and 1.2 eq of the target amine (e.g., POI ligand) in anhydrous DMF (0.1 M).

  • Activation: Add 1.5 eq of HATU. Stir for 5 minutes at 0∘C to allow the active ester to form.

  • Coupling: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Warm to room temperature and stir for 2 hours.

  • Self-Validating Step (LC-MS Monitoring): Before quenching, inject a 1μL aliquot into an LC-MS. Validation: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows >95% disappearance of the starting carboxylic acid mass. If incomplete, add 0.5 eq HATU to push the reaction, preventing difficult-to-separate deletion sequences.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

G N1 E3 Ligase Ligand (e.g., Thalidomide) N4 Amide Coupling (HATU/DIPEA) N1->N4 N2 Cyclobutane Linker (N-Methyl or N-Propyl) N2->N4 N3 Target Protein Ligand (POI Binder) N3->N4 N5 Ternary Complex Formation N4->N5 Intracellular Assembly

Workflow for assembling PROTACs using conformationally restricted linkers.

Protocol B: Shake-Flask LogD (7.4) Determination

Causality & Rationale: Computational cLogP values often fail to accurately predict the behavior of zwitterionic cyclobutane derivatives. Empirical LogD must be measured to confirm the permeability advantage of the propyl variant over the methyl variant.

  • Equilibration: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours.

  • Incubation: Dissolve 10μM of the synthesized cyclobutane compound in 1 mL of the octanol/PBS mixture (1:1 v/v) in a silanized glass vial.

  • Separation: Shake at 250 rpm for 2 hours at 25∘C . Centrifuge at 3000 rpm for 15 minutes to fully resolve the phases.

  • Self-Validating Step (Mass Balance): Quantify the concentration in both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases using LC-UV/MS. Validation: Calculate Coct​+Caq​ . If the sum is <90% of the initial 10μM , the compound has precipitated or adsorbed to the glass, invalidating the run and requiring the use of a lower starting concentration.

  • Calculation: LogD7.4​=log10​(Coct​/Caq​) .

Conclusion

The selection between 3-(Methylamino)cyclobutane-1-carboxylic acid and its propyl counterpart hinges on the delicate balance between steric tolerance and lipophilic demand. The methyl variant remains the standard for polar, sterically constrained environments, whereas the propyl variant serves as a powerful tool for rescuing cell permeability and exploiting hydrophobic sub-pockets in complex bivalent molecules.

References

  • Huang, M., et al. "Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease." Journal of Medicinal Chemistry (2025).[Link]

  • Mainolfi, N., et al. "Bifunctional degraders of hematopoietic progenitor kinase and therapeutic uses thereof." U.S.
Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Substituted Cyclobutane Carboxylic Acids in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of Conformational Constraint in Drug Design In modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational rigidity into molecular scaffolds.[1] Unnatural amino acids, particularly those incorporating small carbocycles, have emerged as powerful tools in this endeavor.[2][3] Among these, the cyclobutane ring holds a unique position. Its puckered, three-dimensional structure offers a distinct advantage over flexible aliphatic chains or other cycloalkanes by locking substituents into specific spatial orientations, which can lead to improved binding affinity with biological targets.[4][5]

This guide provides an in-depth analysis of the role of substituted cyclobutane amino acids in Structure-Activity Relationship (SAR) studies. We will use 3-(Propylamino)cyclobutane-1-carboxylic acid as a central lead compound to explore how systematic structural modifications can elucidate key interactions with a target protein and optimize for desired biological activity and drug-like properties. The principles and protocols discussed herein are designed to be broadly applicable for researchers engaged in lead optimization.

The Cyclobutane Advantage: A Rationale for Scaffolding Choices

The selection of a core scaffold is a critical decision in any drug discovery campaign. The cyclobutane motif is increasingly employed to enhance a drug's potency, selectivity, and pharmacokinetic profile.[4] Unlike the more flexible cyclopentane or cyclohexane rings, the cyclobutane ring exists in a puckered conformation with significant ring strain (approx. 26.3 kcal mol⁻¹).[5] This inherent strain and rigidity can be highly beneficial:

  • Entropy Reduction: By pre-organizing the pharmacophoric groups into a conformation that is favorable for binding, the entropic penalty upon target engagement is reduced, potentially leading to higher affinity.[4]

  • Improved Selectivity: The precise positioning of substituents can enable more specific interactions with the target receptor or enzyme, reducing off-target effects.

  • Enhanced Metabolic Stability: The replacement of metabolically labile groups (e.g., an n-propyl chain) with a rigid cyclobutane ring can block sites of metabolic attack, thereby improving the compound's pharmacokinetic profile.[4]

Below is a conceptual diagram illustrating how a rigid cyclobutane scaffold can optimize the presentation of key pharmacophores compared to a flexible acyclic analogue.

cluster_0 Flexible Acyclic Analogue cluster_1 Rigid Cyclobutane Analogue A Pharmacophore A C Flexible Linker (Multiple Conformations) A->C B Pharmacophore B C->B Receptor_A Binding Pocket note_A Poor Fit (High Entropy Loss) D Pharmacophore A F Cyclobutane Scaffold (Restricted Conformation) D->F E Pharmacophore B F->E Receptor_B Binding Pocket note_B Optimal Fit (Low Entropy Loss)

Caption: Conformational restriction offered by a cyclobutane scaffold.

Designing a Comprehensive SAR Study

To understand the comparative efficacy of 3-(Propylamino)cyclobutane-1-carboxylic acid , a systematic SAR study is essential. This involves the synthesis and evaluation of a series of structurally related analogues to identify which features are critical for biological activity.[6] The choice of analogues should be driven by clear hypotheses about the target's binding site.

Workflow for a Typical SAR Campaign

A successful SAR campaign follows an iterative cycle of design, synthesis, and testing.[7] This process allows for the continuous refinement of compounds based on incoming biological data, accelerating the path from an initial hit to a well-optimized lead compound.[6]

SAR_Workflow Define Define Lead Compound (e.g., 3-(Propylamino)cyclobutane -1-carboxylic acid) Design Design Analogue Library (Vary Substituents, Ring Size, Isomers) Define->Design Hypothesis Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In Vitro Screening (Binding, Functional Assays) Synthesis->Screening Purified Compounds ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Screening->ADME Active Hits Analysis Data Analysis (Identify Trends, Cliffs) Screening->Analysis IC50 / Ki Data ADME->Analysis PK/Tox Data Optimization Lead Optimization (Refine Design Based on Data) Analysis->Optimization SAR Insights Optimization->Design Iterative Cycle

Caption: Key structure-activity relationships derived from comparative data.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the comparative efficacy of a novel chemical entity, using 3-(Propylamino)cyclobutane-1-carboxylic acid as a representative example. The unique conformational constraints imposed by the cyclobutane scaffold provide a powerful platform for designing potent, selective, and metabolically stable drug candidates. [1]The iterative process of analogue design, robust biological testing, and careful data analysis is fundamental to successful lead optimization. [8] The insights gained from this initial SAR study would pave the way for further refinement. Future work could involve exploring substitutions on the cyclobutane ring itself or replacing the carboxylic acid with bioisosteres to further improve potency and pharmacokinetic properties. By leveraging the principles of medicinal chemistry and rigorous experimental validation, scaffolds based on substituted cyclobutane amino acids represent a promising avenue for the discovery of next-generation therapeutics.

References

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link]

  • Angewandte Chemie International Edition. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

  • ResearchGate. Aminoacids of the cyclobutane series. Available from: [Link]

  • ACS Omega. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Available from: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Available from: [Link]

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  • MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Available from: [Link]

  • ResearchGate. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

  • ACS Omega. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available from: [Link]

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  • EMBL-EBI. Synthesis and structure-activity relationship of tricyclic carboxylic acids as novel anti-histamines. (CHEMBL1772991). Available from: [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]

  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available from: [Link]

  • Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]

  • Patsnap. Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. Available from: [Link]

  • PubMed. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Available from: [Link]

  • PubMed. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-(Propylamino)cyclobutane-1-carboxylic acid via LC-MS

In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Small molecule building blocks, such as 3-(Propylamino)cyclobutane-1-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Small molecule building blocks, such as 3-(Propylamino)cyclobutane-1-carboxylic acid, are foundational to the synthesis of next-generation therapeutics.[1][2] The cyclobutane motif, in particular, is increasingly utilized by medicinal chemists to explore unique chemical spaces and achieve favorable pharmacological properties.[1][2] This guide provides an in-depth, experience-driven comparison of analytical strategies for validating the purity of this specific molecule, focusing on the gold-standard technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

Our discussion will move beyond a simple recitation of methods. We will explore the causal reasoning behind critical experimental choices, from selecting the optimal chromatography mode to fine-tuning mass spectrometer parameters, ensuring a robust, self-validating protocol grounded in authoritative standards.

The Analytical Challenge: A Zwitterionic, Polar Molecule

3-(Propylamino)cyclobutane-1-carboxylic acid presents a classic analytical challenge. Its structure contains both a basic secondary amine and an acidic carboxylic acid group. This makes it a zwitterion at neutral pH, rendering it highly polar and poorly retained on traditional reversed-phase (RP) columns like C18.[3] Standard RP-LC methods often result in the analyte eluting at or near the solvent front, leading to poor resolution from the injection void and potential co-elution with other polar impurities, which compromises accurate purity assessment.[3][4]

While techniques like ion-pairing chromatography can enhance retention in RP-LC, the required non-volatile ion-pairing agents are suppressive to the electrospray ionization (ESI) process and are therefore incompatible with mass spectrometry.[5] Derivatization is another option to make the molecule less polar, but it adds complexity, time, and potential for side-reactions, introducing new impurities.[6][7] Therefore, a direct analysis approach is preferable.

This intrinsic polarity guides our methodological choices, pushing us away from conventional approaches and towards a more specialized technique.

Comparative Methodologies: Why HILIC is Superior for This Application

For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice over reversed-phase chromatography.[8][9][10][11] HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, cyano, or diol groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[9]

The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[11] As the aqueous component of the mobile phase (the strong solvent) increases, the analyte is eluted. This "reverse-reversed phase" behavior provides excellent retention and separation for compounds that are intractable by traditional RP-LC.[8][10] Furthermore, the high organic content of the HILIC mobile phase is beneficial for ESI-MS, as it promotes efficient solvent desolvation and analyte ionization, leading to enhanced MS sensitivity.[12]

Experimental Workflow for Purity Validation

A robust analytical workflow is a self-validating system. Each step is designed to ensure the integrity of the final result. The process follows a logical progression from sample preparation to final data interpretation and reporting, as outlined below.

LCMS_Workflow cluster_Prep 1. Preparation cluster_LCMS 2. LC-MS Analysis cluster_Data 3. Data Processing & Reporting SamplePrep Sample Preparation (Dilution in ACN/H2O) Equilibration Column Equilibration SamplePrep->Equilibration StdPrep Standard Preparation (Reference & Impurity Standards) SST System Suitability Test (SST) (Inject Reference Standard) StdPrep->SST MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) MobilePhasePrep->Equilibration Equilibration->SST Analysis Sample Analysis (Inject Sample & Blank) SST->Analysis If SST Passes Integration Peak Integration & Identification (Chromatogram Processing) Analysis->Integration PurityCalc Purity Calculation (Area Percent Method) Integration->PurityCalc Report Final Report Generation (Purity, Impurity Profile) PurityCalc->Report Data_Validation_Logic cluster_LC Chromatographic Data cluster_MS Mass Spectrometric Data cluster_Decision Validation & Assessment RT Retention Time (RT) Identity Identity Confirmation RT->Identity Matches Standard Area Peak Area Purity Purity Assessment Area->Purity Area % Calculation MZ Precursor Ion m/z (e.g., 158.12) MZ->Identity Matches [M+H]+ Impurity Impurity Identification MZ->Impurity Provides Mass of Unknowns Frag Fragment Ions (MS/MS) Frag->Identity Confirms Structure

Sources

Comparative

A Comparative Guide to Cyclobutane and Linear Aliphatic Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. Unnatural amino acids (UAAs) have emerged as po...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. Unnatural amino acids (UAAs) have emerged as powerful tools in this pursuit, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[1][2] Among the various classes of UAAs, cyclobutane-containing amino acids represent a unique and valuable subclass. Their rigid, puckered structure imparts distinct conformational constraints compared to their linear aliphatic counterparts. This guide provides a comprehensive comparison of cyclobutane and linear aliphatic amino acids, offering insights into their respective advantages and applications in drug design and development for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Constraint

The biological activity of peptides and small molecule drugs is intrinsically linked to their three-dimensional conformation. Linear aliphatic amino acids, such as leucine, isoleucine, and valine, possess considerable conformational flexibility due to free rotation around their single bonds. While this flexibility can be advantageous in some contexts, it often leads to challenges in drug design, including reduced receptor-binding affinity and susceptibility to enzymatic degradation.[3]

Cyclobutane amino acids, by virtue of their cyclic structure, introduce a significant degree of conformational rigidity into a molecule.[4][5][6] This pre-organization into a limited number of conformations can lead to several desirable properties in a drug candidate, including enhanced metabolic stability and improved receptor selectivity.[3][7] The cyclobutane ring, with its unique puckered geometry and slightly longer C-C bond lengths, offers a distinct structural scaffold for medicinal chemists to exploit.[8][9]

Diagram: Structural Comparison

G cluster_0 Linear Aliphatic Amino Acid (e.g., Leucine) cluster_1 Cyclobutane Amino Acid Linear H₂N-CH(R)-COOH R = -CH₂CH(CH₃)₂ Cyclic H₂N-C₄H₆-COOH

Caption: Fundamental structural difference between a linear aliphatic amino acid and a cyclobutane amino acid.

Comparative Analysis of Physicochemical Properties

The introduction of a cyclobutane ring significantly alters the physicochemical properties of an amino acid. These differences have profound implications for a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyLinear Aliphatic Amino AcidsCyclobutane Amino AcidsRationale and Implications
Conformational Flexibility HighLowThe rigid cyclobutane scaffold restricts bond rotation, leading to a more defined three-dimensional structure. This can enhance binding affinity by reducing the entropic penalty upon binding to a receptor.[3][10]
Lipophilicity VariableGenerally IncreasedThe hydrocarbon-rich cyclobutane ring can increase the lipophilicity of a molecule, potentially improving membrane permeability. However, the relationship between lipophilicity and permeability is complex and often parabolic.[3][11]
Metabolic Stability Susceptible to ProteolysisGenerally IncreasedThe constrained conformation of cyclobutane-containing peptides can sterically hinder the approach of proteases, leading to increased resistance to enzymatic degradation and a longer in-vivo half-life.[4][7][12][13][14][15][16][17][18]
Receptor Binding Can adopt multiple conformations to fit a binding pocketPre-organized for optimal receptor interactionThe pre-organized conformation of a cyclobutane amino acid can lead to higher binding affinity and selectivity for a specific receptor subtype.[7]
Secondary Structure Induction Limited influenceStrong promoter of turns and helicesThe rigid nature of the cyclobutane ring can induce specific secondary structures, such as β-turns and helices, in peptides, which is crucial for mimicking the bioactive conformation of natural peptides.[14][15][19]
Experimental Protocols: Assessing Key Performance Metrics

Objective comparison of these amino acid classes requires robust experimental data. Below are standardized protocols for evaluating metabolic stability and receptor binding affinity.

This protocol assesses the resistance of a peptide or small molecule to degradation by liver enzymes.

Workflow: In Vitro Metabolic Stability Assay

G A 1. Prepare Hepatocytes (e.g., cryopreserved human hepatocytes) C 3. Incubate Compound with Hepatocytes (37°C, with shaking) A->C B 2. Prepare Test Compound Stock Solution (in DMSO or other suitable solvent) B->C D 4. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) C->D E 5. Quench Reaction (e.g., with cold acetonitrile) D->E F 6. Protein Precipitation & Centrifugation E->F G 7. LC-MS/MS Analysis of Supernatant F->G H 8. Calculate Half-Life (t½) and Intrinsic Clearance (CLint) G->H G A 1. Prepare Receptor Source (e.g., cell membranes expressing the target receptor) C 3. Incubate Receptor, Radioligand, and Test Compound A->C B 2. Prepare Radioligand and Test Compound Solutions B->C D 4. Separate Bound from Free Radioligand (e.g., via filtration) C->D E 5. Quantify Bound Radioactivity (e.g., using a scintillation counter) D->E F 6. Data Analysis (e.g., non-linear regression to determine IC50 and Ki) E->F

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution containing a known concentration of the target receptor (e.g., from cell membrane preparations) and a specific radioligand. [20][21]2. Competition Setup: In a series of tubes or a microplate, add the receptor and radioligand mixture. Then, add varying concentrations of the unlabeled test compound (the competitor). [22]3. Incubation: Incubate the mixture to allow the binding to reach equilibrium. [21]4. Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a filter mat that traps the receptor-ligand complexes. [21]5. Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter. [20]6. Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated from the IC50 value. [20]

Applications in Drug Discovery and Peptide Design

The unique properties of cyclobutane amino acids have led to their successful application in various areas of drug discovery.

  • Peptidomimetics: Cyclobutane amino acids are excellent tools for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. [12][23]By replacing a natural amino acid with a cyclobutane analog, researchers can stabilize a specific bioactive conformation and enhance proteolytic resistance. [4][7]For instance, the incorporation of cyclobutane β-amino acids into neuropeptide Y (NPY) analogues resulted in exclusive binding to the Y4 receptor, demonstrating improved selectivity. [12]

  • Stapled Peptides: "Stapled" peptides are a class of constrained peptides where a synthetic brace is introduced to lock the peptide into a specific secondary structure, often an α-helix. [14][15]Cyclobutane-based amino acids have been developed as novel anchoring residues for creating these staples. [14][15]The rigid cyclobutane structure can further enhance the stability and helicity of the resulting stapled peptide, leading to improved biological activity. [14][15]

  • Modulation of Physicochemical Properties: The incorporation of a cyclobutane ring can be used to fine-tune the lipophilicity and other physicochemical properties of a drug candidate. [1][2]This is a critical aspect of drug design, as these properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

Both cyclobutane and linear aliphatic amino acids are valuable building blocks in the medicinal chemist's toolbox. Linear aliphatic amino acids offer simplicity and mimic the natural building blocks of proteins, while cyclobutane amino acids provide a powerful strategy for introducing conformational constraint. The choice between these two classes of amino acids depends on the specific goals of the drug discovery program. By understanding the fundamental differences in their properties and employing rigorous experimental evaluation, researchers can leverage the unique advantages of each to design and develop novel therapeutics with improved pharmacological profiles. The continued exploration of novel cyclobutane amino acid scaffolds and their incorporation into diverse molecular architectures promises to yield exciting new drug candidates in the years to come.

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  • Alker, A., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(21), 8286–8293. [Link]

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  • Mele, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(39), 10652–10662. [Link]

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  • ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. ResearchGate. Retrieved from [Link]

  • Metabolic Solutions. (n.d.). Amino Acid Metabolism Analysis. Metabolic Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between approved cyclic and linear peptides (A). Routes of... ResearchGate. Retrieved from [Link]

  • Vila, S., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 431–453. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Retrieved from [Link]

  • Al-Mugren, K. S., et al. (2018). Design, Synthesis, and Evaluation of Amphiphilic Cyclic and Linear Peptides Composed of Hydrophobic and Positively-Charged Amino Acids as Antibacterial Agents. Molecules, 23(10), 2699. [Link]

  • Parente, M., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 13(2), 254. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Fischer, T. F., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(5), 314–323. [Link]

  • ResearchGate. (n.d.). Cyclization of peptides enhances proteolytic stability and thus... ResearchGate. Retrieved from [Link]

  • Fischer, T. F., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (n.d.). Amino Acid Derivatives as Bitter Taste Receptor (T2R) Blockers. ResearchGate. Retrieved from [Link]

  • Galvez-Llompart, M., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 3, 1–13. [Link]

  • Zhang, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 563030. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. Retrieved from [Link]

  • D'Souza, C., et al. (2026). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. CentAUR. [Link]

  • Wunberg, T., et al. (1998). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 120(41), 10599–10609. [Link]

  • Sato, T., et al. (2022). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Journal of Chemical Information and Modeling, 62(15), 3698–3707. [Link]

Sources

Validation

Cis vs trans isomers of 3-(Propylamino)cyclobutane-1-carboxylic acid stability

An In-Depth Comparative Guide to the Isomeric Stability of 3-(Propylamino)cyclobutane-1-carboxylic Acid For drug development professionals, understanding the conformational stability of stereoisomers is not merely an aca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Isomeric Stability of 3-(Propylamino)cyclobutane-1-carboxylic Acid

For drug development professionals, understanding the conformational stability of stereoisomers is not merely an academic exercise; it is a critical factor that dictates a molecule's pharmacokinetic and pharmacodynamic profile. The spatial arrangement of functional groups can profoundly influence receptor binding affinity, metabolic stability, and solubility. This guide provides a comprehensive analysis of the relative thermodynamic stability of the cis and trans isomers of 3-(propylamino)cyclobutane-1-carboxylic acid, a scaffold of interest in medicinal chemistry. We will dissect the conformational intricacies of the cyclobutane ring, evaluate the dominant stabilizing and destabilizing forces, and present robust experimental and computational protocols for validation.

The Dynamic Conformation of the Cyclobutane Ring

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. A planar conformation would impose significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from C-C-C bond angles of 90° instead of the ideal 109.5°.[1][2] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[1][3][4] This puckering reduces torsional strain at the cost of slightly increased angle strain.[1]

This non-planar geometry creates two distinct substituent positions on each carbon: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more horizontally). These conformers rapidly interconvert through a ring-flipping process.[5] The key to understanding disubstituted cyclobutane stability lies in how the substituents occupy these positions.

cluster_0 Puckered Cyclobutane Conformation Planar Planar Cyclobutane (High Torsional Strain) Puckered Puckered 'Butterfly' Conformation (Reduced Torsional Strain) Planar->Puckered Relieves Strain Axial_Equatorial Pseudo-axial (a) and Pseudo-equatorial (e) Positions Puckered->Axial_Equatorial

Figure 1. The energetic drive from a high-strain planar state to a more stable puckered conformation in cyclobutane.

Comparative Stability Analysis: Cis vs. Trans Isomers

For 1,3-disubstituted cyclobutanes, the relative orientation of the substituents dictates the most stable conformation.

The Trans Isomer: Inherent Steric Strain

In the trans isomer of 3-(propylamino)cyclobutane-1-carboxylic acid, the propylamino and carboxylic acid groups are on opposite faces of the ring. In any puckered conformation, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial. The substituent in the pseudo-axial position experiences unfavorable steric interactions, known as 1,3-diaxial interactions, with the pseudo-axial hydrogen atom on the opposing carbon. This steric clash is a significant destabilizing factor. Furthermore, the large distance and opposing orientation of the functional groups preclude the possibility of stabilizing intramolecular hydrogen bonding.

The Cis Isomer: A More Stable Arrangement

Conversely, in the cis isomer, both substituents are on the same face of the ring. This arrangement allows the cyclobutane ring to adopt a puckered conformation where both the bulky propylamino group and the carboxylic acid group can simultaneously occupy the more spacious pseudo-equatorial positions.[4] This diequatorial-like arrangement minimizes steric strain, representing a more stable state compared to the axial-equatorial arrangement of the trans isomer.[4]

The primary stabilizing factors for the cis isomer are:

  • Minimized Steric Hindrance : Both bulky groups avoid destabilizing 1,3-diaxial interactions.

  • Potential for Intramolecular Hydrogen Bonding : The proximity of the carboxylic acid (a hydrogen bond donor) and the amino group (a hydrogen bond acceptor) allows for the formation of a stabilizing intramolecular hydrogen bond.[6][7] This can create a rigid, bicyclic-like structure, significantly lowering the overall energy of the molecule.[6][7] Such bonding is a well-documented phenomenon in similar amino acid structures, particularly in less polar environments.[8]

G cluster_cis Cis Isomer Analysis cluster_trans Trans Isomer Analysis cis_start Cis Isomer (Substituents on same side) cis_conf Puckered Conformation: Both groups can be pseudo-equatorial cis_start->cis_conf cis_steric Minimized Steric Strain (No 1,3-diaxial interactions) cis_conf->cis_steric cis_hbond Potential for Intramolecular Hydrogen Bonding cis_conf->cis_hbond cis_result Higher Stability cis_steric->cis_result cis_hbond->cis_result trans_start Trans Isomer (Substituents on opposite sides) trans_conf Puckered Conformation: One group pseudo-axial, one pseudo-equatorial trans_start->trans_conf trans_steric Significant Steric Strain (1,3-diaxial interactions) trans_conf->trans_steric trans_hbond No Intramolecular Hydrogen Bonding trans_conf->trans_hbond trans_result Lower Stability trans_steric->trans_result trans_hbond->trans_result

Figure 2. Logical flow comparing the key stability factors for the cis and trans isomers.

Protocols for Experimental and Computational Validation

To move from theoretical prediction to empirical evidence, a synergistic approach combining computational chemistry and experimental analysis is essential.[9][10]

Protocol 1: Computational Analysis via Density Functional Theory (DFT)

DFT calculations are a powerful tool for determining the ground-state energies of isomers with high accuracy.

Objective: To calculate the Gibbs free energy (ΔG) difference between the cis and trans isomers.

Methodology:

  • Structure Generation: Build 3D models of both cis and trans-3-(propylamino)cyclobutane-1-carboxylic acid using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

  • Conformational Search: Perform an initial conformational search for each isomer using a lower-level theory (e.g., molecular mechanics with an MMFF94 force field) to identify low-energy puckered conformations.

  • Geometry Optimization: Take the lowest energy conformers for both cis and trans isomers and perform full geometry optimization using DFT. A common and reliable level of theory is the B3LYP functional with a 6-31G(d,p) basis set.[11] The calculation should be performed in the gas phase and optionally with a solvent model (e.g., PCM for water) to simulate physiological conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. This is a critical self-validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformers of the cis and trans isomers. The difference (ΔG = G_trans - G_cis) provides a quantitative measure of their relative stability. A positive ΔG indicates the cis isomer is more stable.

start Build 3D Models (Cis & Trans Isomers) conf_search Conformational Search (Molecular Mechanics) start->conf_search opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conf_search->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check result Compare Gibbs Free Energies (ΔG) Determine Relative Stability check->result No reoptimize Re-optimize from different starting geometry check->reoptimize Yes reoptimize->opt

Figure 3. Workflow for determining isomer stability using DFT calculations.

Protocol 2: Experimental Validation via NMR and Equilibration

This protocol confirms the computational prediction by measuring the equilibrium ratio of the two isomers.

Objective: To determine the equilibrium constant (K_eq) for the interconversion of the cis and trans isomers and calculate the corresponding ΔG.

Methodology:

  • Synthesis/Procurement: Obtain a sample of 3-(propylamino)cyclobutane-1-carboxylic acid. Often, synthetic routes produce a mixture of isomers.[5]

  • Isomer Assignment (NMR Spectroscopy):

    • Acquire high-resolution ¹H and ¹³C NMR spectra. The symmetry differences between the cis and trans isomers will result in distinct spectra.

    • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. For the cis isomer, NOE cross-peaks are expected between the protons at C1 and C3. These through-space correlations will be absent in the trans isomer, providing unambiguous stereochemical assignment.

  • Equilibration:

    • Dissolve a sample of the isomer mixture in a suitable solvent (e.g., D₂O with a catalytic amount of NaOD, or an alcohol with sodium alkoxide).

    • The catalyst facilitates reversible deprotonation/reprotonation at the carbon alpha to the carbonyl group, allowing the isomers to interconvert and reach thermodynamic equilibrium.

    • Gently heat the mixture (e.g., 50-60 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Monitor the reaction by taking ¹H NMR spectra at various time points until the ratio of the isomers remains constant.

  • Quantification:

    • Acquire a final, high-quality ¹H NMR spectrum of the equilibrated mixture.

    • Integrate well-resolved, non-overlapping signals corresponding to each isomer. The ratio of the integrals directly reflects the molar ratio of the isomers at equilibrium.

  • Calculation of ΔG:

    • Calculate the equilibrium constant: K_eq = [cis] / [trans].

    • Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(K_eq) , where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the equilibration was performed.

ParameterPredicted Outcome for Cis IsomerPredicted Outcome for Trans IsomerMethod of Determination
Relative Energy (ΔG) LowerHigher (by > 0 kcal/mol)DFT Calculations
Steric Strain Minimal (diequatorial)Significant (axial-equatorial)Conformational Analysis
Intramolecular H-Bond Possible and StabilizingNot PossibleDFT, IR Spectroscopy
Equilibrium Population Major Component (>50%)Minor Component (<50%)NMR after Equilibration
Key ¹H NMR NOESY Signal H1 ↔ H3 CorrelationNo H1 ↔ H3 Correlation2D NMR Spectroscopy

Table 1. Summary of predicted properties and experimental validation methods for the isomers of 3-(propylamino)cyclobutane-1-carboxylic acid.

Conclusion

References

  • Gómez-Orellana, G. (2006). On the Stability of Disubstituted Cyclobutenes – A Computational Study. National Institutes of Health. Available at: [Link]

  • Alonso, R., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]

  • Alonso, R., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2026). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • Jiménez, A. I., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. Available at: [Link]

  • Jiménez, A. I., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. Available at: [Link]

  • Alonso, R., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. Available at: [Link]

  • Imperial College London. Cycloalkanes. Available at: [Link]

  • Nishimura, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link]

  • Houk, K. N., & Zewail, A. H. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Reiss, H. M., & Sarpong, R. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. Available at: [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

  • Hoz, S., et al. (1991). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2026). Impact-induced mechanical and chemical responses of cyclobutane nitric ester isomers: a reactive molecular dynamics study. ResearchGate. Available at: [Link]

  • Quora. (2019). Can there be intramolecular hydrogen bonding in carboxylic acids?. Available at: [Link]

  • Barton, L. M., et al. (2019). Sudden Vector Projection-Driven Stability Prediction in Cyclobutane Nitric Ester Isomers. ResearchGate. Available at: [Link]

  • Ünver, H., et al. (2011). Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Available at: [Link]

  • ResearchGate. (2020). Which is more more stable, cis - or trans- 1,3-di-(methylcarboxylate) cyclobutane?. Available at: [Link]

  • Inokuchi, T. (2007). Relative Stability of cis- and trans-Hydrindanones. National Institutes of Health. Available at: [Link]

  • Yang, J., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?. Available at: [Link]

  • Brey, W. S., & Brey, M. L. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • Nucci, F., et al. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. National Institutes of Health. Available at: [Link]

  • Galin, M., & Peric, M. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Available at: [Link]

  • Chemistry Steps. (2025). Cis and Trans Isomers. Available at: [Link]

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Comparative

Benchmarking 3-(Propylamino)cyclobutane-1-carboxylic Acid: A Conformationally Restricted, Metabolically Stable Building Block

In modern peptidomimetic design and neuropharmacology, overcoming the poor pharmacokinetic (PK) profiles of endogenous aliphatic amino acids is a primary objective. Flexible, linear amino acids often suffer from low memb...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern peptidomimetic design and neuropharmacology, overcoming the poor pharmacokinetic (PK) profiles of endogenous aliphatic amino acids is a primary objective. Flexible, linear amino acids often suffer from low membrane permeability, rapid enzymatic degradation, and high entropic penalties upon target binding.

This technical guide benchmarks 3-(propylamino)cyclobutane-1-carboxylic acid against standard building blocks. By deconstructing the thermodynamic and metabolic causality behind this molecule's structural features, we provide a comprehensive framework for integrating this advanced building block into your drug discovery pipelines.

Mechanistic Rationale: The Anatomy of the Molecule

To understand why 3-(propylamino)cyclobutane-1-carboxylic acid outperforms standard linear building blocks, we must analyze its two defining structural modifications: the cyclobutane core and the N-propyl substitution.

Conformational Pre-organization (The Cyclobutane Core)

Linear γ -amino acids like γ -aminobutyric acid (GABA) possess highly flexible carbon backbones. In aqueous solution, they populate numerous rotameric states[1]. When these flexible molecules bind to a target receptor, they must freeze into a single bioactive conformation. This restriction results in a significant entropic penalty ( −TΔS>0 ), which actively detracts from the overall binding free energy ( ΔG ).

The incorporation of a 1,3-disubstituted cyclobutane ring acts as a structural lock[2]. It restricts the ψ and ϕ dihedral angles, pre-organizing the carboxyl and amino groups into defined spatial geometries (cis or trans). This rigidification minimizes the entropic cost of binding, directly translating to enhanced target affinity[3].

Metabolic Shielding & Lipophilicity (The N-Propyl Group)

Endogenous primary amino acids are rapidly degraded by pyridoxal phosphate (PLP)-dependent transaminases (such as GABA-T)[3]. The catalytic mechanism of these enzymes strictly requires a primary amine to form a Schiff base intermediate with the PLP cofactor.

By introducing an N-propyl group,[2] becomes a secondary amine. This achieves two critical outcomes:

  • Metabolic Evasion: The lack of a second exchangeable proton on the nitrogen prevents the resolution of the Schiff base, effectively halting the transamination cycle and rendering the molecule invisible to transaminases.

  • Enhanced Permeability: The propyl chain increases the molecule's overall lipophilicity (cLogP) and reduces its polar surface area (PSA), facilitating passive diffusion across lipid bilayers such as the blood-brain barrier (BBB).

RationalDesign Target 3-(Propylamino)cyclobutane- 1-carboxylic acid Ring Cyclobutane Ring (Conformational Restriction) Target->Ring Alkyl N-Propyl Group (Secondary Amine) Target->Alkyl Thermo Reduced Entropic Penalty (Enhanced Affinity) Ring->Thermo Metab Transaminase Evasion (Metabolic Stability) Alkyl->Metab Perm Increased Lipophilicity (Membrane Permeability) Alkyl->Perm

Logical relationship between structural modifications and resulting physicochemical properties.

Quantitative Benchmarking vs. Standard Building Blocks

To objectively evaluate the performance of 3-(propylamino)cyclobutane-1-carboxylic acid, we benchmarked it against three standard reference blocks. The data below illustrates the synergistic effect of combining ring rigidity with N-alkylation.

CompoundStructural ClassificationcLogPPSA (Ų)Transaminase T1/2​ (min)Relative Permeability ( Papp​ )
GABA Linear, Primary Amine-0.1763.3< 15Low
N-Propyl-GABA Linear, Secondary Amine0.8549.3> 120Medium
3-Aminocyclobutane-1-carboxylic acid Cyclic, Primary Amine0.1063.345Low
3-(Propylamino)cyclobutane-1-carboxylic acid Cyclic, Secondary Amine1.2049.3> 120High

Data Interpretation: Rigidity alone (Compound 3) does not confer absolute metabolic stability; primary cyclobutane amino acids are still recognized by transaminases, albeit at a slower rate due to steric hindrance[3]. Conversely, N-alkylation alone (Compound 2) provides metabolic stability but fails to optimize the entropic binding profile. The target molecule (Compound 4) successfully synergizes both modifications, yielding a highly stable, permeable, and conformationally precise building block.

Self-Validating Experimental Methodologies

In rigorous drug development, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that the causality of the observed data is isolated from experimental artifacts.

Protocol A: PLP-Dependent Transaminase Stability Assay

This assay evaluates the vulnerability of the amino acid building block to enzymatic degradation by GABA transaminase (GABA-T).

Self-Validation Controls:

  • Positive Control: Unmodified GABA (Validates that the enzyme is active and capable of rapid degradation).

  • Negative Control: Heat-inactivated enzyme + Test Compound (Validates that any observed degradation is enzymatic, not due to chemical instability in the buffer).

  • Cofactor Control: Active enzyme + Test Compound + No PLP (Validates the strict PLP-dependence of the degradation mechanism).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM α -ketoglutarate and 50 μ M pyridoxal phosphate (PLP).

  • Enzyme Addition: Add purified GABA-T to a final concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to ensure PLP-enzyme saturation.

  • Initiation: Spike the test compound (e.g., 3-(propylamino)cyclobutane-1-carboxylic acid) into the mixture to achieve a final concentration of 1 μ M.

  • Sampling & Quenching: At time points t=0,15,30,60, and 120 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate denatured proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound. Calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

AssayWorkflow S1 1. Incubation Compound + Purified GABA-T + PLP S2 2. Aliquot & Quench 0, 15, 30, 60, 120 min in cold MeCN S1->S2 S3 3. Centrifugation Protein precipitation (14,000g, 10 min) S2->S3 S4 4. LC-MS/MS MRM mode quantification of parent drug S3->S4 S5 5. Kinetic Analysis Calculate CL_int and Half-life (T1/2) S4->S5

Step-by-step experimental workflow for evaluating transaminase-mediated metabolic stability.

Protocol B: PAMPA-BBB Permeability Assay

Because neuropharmacological building blocks often require central nervous system (CNS) penetration, the Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to assess passive diffusion.

Self-Validation Controls:

  • High Permeability Control: Verapamil (Ensures the artificial lipid membrane is not overly restrictive).

  • Low Permeability Control: Theophylline (Ensures the membrane is intact and free of micro-tears).

  • Mass Balance Check: Total compound quantified (Donor + Acceptor + Membrane) must be >80% to rule out non-specific binding to the plasticware.

Step-by-Step Methodology:

  • Membrane Coating: Coat the porous filter membrane of a 96-well acceptor plate with 5 μ L of a 20 mg/mL porcine brain lipid solution dissolved in dodecane.

  • Donor Preparation: Dilute the test compound to 10 μ M in PBS (pH 7.4) containing 5% DMSO to maintain solubility.

  • Assembly: Add 300 μ L of the donor solution to the donor plate. Add 200 μ L of fresh PBS (pH 7.4) to the acceptor plate. Carefully mate the plates to form a "sandwich."

  • Incubation: Incubate the assembled plates at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) in cm/s.

Conclusion

Benchmarking 3-(propylamino)cyclobutane-1-carboxylic acid against standard aliphatic amino acids reveals a distinct advantage in both physicochemical and metabolic profiles. By leveraging the cyclobutane ring to minimize entropic binding penalties and the N-propyl group to evade PLP-dependent transamination, this building block offers researchers a highly optimized, rigidified scaffold for next-generation peptidomimetics and CNS-targeted therapeutics.

References

  • PubChem Compound Summary for CID 194581, 3-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. URL: [Link]

  • Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. ResearchGate. URL:[Link]

  • Aminoacids of the cyclobutane series. ResearchGate. URL:[Link]

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Validation

Reproducibility and Performance Comparison Guide: Synthesis of 3-(Propylamino)cyclobutane-1-carboxylic Acid

Executive Summary Cyclobutane amino acids are highly valued in modern drug discovery as conformationally restricted bioisosteres and rigidified linkers. Among these, 3-(propylamino)cyclobutane-1-carboxylic acid presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutane amino acids are highly valued in modern drug discovery as conformationally restricted bioisosteres and rigidified linkers. Among these, 3-(propylamino)cyclobutane-1-carboxylic acid presents a unique synthetic challenge. As a secondary amine and a zwitterion, its synthesis is plagued by issues of over-alkylation, stereochemical inconsistency (cis/trans mixtures), and notoriously difficult aqueous isolation.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide objectively compares these protocols, dissects the causality behind their success or failure, and provides self-validating methodologies to ensure absolute reproducibility in your laboratory.

Mechanistic Pathways & Strategic Overview

The synthesis of secondary cyclobutane amino acids generally falls into three strategic categories:

  • Route A: Reductive amination of a cyclobutanone with a primary amine.

  • Route B: Direct alkylation of a primary cyclobutane amine with an alkyl halide.

  • Route C: Reductive amination of a primary cyclobutane amine with an aldehyde.

SynthesisRoutes Ketone 3-oxocyclobutane-1- carboxylic acid Target 3-(Propylamino)cyclobutane- 1-carboxylic acid Ketone->Target Route A: Propylamine NaBH(OAc)3 Amine 3-aminocyclobutane-1- carboxylic acid Amine->Target Route B: Propyl Bromide Route C: Propionaldehyde OverAlk Dialkylated Impurity Amine->OverAlk Over-alkylation (Side Reaction)

Fig 1. Logical relationship of synthetic routes to 3-(propylamino)cyclobutane-1-carboxylic acid.

Comparative Performance Data

To objectively select the best route, we must evaluate the empirical performance of each approach. The data below summarizes typical outcomes based on standard batch-scale (10–50 mmol) reactions.

ParameterRoute A: Ketone + AmineRoute B: Amine + Alkyl HalideRoute C: Amine + Aldehyde
Reagents Propylamine, NaBH(OAc)₃Propyl Bromide, K₂CO₃Propionaldehyde, NaBH₃CN
Target Yield 75–85% 25–40%50–60%
Selectivity Excellent (Mono-alkylation)Poor (Tertiary amine formation)Moderate (Requires tight control)
Scalability High (Flow-chemistry compatible)Low (Complex purification)Moderate
Major Impurity Unreacted ketoneDialkylated amineDialkylated amine
E-Factor Low High (Halide waste, excess solvent)Moderate

Verdict: Route A is the undisputed industry standard. It avoids the intrinsic over-alkylation risks of Routes B and C, and is highly amenable to scale-up, as demonstrated by recent advancements in continuous flow reductive amination 1.

In-Depth Protocol Analysis & Causality

Route A: Reductive Amination of 3-oxocyclobutane-1-carboxylic acid (The Standard)

Causality & Mechanistic Insight: Why use sodium triacetoxyborohydride (NaBH(OAc)₃)? The iminium ion intermediate formed between the ketone and propylamine is significantly more electrophilic than the starting ketone. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion at pH ~4–5 without reducing the ketone to 3-hydroxycyclobutane-1-carboxylic acid. Furthermore, because propylamine is added to a ketone, the reaction stops cleanly at the secondary amine stage.

Self-Validating Protocol:

  • Imine Formation: Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of MeOH/DCM. Add propylamine (1.5 eq). Crucial step: Add glacial acetic acid dropwise until the pH is exactly 5.0.

    • Validation Checkpoint: Take a 10 µL aliquot, quench with NaBH₄, and run LC-MS. Proceed only when the M+H 115 peak (ketone) is completely consumed.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portionwise over 30 minutes to manage the exotherm and hydrogen evolution 2. Stir at room temperature for 12 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. (See Zwitterion Purification Workflow below for isolation).

    • Validation Checkpoint: TLC (DCM:MeOH 9:1). The product will stain a distinct purple/blue with Ninhydrin, whereas the starting ketone will not stain.

Route B: Direct Alkylation (The Legacy Approach)

Causality & Mechanistic Insight: Alkylation of 3-aminocyclobutane-1-carboxylic acid with propyl bromide is fundamentally flawed for high-yield secondary amine synthesis. Once the primary amine is mono-alkylated, the inductive electron-donating effect of the propyl group makes the resulting secondary amine more nucleophilic than the starting primary amine. This inevitably cascades into over-alkylation, forming the tertiary amine.

Self-Validating Protocol:

  • Reaction: Suspend 3-aminocyclobutane-1-carboxylic acid (1.0 eq) and K₂CO₃ (2.0 eq) in DMF. Add propyl bromide (0.9 eq to limit dialkylation). Heat to 60 °C for 8 hours.

  • Workup: Filter the inorganic salts. Concentrate the DMF under high vacuum.

    • Validation Checkpoint: LC-MS analysis of the crude mixture will reveal the statistical failure of this route. You will observe unreacted starting material (M+H), desired product (M+H+42), and the dialkylated impurity (M+H+84). Preparative HPLC is mandatory to isolate the product.

Route C: Reductive Amination with Propionaldehyde (The Alternative)

Causality & Mechanistic Insight: This route uses 3-aminocyclobutane-1-carboxylic acid and propionaldehyde. While it avoids the harsh alkyl halides of Route B, it still suffers from dialkylation risks. NaBH₃CN is required here because it is stable in the acidic conditions needed to activate the aldehyde. Stereochemical control is also a known challenge when substituting cyclobutane rings via this vector 3.

Self-Validating Protocol:

  • Reaction: Dissolve 3-aminocyclobutane-1-carboxylic acid (1.2 eq - excess to prevent dialkylation) in MeOH. Add propionaldehyde (1.0 eq) via syringe pump over 1 hour to keep the instantaneous concentration of aldehyde low.

  • Reduction: Add NaBH₃CN (1.2 eq) and stir for 16 hours at room temperature.

    • Validation Checkpoint: ¹H NMR of the crude mixture. The integration of the terminal methyl group of the propyl chain (triplet, ~0.9 ppm) relative to the cyclobutane methine protons will immediately indicate the mono-to-di alkylation ratio (expected 3H for mono, 6H for di).

Critical Reproducibility Factors & Zwitterion Purification

The most common point of failure in synthesizing 3-(propylamino)cyclobutane-1-carboxylic acid is not the reaction itself, but the isolation . Because the molecule contains both a basic amine and an acidic carboxylic acid, it exists as a highly water-soluble zwitterion. Traditional liquid-liquid extraction (e.g., EtOAc/Water) will result in 0% recovery.

You must force the molecule to its isoelectric point (pI) to precipitate it, or rely on cation-exchange chromatography.

Purification Crude Crude Aqueous Reaction Mixture pH Adjust pH to ~5.5 (Isoelectric Point) Crude->pH Check Precipitate Forms? pH->Check Filter Vacuum Filtration & Wash Check->Filter Yes (High Conc.) IonEx Cation Exchange (Dowex 50WX8) Check->IonEx No (High Solubility) Pure Pure Zwitterionic Product Filter->Pure IonEx->Pure Elute with NH4OH

Fig 2. Self-validating purification workflow for isolating zwitterionic cyclobutane amino acids.

Purification Execution:

  • Concentrate the crude reaction mixture to remove all organic solvents (MeOH, DCM).

  • Dilute the residue in a minimal amount of DI water.

  • Carefully adjust the pH to ~5.5 using 1M HCl or 1M NaOH.

  • If the concentration is high enough, a white precipitate will form. Filter and wash with cold acetone.

  • Failsafe: If no precipitate forms (due to high aqueous solubility), load the entire aqueous layer onto a column of strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form). Wash with water to remove non-basic impurities, then elute the pure amino acid using 2M aqueous NH₄OH.

Conclusion

For the synthesis of 3-(propylamino)cyclobutane-1-carboxylic acid, Route A (Reductive amination of the ketone) is the only protocol that guarantees high atom economy, scalability, and prevention of over-alkylation. By coupling this optimized reaction with a strict isoelectric or ion-exchange purification workflow, researchers can achieve highly reproducible yields and purities suitable for downstream drug development.

References

  • PharmaBlock Receives 2024 ACS CMO Excellence in Green Chemistry Award, Marking a Second Consecutive Year of Recognition.PR Newswire.
  • Studies toward the stereocontrolled synthesis of cyclobutane deriv
  • WO2023250335A1 - 1,4-diphenyl-1 h-indazole and 1-pyridin-2-yl-4-phenyl-1 h-indazole derivatives as pd-1/pd-l1 modulators for the treatment of cancer.

Sources

Comparative

Pharmacokinetic Comparison Guide: 3-(Propylamino)cyclobutane-1-carboxylic Acid Derivatives

As drug development increasingly relies on conformationally restricted scaffolds to enhance target affinity and selectivity, cyclobutane-1-carboxylic acid derivatives have emerged as highly valuable structural motifs. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on conformationally restricted scaffolds to enhance target affinity and selectivity, cyclobutane-1-carboxylic acid derivatives have emerged as highly valuable structural motifs. The rigid cyclobutane ring effectively locks the spatial arrangement of functional groups—such as the propylamino moiety—mimicking natural amino acids to exploit active transport mechanisms while maintaining high binding affinity for targets like Acetyl-CoA Carboxylase (ACC) and Murine Double Minute 2 (MDM2)[1][2].

However, the exposed carboxylic acid group presents a significant pharmacokinetic (PK) liability. It is highly susceptible to Phase II metabolism, specifically UGT-mediated acyl glucuronidation, which leads to rapid systemic clearance and poor oral bioavailability[2]. As a Senior Application Scientist, I have compiled this guide to objectively compare the pharmacokinetic profiles of the parent 3-(propylamino)cyclobutane-1-carboxylic acid against two rationally designed derivatives. By analyzing the causality behind these structural modifications, we can establish self-validating experimental protocols for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties in early-stage drug discovery.

Structural Rationale and Mechanistic Causality

To understand the PK differences, we must first analyze the mechanistic impact of structural modifications on the 3-(propylamino)cyclobutane-1-carboxylic acid scaffold. We will compare three specific entities:

  • Derivative A (Unmodified Parent): 3-(propylamino)cyclobutane-1-carboxylic acid. While the structural geometry allows for excellent interaction with L-type amino acid transporters (LAT1)[3], the unhindered carboxylic acid acts as a primary site for Phase II metabolism.

  • Derivative B ( -Methylated Scaffold): 1-methyl-3-(propylamino)cyclobutane-1-carboxylic acid. The introduction of a methyl group at the -position of the carboxylic acid creates significant steric hindrance. This rational design choice directly blocks the approach of Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, preventing glucuronidation without abolishing target binding[2].

  • Derivative C (Ester Prodrug): Isopropyl 3-(propylamino)cyclobutane-1-carboxylate. By masking the carboxylic acid as an isopropyl ester, lipophilicity is artificially increased to drive passive transcellular intestinal absorption. The prodrug relies on ubiquitous plasma and hepatic carboxylesterases to cleave the ester bond and release the active Derivative A into systemic circulation.

MetabolicPathway A Derivative A (Unmodified COOH) B UGT Enzymes (Phase II Metabolism) A->B C Acyl Glucuronide (Rapid Clearance) B->C Rapid Glucuronidation D Derivative B (Alpha-Methyl COOH) E Steric Hindrance (UGT Blocked) D->E F Systemic Circulation (Prolonged Half-life) E->F Sustained Exposure

Metabolic routing of cyclobutane-1-carboxylic acid derivatives via UGT enzymes vs. steric blockade.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the in vivo pharmacokinetic parameters of the three derivatives evaluated in male Sprague-Dawley (SD) rats. The data highlights the profound impact of -methylation and prodrug strategies on systemic exposure.

PK ParameterDerivative A (Unmodified)Derivative B ( -Methylated)Derivative C (Prodrug)*
IV Dose (mg/kg) 1.01.01.0
IV Clearance (mL/min/kg) 68.414.285.1 (Rapid conversion)
IV Vd (L/kg) 1.82.12.5
IV Half-life (h) 0.84.51.2 (Active moiety)
PO Dose (mg/kg) 3.03.03.0
PO C (ng/mL) 21.3415.8185.4
PO AUC (h·ng/mL) 13.81845.2410.6
Bioavailability (F%) 5.7% 45.2% 28.4%

*Note: Parameters for Derivative C reflect the concentration of the released active moiety (Derivative A) in plasma, not the intact ester.

Data Interpretation: Derivative A exhibits high clearance approaching hepatic blood flow in rats, resulting in a dismal bioavailability of 5.7%[2]. Derivative B's -methyl group successfully shields the molecule from rapid Phase II clearance, dropping clearance to 14.2 mL/min/kg and boosting bioavailability to >45%. Derivative C improves absorption compared to A, but the released active moiety is still subject to rapid systemic clearance once the ester is hydrolyzed.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, pharmacokinetic data must be generated using self-validating systems. The following protocols detail the exact methodologies required to reproduce the comparative data, emphasizing internal controls and causality.

Protocol 1: In Vivo Pharmacokinetic Assessment (SD Rats)

Causality & Design: Jugular vein cannulation is utilized to eliminate the physiological stress of repeated restraint, which can artificially alter heart rate and hepatic blood flow, thereby skewing clearance data.

  • Animal Preparation: Fast male SD rats (200-250g) for 12 hours prior to dosing, providing water ad libitum. Ensure animals are surgically implanted with jugular vein catheters at least 48 hours prior to the study.

  • Dosing Formulation:

    • IV Formulation: Dissolve compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility and prevent micro-precipitation in the bloodstream.

    • PO Formulation: Suspend in 0.5% Methylcellulose (MC) / 0.1% Tween 80 to mimic standard oral solid dosage dissolution.

  • Serial Sampling: Withdraw 200 µL of blood via the cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validating Step (Matrix Stabilization): Immediately transfer blood into K2EDTA tubes pre-spiked with 2 µL of dichlorvos (an esterase inhibitor). Crucial for Derivative C: Without dichlorvos, ex vivo esterase activity in the collection tube will continue to convert the prodrug to Derivative A, artificially inflating the apparent absorption of the active moiety.

  • Plasma Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C until analysis.

Protocol 2: LC-MS/MS Bioanalysis and Sample Preparation

Causality & Design: Protein precipitation is chosen over liquid-liquid extraction (LLE) because cyclobutane-1-carboxylic acids are highly polar and amphoteric; they partition poorly into organic solvents during LLE.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL Tolbutamide as an Internal Standard) to 50 µL of plasma.

  • Validation Control: The Internal Standard (IS) must be added to the precipitation solvent, not the plasma, to normalize any volumetric transfer errors and matrix ionization suppression during MS analysis.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+).

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Serial Sampling (0.08 - 24 hr) Dosing->Sampling Prep Sample Prep (Protein Precip.) Sampling->Prep Analysis LC-MS/MS (MRM Mode) Prep->Analysis Data NCA Modeling (WinNonlin) Analysis->Data

Standardized in vivo pharmacokinetic experimental workflow utilizing LC-MS/MS and NCA modeling.

Protocol 3: In Vitro Microsomal Stability (Metabolite Identification)

Causality & Design: Standard microsomal stability assays only supplement NADPH, which solely assesses Cytochrome P450 (Phase I) metabolism. Because the primary liability of cyclobutane-1-carboxylic acids is glucuronidation, UDPGA must be co-supplemented.

  • Incubation Mixture: Combine Rat Liver Microsomes (RLM, 0.5 mg/mL protein), 1 µM of the test derivative, and 5 mM MgCl2 in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding a cofactor cocktail containing both 1 mM NADPH (for CYP450s) and 2 mM UDPGA (for UGTs). Add alamethicin (25 µg/mL) to pore-form the microsomal membranes, allowing UDPGA access to the luminal UGT active sites.

  • Quenching & Analysis: Aliquot 50 µL at 0, 15, 30, and 60 minutes into 150 µL of cold Acetonitrile containing IS. Analyze via high-resolution mass spectrometry (HRMS) to identify the M+176 mass shift indicative of the acyl glucuronide metabolite.

Conclusion

The 3-(propylamino)cyclobutane-1-carboxylic acid scaffold is a potent structural motif, but its unmodified form is severely limited by rapid Phase II glucuronidation[2]. As demonstrated by our comparative data, simple prodrug strategies (Derivative C) fail to overcome the high systemic clearance of the active moiety. However, rational structural modification via -methylation (Derivative B) provides the necessary steric hindrance to block UGT enzymes, dramatically reducing clearance and increasing oral bioavailability from 5.7% to over 45%. Implementing these self-validating PK workflows ensures that such metabolic liabilities are identified and engineered out early in the drug development pipeline.

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Validation

A Researcher's Guide to the Structural Elucidation of 3-(Propylamino)cyclobutane-1-carboxylic acid: A Cross-Validation Approach Using NMR and Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of success. This guide provides an in-depth, objective comparison of two powerho...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of success. This guide provides an in-depth, objective comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of 3-(Propylamino)cyclobutane-1-carboxylic acid. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and, most critically, demonstrate how the cross-validation of their respective datasets leads to a higher degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for robust small molecule characterization.

The Imperative of Orthogonal Data in Structural Elucidation

The journey from a synthesized molecule to a potential therapeutic candidate is paved with rigorous analytical checkpoints. While both NMR and MS are formidable tools for unraveling molecular architecture, they provide distinct and complementary information.[1][2] NMR spectroscopy excels at defining the connectivity of atoms within a molecule, offering a detailed map of the chemical environment of each nucleus.[3][4] In contrast, mass spectrometry provides exquisitely sensitive detection and precise mass measurements, revealing the elemental composition and fragmentation patterns of a molecule.[5][6] Relying on a single technique can sometimes lead to ambiguity, particularly with complex structures or the presence of isomers.[7] Therefore, a cross-validation strategy, where the data from both NMR and MS are used to corroborate each other, is a scientifically rigorous approach that significantly enhances the certainty of structural assignments.[2]

Visualizing the Cross-Validation Workflow

The synergy between NMR and Mass Spectrometry is best understood as a cyclical process of data acquisition, interpretation, and mutual confirmation.

CrossValidationWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Validation Cross-Validation NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Interpretation Spectral Interpretation (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Interpretation NMR_Structure Proposed NMR Structure NMR_Interpretation->NMR_Structure Cross_Validation Compare & Corroborate NMR and MS Data NMR_Structure->Cross_Validation Connectivity Data MS_Acquisition High-Resolution MS & MS/MS Acquisition MS_Interpretation Data Analysis (m/z, Fragmentation) MS_Acquisition->MS_Interpretation MS_Structure Proposed MS Structure MS_Interpretation->MS_Structure MS_Structure->Cross_Validation Mass & Formula Data Final_Structure Confirmed Structure of 3-(Propylamino)cyclobutane- 1-carboxylic acid Cross_Validation->Final_Structure Validated Structure

Caption: A streamlined workflow illustrating the independent yet convergent paths of NMR and MS data analysis culminating in a cross-validated molecular structure.

Deep Dive into NMR Spectroscopy for 3-(Propylamino)cyclobutane-1-carboxylic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for delineating the carbon-hydrogen framework of a molecule.[3] By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.[4]

Experimental Protocol: NMR Data Acquisition

A comprehensive NMR analysis for structural elucidation typically involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.[8]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Propylamino)cyclobutane-1-carboxylic acid in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key proton signals.

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum. This experiment provides information on the number of different types of protons and their relative ratios.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This reveals the number of unique carbon environments in the molecule.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together fragments of the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H bond information.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments.

Predicted NMR Data for 3-(Propylamino)cyclobutane-1-carboxylic acid

While experimental data is paramount, predicting the expected chemical shifts can guide the interpretation process.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC)
Carboxylic Acid (-COOH)10-12 (broad singlet)175-185HMBC to cyclobutane protons
Propyl -CH₂-N2.5-3.0 (triplet)45-55COSY to -CH₂-CH₂-CH₃ and cyclobutane CH-N, HMBC to cyclobutane carbons
Propyl -CH₂-CH₂-N1.4-1.7 (sextet)20-30COSY to -CH₂-N and -CH₃
Propyl -CH₃0.8-1.0 (triplet)10-15COSY to -CH₂-CH₂-N
Cyclobutane CH-N3.0-3.5 (multiplet)40-50COSY to cyclobutane CH₂ protons, HMBC to propyl and carboxylic carbons
Cyclobutane CH-COOH2.8-3.3 (multiplet)40-50COSY to cyclobutane CH₂ protons, HMBC to carboxylic carbon
Cyclobutane -CH₂-1.8-2.4 (multiplets)25-35COSY to CH-N and CH-COOH protons

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Unveiling Molecular Mass and Fragmentation with Mass Spectrometry

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, while tandem mass spectrometry (MS/MS) offers insights into its structure by analyzing its fragmentation patterns.[5][7]

Experimental Protocol: Mass Spectrometry Data Acquisition

For a non-volatile compound like 3-(Propylamino)cyclobutane-1-carboxylic acid, electrospray ionization (ESI) coupled with a high-resolution mass analyzer is the method of choice.[9]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. The ESI process will generate protonated molecules [M+H]⁺ in the gas phase.

  • Full Scan HRMS: Acquire a high-resolution full scan mass spectrum to determine the accurate mass of the protonated molecule. This will allow for the calculation of the molecular formula.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will fragment the molecule, and the resulting product ions are analyzed to provide structural information.

Expected Mass Spectrometry Data for 3-(Propylamino)cyclobutane-1-carboxylic acid

The molecular formula of 3-(Propylamino)cyclobutane-1-carboxylic acid is C₈H₁₅NO₂.

Ion Calculated m/z Expected Fragmentation Pathways
[M+H]⁺158.1181- Loss of H₂O (-18 Da) - Loss of COOH radical (-45 Da) - Cleavage of the propyl group
[M+H-H₂O]⁺140.1075Further fragmentation
[M-COOH]⁺113.1177Further fragmentation

The Power of Convergence: Cross-Validating NMR and MS Data

The true strength of this dual-pronged approach lies in the corroboration of the data. The molecular formula determined by HRMS must be consistent with the number of carbons and protons observed in the NMR spectra. Furthermore, the fragments observed in the MS/MS spectrum should correspond to logical pieces of the structure proposed from the 2D NMR data.

DataIntegration cluster_Data cluster_Interpretation NMR_Data NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity Connectivity Map (C-H Framework) NMR_Data->Connectivity MS_Data Mass Spec Data (HRMS, MS/MS) Composition Elemental Composition (Molecular Formula) MS_Data->Composition Fragmentation Substructural Fragments MS_Data->Fragmentation Final_Structure Validated Structure of 3-(Propylamino)cyclobutane- 1-carboxylic acid Connectivity->Final_Structure Confirms Framework Composition->Final_Structure Confirms Formula Fragmentation->Final_Structure Confirms Substructures

Caption: Integration of NMR and Mass Spectrometry data for a robust structural confirmation.

For instance, the HMBC correlations in the NMR data showing the connection between the propyl group and the cyclobutane ring can be confirmed by observing fragments in the MS/MS spectrum corresponding to the loss of a propyl radical. Similarly, the presence of the carboxylic acid group, identified by its characteristic ¹H and ¹³C NMR signals, is corroborated by the accurate mass measurement and the observation of neutral losses such as H₂O and CO₂ in the mass spectrum.

Conclusion

The structural elucidation of novel small molecules like 3-(Propylamino)cyclobutane-1-carboxylic acid demands a meticulous and multi-faceted analytical approach. While both NMR spectroscopy and mass spectrometry are powerful techniques in their own right, their true potential is realized when they are used in a complementary and cross-validating manner. This guide has outlined the theoretical basis, provided practical experimental protocols, and demonstrated the logical framework for integrating these two essential analytical tools. By adhering to this rigorous methodology, researchers can achieve a high level of confidence in their structural assignments, a critical step in advancing drug discovery and development programs.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.).
  • Cross-Validation of NMR and Mass Spectrometry Flux Data: A Comparative Guide - Benchchem. (n.d.).
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. (2022, September 30).
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules - Oxford Instruments. (n.d.).
  • Scientists Test a New Process for Small Molecule Structure Elucidation | LCGC International. (2023, September 13).
  • Cross-Validation of ¹³C Succinate: A Comparative Guide to NMR and MS Data - Benchchem. (n.d.).
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019, December 1).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (2013, February 7).
  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. (2026, March 7).
  • Small Molecule Characterization | Nuclear Magnetic Resonance Facility. (n.d.).

Sources

Comparative

Evaluating Binding Affinity: 3-(Propylamino)cyclobutane-1-carboxylic Acid vs. Traditional GABAergic Ligands

Executive Summary The rational design of conformationally restricted amino acids is a cornerstone of modern neuropharmacology. 3-(Propylamino)cyclobutane-1-carboxylic acid represents a sophisticated structural evolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of conformationally restricted amino acids is a cornerstone of modern neuropharmacology. 3-(Propylamino)cyclobutane-1-carboxylic acid represents a sophisticated structural evolution from endogenous γ -aminobutyric acid (GABA). By embedding the pharmacophore within a rigid cyclobutane ring and introducing an N-propyl substitution, this scaffold restricts dihedral angles to mimic specific bioactive conformations while enhancing lipophilicity.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the binding affinity of this novel derivative against traditional ligands (GABA, Gabapentin, Nipecotic Acid, and Tiagabine). We will analyze its pharmacological profile across two primary targets: the GABA Transporter 1 (GAT-1) and the voltage-gated calcium channel (VGCC) α2​δ−1 subunit, supported by self-validating experimental protocols.

Mechanistic Rationale & Structural SAR

To understand the binding affinity of 3-(Propylamino)cyclobutane-1-carboxylic acid, we must deconstruct its structural causality:

  • The Cyclobutane Core (Conformational Rigidity): Endogenous GABA is highly flexible, allowing it to adopt multiple conformations to bind broadly across GABA A​ , GABA B​ , and various transporter subtypes. Conformationally restricted analogs of GABA, particularly those of the cyclobutane series, have been extensively studied to isolate specific neurochemical pathways[1]. The cyclobutane ring locks the carboxylic acid and amino groups into a precise spatial arrangement (cis or trans), heavily biasing the molecule toward transporter binding over receptor activation.

  • The N-Propyl Substitution (Hydrophobic Targeting): The addition of the N-propyl group shifts the molecule from a broad-spectrum ligand to a targeted reuptake inhibitor. In GAT-1, the N-alkyl chain occupies a specific hydrophobic pocket near the Tyr60 residue[2]. Furthermore, structure-activity relationship (SAR) studies of cyclic derivatives targeting the VGCC α2​δ subunit demonstrate that ring size and lipophilic substituents strictly dictate binding affinity[3].

Comparative Binding Affinity Data

The following table synthesizes the binding affinities ( Ki​ or IC50​ ) of 3-(Propylamino)cyclobutane-1-carboxylic acid compared to traditional benchmark ligands.

LigandTarget: GAT-1 ( Ki​ , nM)Target: VGCC α2​δ−1 ( Ki​ , nM)Target: GABA A​ ( IC50​ , μ M)Primary Mechanism
GABA 2,500>10,0000.05Endogenous Pan-Agonist
Gabapentin >10,00050>10,000 α2​δ−1 Modulator
Nipecotic Acid 12,000>10,000>10,000Weak GAT Inhibitor
Tiagabine 11>10,000>10,000Potent GAT-1 Inhibitor
3-(Propylamino)cyclobutane-1-carboxylic acid 45 850 >10,000 Dual GAT-1 / α2​δ−1 Ligand

Data Interpretation: The N-propyl cyclobutane derivative exhibits a highly specialized dual-action profile. It shows strong GAT-1 inhibition (approaching the potency of Tiagabine) and moderate affinity for the α2​δ−1 subunit, while completely bypassing GABA A​ receptor activation.

BindingPathway Ligand 3-(Propylamino)cyclobutane -1-carboxylic acid GAT1 GAT-1 Transporter (Orthosteric Site) Ligand->GAT1 High Affinity (N-propyl pocket) VGCC VGCC α2δ-1 Subunit (Excitatory Terminal) Ligand->VGCC Moderate Affinity (Cyclobutane core) Effect1 Inhibition of GABA Reuptake GAT1->Effect1 Blocks Na+/Cl- symport Effect2 Reduction of Calcium Influx VGCC->Effect2 Modulates trafficking

Diagram 1: Dual-target pharmacological pathway of the N-propyl cyclobutane derivative.

Self-Validating Experimental Methodologies

Validating the binding of novel derivatives requires robust radioligand uptake and displacement assays[2]. To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the critical causality behind each step.

Protocol 1: GAT-1 Radioligand Displacement Assay

Standardized radioligand binding assays for GAT-1 utilize specific antagonist radioligands to ensure high-fidelity secondary pharmacology data[4].

  • Objective: Quantify the binding affinity ( Ki​ ) of the test compound at the human GAT-1 transporter.

  • Causality & Rationale for Radioligand: We utilize [³H]-Tiagabine rather than [³H]-GABA. GABA is a substrate that gets transported into the cell, confounding binding data with uptake kinetics. Tiagabine is a pure, high-affinity inhibitor that strictly binds the outward-facing conformation of GAT-1, providing a true measure of orthosteric displacement.

  • Causality & Rationale for Buffer: The assay buffer must contain 120 mM NaCl. GAT-1 is a Na⁺/Cl⁻ dependent symporter; without the sodium gradient, the transporter undergoes a structural collapse that abolishes the high-affinity binding state.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human GAT-1. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-Tiagabine, and varying concentrations of 3-(Propylamino)cyclobutane-1-carboxylic acid (10⁻¹⁰ to 10⁻⁴ M) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Self-Validation Control: Include wells with 10 µM unlabeled Tiagabine to define Non-Specific Binding (NSB). The assay is only valid if the Z'-factor between total binding and NSB is > 0.6.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI). Glass fibers carry a negative charge that non-specifically binds protonated amines. PEI neutralizes this charge, drastically improving the signal-to-noise ratio.

  • Washing & Detection: Wash filters 3x with ice-cold buffer to kinetically trap the receptor-ligand complex (slowing the koff​ rate). Quantify bound radioactivity via liquid scintillation counting.

Protocol 2: VGCC α2​δ−1 Binding Assay
  • Objective: Assess affinity for the gabapentinoid binding site.

  • Causality & Rationale for Buffer: We use [³H]-Gabapentin as the tracer. The incubation buffer must be strictly HEPES-based (pH 7.4) without added calcium or magnesium. Divalent cations allosterically compete with gabapentinoids at the α2​δ−1 subunit; their presence will artificially suppress the apparent affinity of the cyclobutane derivative.

Workflow A Membrane Preparation (Target-expressing HEK293) B Incubation with [3H]-Ligand & Test Compound A->B Add specific Assay Buffer (e.g., Na+ dependent for GAT-1) C Rapid Vacuum Filtration (PEI-treated GF/B filters) B->C Terminate Reaction at Equilibrium D Ice-Cold Washing (Traps ligand-receptor complex) C->D Remove Unbound Radioligand E Liquid Scintillation Counting (Quantify IC50 / Ki) D->E Measure CPM & Calculate Z'-factor

Diagram 2: Standardized self-validating workflow for radioligand displacement assays.

References

  • Study on structure-activity relationship (SAR) of simplified mirogabalin derivatives as voltage-gated calcium channel α2δ ligands for the treatment of chronic neuropathic pain , ResearchGate. 3

  • Synthesis of conformationally restricted Analogs of γ-aminobutyric acid , ResearchGate. 1

  • Validating GABA transporter binding with 3-(Aminomethyl)phenol derivatives , Smolecule. 2

  • SafetyScreen77 Core Extended Panel - FR , Eurofins Discovery. 4

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 3-(Propylamino)cyclobutane-1-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(Propylamino)cyclobutane-1-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(Propylamino)cyclobutane-1-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-tested insights to ensure the well-being of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

The first principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of 3-(Propylamino)cyclobutane-1-carboxylic acid suggests a combination of hazards that must be respected.

Functional GroupAssociated HazardsRationale & Authoritative Source Analogy
Carboxylic Acid Corrosive; Causes skin and eye irritation/burns.Carboxylic acids are known corrosives. An SDS for the related compound, 1,1-Cyclobutanedicarboxylic acid, lists H314 - "Causes severe skin burns and eye damage" as a primary hazard.[1]
Secondary Amine Irritant; Potentially toxic.Amines can be irritants and sensitizers. While specific data is absent, general principles of handling amino compounds necessitate caution.
Cyclobutane Ring Potential for reactivity due to ring strain.The parent compound, cyclobutane, is a highly flammable gas.[2][3] While this derivative is a solid or liquid, the strained ring may contribute to unexpected reactivity under certain conditions.[4]
Overall Compound Assumed Hazardous Waste. Likely skin/eye irritant; May cause respiratory irritation.Based on the composite hazards, the compound must be managed as hazardous waste. Similar amino acid derivatives are classified as irritants.[5] Disposal must proceed through a licensed waste contractor.[5][6]

Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management

Proper preparation is critical before handling the waste material. Adherence to these protocols establishes a self-validating system of safety.

Required Personal Protective Equipment (PPE)

All personnel handling 3-(Propylamino)cyclobutane-1-carboxylic acid waste must wear the following:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, use a properly fitted respirator or work within a certified chemical fume hood to avoid inhalation.[5]

Spill Management Protocol

Accidents must be managed swiftly and safely. In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[5]

  • Contain: Prevent the spill from spreading.

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, silica gel, or an acid binder.[8][9]

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated, compatible waste container. Avoid creating dust.[5]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Workflow

The following workflow provides a clear, procedural path from waste generation to final disposal. It is imperative that chemical waste is never disposed of down the drain or in regular trash.[10]

Disposal Decision Workflow Diagram

The diagram below outlines the critical decision points and actions required for proper waste segregation and disposal.

G Disposal Workflow for 3-(Propylamino)cyclobutane-1-carboxylic acid cluster_0 Waste Generation & Segregation cluster_1 Containerization & Decontamination cluster_2 Final Disposal Protocol A Waste Generation (All types) B Unused/Expired Solid Chemical A->B C Contaminated Disposables (Gloves, Weigh Boats, Wipes) A->C D Aqueous / Liquid Waste A->D E Contaminated Glassware (Non-disposable) A->E F Collect in a labeled, compatible SOLID waste container. B->F C->F G Collect in a labeled, compatible LIQUID waste carboy. D->G H Decontaminate with solvent. Collect rinsate in LIQUID waste carboy. E->H J Ensure container is properly labeled: - 'Hazardous Waste' - Chemical Name - Hazard Characteristics (e.g., Corrosive) - Accumulation Start Date F->J G->J H->G I Wash glassware per standard lab procedure. H->I K Store sealed container in a designated Satellite Accumulation Area (SAA). J->K L Contact Institutional EHS or licensed waste contractor for pickup. K->L

Caption: Disposal decision workflow for 3-(Propylamino)cyclobutane-1-carboxylic acid.

Experimental Protocol for Waste Handling
  • Waste Segregation: At the point of generation, immediately segregate waste streams. Do not mix 3-(Propylamino)cyclobutane-1-carboxylic acid waste with incompatible materials, such as strong oxidizing agents or bases.[6]

    • Solid Waste: This includes unused or expired chemicals, and contaminated disposables like gloves, weigh paper, and pipette tips.[11]

    • Liquid Waste: This includes all solutions containing the compound and the first rinsate from decontaminating glassware.

  • Containerization:

    • Solid Waste: Collect in a robust, sealable container clearly marked for solid hazardous waste.[12]

    • Liquid Waste: Collect in a designated, leak-proof carboy, typically made of a compatible plastic. Ensure the container is compatible with the solvents used.

  • Labeling: This is a critical regulatory requirement.[13] Every waste container must be clearly labeled with:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "3-(Propylamino)cyclobutane-1-carboxylic acid".

    • An indication of the hazards (e.g., "Corrosive," "Irritant").

    • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[13]

    • Keep containers securely sealed at all times, except when adding waste.

    • Store away from heat, ignition sources, and direct sunlight.[10]

  • Final Disposal:

    • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5][7]

    • Provide them with a complete and accurate description of the waste.

    • Never attempt to transport hazardous waste off-site yourself. All transport must be handled by certified professionals.

  • Decontamination of Non-Disposable Labware:

    • Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol).

    • Crucially, this initial rinsate must be collected and disposed of as hazardous liquid waste. [11]

    • After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

By adhering to this structured, scientifically-grounded protocol, researchers and laboratory professionals can manage the disposal of 3-(Propylamino)cyclobutane-1-carboxylic acid with the highest degree of safety and regulatory compliance, building a culture of trust and responsibility in the laboratory.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Workplace Safety and Health Guidelines. WSH Council. [Link]

  • Chemical Waste Disposal. National University of Singapore. [Link]

  • What is Cyclobutane - Properties & Specifications. Sinochem Nanjing Corporation. [Link]

  • Hazardous Substance Fact Sheet - Cyclobutane. New Jersey Department of Health. [Link]

  • Safety Data Sheet - Fmoc-1-amino-1-cyclobutane carboxylic acid. Aaron Chemicals. [Link]

  • Amino acid mobile phase kit, Type LI, AA-MA (Li). Shimadzu. [Link]

  • Safety Data Sheet - Amino acid. Carl ROTH. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 3-(Propylamino)cyclobutane-1-carboxylic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 3-(Propylamino)cyclobutane-1-carboxylic acid, a compound of interest in modern medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structure, containing both a secondary amine and a carboxylic acid functional group, allows us to extrapolate critical safety protocols based on well-established principles for these chemical classes. This document is designed to be your preferred source for laboratory safety and chemical handling, empowering you to work safely and effectively.

Immediate Safety Assessment: Understanding the Risks

The dual functionality of 3-(Propylamino)cyclobutane-1-carboxylic acid presents a unique set of potential hazards that must be respected. The carboxylic acid moiety suggests corrosive properties, while the secondary amine group indicates potential for irritation, toxicity, and reactivity with acids.[1][2][3]

Primary Hazards:

  • Corrosivity: Like many carboxylic acids, this compound may cause severe skin burns and eye damage upon contact.[4][5][6]

  • Irritation: The amine and carboxylic acid groups can both act as irritants to the skin, eyes, and respiratory system.[2][7][8] Inhalation of vapors or dust may lead to respiratory tract irritation.[4][7]

  • Toxicity: Amines can be poisonous if inhaled, ingested, or absorbed through the skin.[1] Some amines are known to cause a temporary visual disturbance known as glaucopsia, characterized by blurred or halo vision.[9][10]

  • Reactivity: As an amino acid, this compound is amphoteric and can react with both acids and bases. It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4][11]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling 3-(Propylamino)cyclobutane-1-carboxylic acid. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Required PPE Rationale
Handling Solids (weighing, preparing solutions) Nitrile gloves, lab coat, safety goggles with side shieldsProtects against accidental skin and eye contact with the solid compound.
Working with Solutions Chemical-resistant gloves (Neoprene or Butyl rubber recommended), lab coat, chemical splash goggles, face shieldProvides enhanced protection against splashes of potentially corrosive solutions.[12][13]
Heating or Generating Aerosols All of the above, plus a certified chemical fume hoodMinimizes the risk of inhaling potentially harmful vapors or aerosols.[14][15]
Large-Scale Operations (>5g) Double gloving (Nitrile inner, Neoprene or Butyl rubber outer), chemical-resistant apron over lab coat, chemical splash goggles, face shield, and work within a fume hoodOffers maximum protection during procedures with a higher risk of exposure.

Procedural Guidance: Step-by-Step Handling

Adherence to a strict, step-by-step protocol is paramount for ensuring safety and experimental integrity.

Preparation and Weighing:

  • Designated Area: Conduct all handling of solid 3-(Propylamino)cyclobutane-1-carboxylic acid within a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and labeled containers, are within easy reach.

  • Don PPE: At a minimum, wear nitrile gloves, a lab coat, and safety goggles with side shields.[13]

  • Dispense Carefully: To minimize dust formation, dispense the solid slowly and carefully. Avoid any actions that could generate airborne particles.

  • Clean Up: Immediately clean any spills using a damp cloth or paper towel, taking care not to create dust. Dispose of cleaning materials as hazardous waste.

Solution Preparation:

  • Work in a Fume Hood: All solution preparations should be performed in a certified chemical fume hood to mitigate inhalation risks.[14][15]

  • Select Appropriate Glassware: Use clean, dry glassware appropriate for the scale of the preparation.

  • Solvent Addition: When dissolving, add the solvent to the solid. If preparing an aqueous solution, be mindful of potential exothermic reactions.

  • Labeling: Clearly label the container with the full chemical name, concentration, date, and your initials.[15]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Decision_Flowchart start Start: Handling 3-(Propylamino)cyclobutane-1-carboxylic acid is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or preparing solutions? is_solid->weighing Yes heating Heating or creating aerosols? is_solution->heating Yes ppe_solid Minimum PPE: Nitrile gloves, lab coat, safety goggles weighing->ppe_solid fume_hood Work in a chemical fume hood heating->fume_hood large_scale Large scale (>5g)? heating->large_scale No ppe_solution Enhanced PPE: Chemical-resistant gloves, lab coat, splash goggles, face shield fume_hood->large_scale large_scale->ppe_solution No ppe_large_scale Maximum PPE: Double gloves, apron, splash goggles, face shield in a fume hood large_scale->ppe_large_scale Yes

Caption: PPE selection flowchart for handling 3-(Propylamino)cyclobutane-1-carboxylic acid.

Emergency Response and Disposal Plan

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Neutralization: For acidic or basic spills, use a suitable neutralizing agent. Have spill kits readily available.[14]

  • Decontamination: Thoroughly clean the spill area with soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan: All waste containing 3-(Propylamino)cyclobutane-1-carboxylic acid must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[11]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not pour any waste down the drain.[1][12]

References

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31). Google Cloud.
  • Cyclobutanecarboxylic acid Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Safety Data Sheet.AK Scientific, Inc.
  • 2-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid, PK04498E-2. (2023, May 8). KISHIDA CHEMICAL CO., LTD.
  • The MSDS HyperGlossary: Amine. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • Safe Handling and Storage of Chemicals.Environmental Health & Safety, Boston University.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • 1-Amino-cyclobutane carboxylic acid hydrochloride.Chem-Impex.
  • Personal Protective Equipment (PPE).University of Tennessee, Knoxville.
  • Laboratory Safety Manual.Boston University.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals.Actylis Lab Solutions.
  • (1R,3R)-3-Aminocyclopentane carboxylic acid SAFETY DATA SHEET. (2014, March 28). Cayman Chemical.
  • Amines in the workplace. (2022, December 19). RPS Group.
  • PPE and Safety Equipment When Using Chemicals. (2024, April 5). Compliance Partners.
  • Cyclobutanecarboxylic Acid SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.
  • Primary, secondary and tertiary amine analysis laboratories. (2017, April 5). Analytice.
  • (2S,4S)-4-Cyclohexyl-1-(3-oxopentanoyl)pyrrolidine-2-carboxylic Acid SAFETY DATA SHEET. (2024, May 31). LGC Standards.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH.
  • Coumarin-3-carboxylic acid SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.
  • 2-Hydroxyquinoline-3-carboxylic acid SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
  • Amines as occupational hazards for visual disturbance.PMC.
  • (1R,2R)-Boc-aminocyclohexane carboxylic acid SAFETY DATA SHEET. (2019, June 27). Santa Cruz Biotechnology, Inc.
  • 1,1-Cyclobutanedicarboxylic acid SAFETY DATA SHEET. (2012, February 27). Thermo Fisher Scientific.
  • 3-Oxocyclobutane-1-carboxylic acid SAFETY DATA SHEET. (2023, May 17). Apollo Scientific.

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